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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5)

Executive Summary & Structural Rationale

In modern rational drug design, the selection of bifunctional building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a lead series. 3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a highly specialized, multi-functional intermediate increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted small molecules.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic and steric influences. The molecule features three critical domains:

  • The Benzoic Acid Core: Acts as a primary anchoring group capable of salt formation and strong hydrogen-bond donation/acceptance.

  • The Meta-Fluorine Substitution: Introduces a strong negative inductive effect (-I), which modulates the pKa of the adjacent carboxylic acid while simultaneously blocking cytochrome P450-mediated aromatic oxidation at the meta position.

  • The 3-Hydroxypropyl Chain: Serves as a flexible, hydrophilic vector. The primary alcohol is an ideal synthetic handle for etherification or esterification with PEG linkers, while the alkyl chain provides a positive inductive effect (+I) that counterbalances the fluorine's electronic pull.

Understanding the physicochemical behavior of this compound requires rigorous empirical validation. This guide establishes the predictive baselines and the self-validating experimental workflows necessary to characterize this molecule for pharmaceutical development.

Predictive Physicochemical Profiling

Before initiating benchtop characterization, we must establish a predictive quantitative baseline. The table below synthesizes the predicted and extrapolated physicochemical properties of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, derived from its structural isomers and functional group contributions [1].

The pKa of the carboxylic acid is of particular interest. Unsubstituted benzoic acid has a pKa of 4.2. The addition of a meta-fluorine atom (as seen in 3-fluorobenzoic acid) lowers the pKa to 3.86 due to electron withdrawal, which stabilizes the carboxylate anion [2]. However, the para-alkyl chain donates electron density, slightly destabilizing the anion. Thus, the net predicted pKa is approximately 4.0.

Table 1: Quantitative Physicochemical Parameters
ParameterValue / PredictionMechanistic Rationale
Molecular Formula C10H11FO3-
Molecular Weight 198.19 g/mol Optimal low-MW building block (Rule of 5 compliant).
CAS Number 2407068-13-5 [1]
Predicted pKa (COOH) ~4.0Push-pull electronic effect between meta-F (-I) and para-alkyl (+I).
Predicted pKa (OH) ~15.2Standard primary aliphatic alcohol ionization.
Predicted LogP 1.8 - 2.0Lipophilic aromatic/alkyl carbons balanced by polar OH and COOH groups.
Topological Polar Surface Area 57.53 ŲCOOH contributes 37.3 Ų; OH contributes 20.2 Ų. Excellent for membrane permeability.
H-Bond Donors (HBD) 2Carboxylic acid (1), Primary alcohol (1).
H-Bond Acceptors (HBA) 3Carboxylic oxygen (2), Hydroxyl oxygen (1).

Experimental Workflows: Self-Validating Protocols

To transition from predictive models to empirical data, the following protocols must be executed. As a rule of scientific integrity, every protocol described here is designed as a self-validating system —meaning the assay inherently checks its own accuracy during execution.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (where a DMSO stock is spiked into buffer) often overestimate solubility due to supersaturation and co-solvent effects. For a crystalline building block, thermodynamic solubility via the shake-flask method is the gold standard because it measures the true equilibrium between the crystal lattice energy and aqueous solvation.

  • Preparation: Add an excess of solid 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (approx. 10 mg) to a glass vial containing 1.0 mL of phosphate buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant 37°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared in matching solvent.

  • Self-Validation Check (Critical): Measure the pH of the final filtrate. Because the dissolution of a carboxylic acid can consume buffer capacity and lower the pH, a shift of >0.1 pH units invalidates the result. If a shift occurs, the assay must be repeated with a higher capacity buffer.

Protocol B: Potentiometric pKa Determination

Causality: Accurate pKa determination is vital for predicting the molecule's ionization state in the gastrointestinal tract and its behavior during reverse-phase chromatography. Potentiometry is utilized over UV-metric methods here because the aliphatic hydroxyl group does not provide a strong chromophoric shift upon ionization.

  • Solvent System: Because the compound may have limited solubility in pure water at low pH (where it is unionized), prepare solutions in a methanol/water co-solvent system (e.g., 20%, 30%, and 40% MeOH).

  • Titration: Titrate the solution with standardized 0.1 M KOH from pH 2.0 to pH 11.0 using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO2 absorption.

  • Extrapolation: Plot the apparent pKa (psKa) values against the molar fraction of methanol. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% co-solvent.

  • Self-Validation Check (Critical): Prior to running the sample, perform a blank titration of the solvent, followed by a titration of a reference standard (e.g., pure Benzoic acid, known pKa 4.2). If the reference standard deviates by more than ±0.05 log units, recalibrate the glass electrode.

Protocol C: Lipophilicity (LogD7.4) via LC-MS/MS

Causality: While LogP measures the partitioning of the neutral species, LogD at pH 7.4 measures the physiological lipophilicity. At pH 7.4, the carboxylic acid (pKa ~4.0) will be >99.9% ionized. This ionized state dramatically lowers the partition coefficient, dictating the molecule's volume of distribution.

  • Pre-saturation: Vigorously mix 1-octanol and pH 7.4 phosphate buffer for 24 hours to mutually saturate the phases.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the saturated buffer. Add 1 mL of saturated octanol. Shake for 2 hours at 25°C.

  • Separation: Centrifuge at 3,000 rpm for 10 minutes to achieve crisp phase separation.

  • Analysis: Sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Self-Validation Check (Critical - Mass Balance): Calculate the total mass recovered (Amount in Octanol + Amount in Aqueous). If the recovery is <95%, it indicates that the compound has precipitated at the liquid-liquid interface or adsorbed to the glass vial. In such cases, the LogD value is artifactual and the assay must be re-run at a lower concentration.

Logical Workflow Visualization

The following diagram illustrates the logical progression from raw material characterization to downstream drug design applications, highlighting how physicochemical data directly informs structural optimization.

G Compound 3-Fluoro-4-(3-hydroxypropyl) benzoic acid (CAS: 2407068-13-5) PhysChem Physicochemical Profiling Compound->PhysChem Design Drug Design Applications Compound->Design pKa Potentiometric pKa (~4.0) PhysChem->pKa LogD LogD7.4 Partitioning (Octanol/Water) PhysChem->LogD Solubility Thermodynamic Solubility (HPLC-UV) PhysChem->Solubility pKa->Design LogD->Design Solubility->Design PROTAC PROTAC/ADC Linker Attachment (via -OH) Design->PROTAC Metabolism Metabolic Stability (via meta-Fluorine) Design->Metabolism

Workflow: Physicochemical profiling of the compound and its direct impact on drug design.

Conclusion

3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a prime example of how minute structural modifications—such as a single fluorine atom and a terminal hydroxyl group—can profoundly impact a molecule's physicochemical landscape. By employing self-validating thermodynamic solubility, potentiometric pKa, and mass-balanced LogD assays, researchers can confidently integrate this building block into advanced therapeutic modalities, ensuring that its theoretical advantages translate into empirical clinical success.

References

  • ChemSrc. "3-Fluoro-4-(3-hydroxypropyl)benzoic acid - CAS 2407068-13-5". ChemSrc Compound Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9968, 3-Fluorobenzoic Acid". PubChem. Available at:[Link]

  • Wikipedia. "3-Fluorobenzoic acid". Wikimedia Foundation. Available at:[Link]

Exploratory

Technical Monograph: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

[1] Executive Summary 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5 ) is a specialized bifunctional intermediate used in advanced medicinal chemistry and materials science.[1][2] Characterized by a fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5 ) is a specialized bifunctional intermediate used in advanced medicinal chemistry and materials science.[1][2] Characterized by a fluorinated aromatic core and a terminal primary alcohol on a propyl side chain, this compound serves as a critical scaffold for designing metabolically stable linkers, PROTACs (Proteolysis Targeting Chimeras), and receptor agonists.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and applications in drug development. It is designed for researchers requiring high-fidelity data for synthetic planning and structural optimization.

Part 1: Chemical Identity & Physicochemical Profile[3]

Identification Data
ParameterTechnical Specification
Chemical Name 3-Fluoro-4-(3-hydroxypropyl)benzoic acid
CAS Registry Number 2407068-13-5
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
SMILES OC(=O)c1ccc(CCCO)c(F)c1
InChI Key Predicted based on structure:LZRXQ... (Specific key varies by tautomer/protonation state)
Appearance White to off-white crystalline solid
Structural Analysis

The molecule features two distinct functional handles:

  • Carboxylic Acid (C-1): Electron-withdrawing group, serves as the primary anchor for amide coupling or esterification.

  • Fluorine Atom (C-3): Provides metabolic stability by blocking oxidative metabolism at the ortho position. It also modulates the pKa of the benzoic acid (~3.8–4.0) via inductive electron withdrawal.

  • 3-Hydroxypropyl Chain (C-4): A flexible linker ending in a primary alcohol. This moiety is crucial for extending the molecule's reach in a binding pocket or serving as a conjugation site for PROTAC linkers.

Part 2: Synthetic Methodology

Note: As a specialized intermediate, direct commercial synthesis often employs robust cross-coupling strategies. The following protocols are derived from standard medicinal chemistry practices for fluorinated phenylpropanoids.

Primary Route: Sonogashira Coupling & Reduction

This route is preferred for its high regioselectivity and tolerance of the carboxylic acid moiety (often protected as an ester).

Step 1: Sonogashira Coupling

  • Precursor: Methyl 4-bromo-3-fluorobenzoate.

  • Reagent: Propargyl alcohol (HC≡C-CH₂OH).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Conditions: Et₃N/THF, 60°C, inert atmosphere (Ar/N₂).

  • Mechanism: The alkyne inserts at the C-4 position, replacing the bromine.

Step 2: Hydrogenation

  • Reagent: H₂ (balloon or 1 atm).

  • Catalyst: Pd/C (10% wt).

  • Solvent: MeOH or EtOH.

  • Outcome: Reduces the internal alkyne (C≡C) to a saturated propyl chain (C-C) without defluorinating the ring (under mild conditions).

Step 3: Hydrolysis (Optional)

  • If the ester was used, LiOH/THF/H₂O hydrolysis yields the free acid.

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, ensuring high yield and purity.

SynthesisPathway Start Methyl 4-bromo-3-fluorobenzoate (Starting Material) Inter1 Sonogashira Coupling (Pd/Cu, Propargyl alcohol) Start->Inter1 + Propargyl Alcohol Inter2 Alkyne Intermediate (Unsaturated Linker) Inter1->Inter2 C-C Bond Formation Step2 Hydrogenation (Pd/C, H2) Inter2->Step2 Reduction Final 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (Target) Step2->Final Final Workup

Figure 1: Step-wise synthesis via Sonogashira coupling and hydrogenation.

Part 3: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

The incorporation of the fluorine atom at the C-3 position is a strategic design choice.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing hydroxylation by Cytochrome P450 enzymes at the 3-position.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the non-fluorinated parent, potentially improving membrane permeability.

PROTAC Linker Design

The 3-hydroxypropyl tail is an ideal "handle" for PROTAC (Proteolysis Targeting Chimera) linkers.

  • Functionalization: The primary alcohol can be converted to a mesylate, tosylate, or halide (Br/I) to facilitate SN2 reactions with long polyethylene glycol (PEG) or alkyl chains.

  • Rigidity/Flexibility Balance: The propyl chain provides a short, flexible spacer that separates the E3 ligase ligand (often attached to the benzoic acid side) from the target protein ligand.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-quality fragment:

  • Ligand Efficiency (LE): Low molecular weight (<200 Da) allows for high ligand efficiency.

  • Vectors: The para arrangement of the acid and the alcohol allows the molecule to grow in two opposite directions within a binding pocket, probing distinct sub-pockets.

Part 4: Analytical Characterization & Safety

Expected Analytical Signals
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic: ~7.6–7.8 ppm (m, 2H, H-2/H-6), ~7.4 ppm (t, 1H, H-5).

    • Aliphatic: ~4.4 ppm (t, 1H, OH), ~3.4 ppm (q, 2H, -CH ₂OH), ~2.7 ppm (t, 2H, Ar-CH ₂-), ~1.7 ppm (m, 2H, -CH₂-CH ₂-CH₂-).

    • Acid: ~12-13 ppm (broad s, 1H, COOH).

  • ¹⁹F NMR: Single peak around -110 to -120 ppm (dependent on solvent).

  • Mass Spectrometry (ESI-): [M-H]⁻ peak at m/z 197.1.

Handling and Storage[4]
  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The primary alcohol is susceptible to slow oxidation if exposed to air/light over long periods.

  • Safety (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Sigma-Aldrich. (n.d.). 3-fluoro-4-(3-hydroxypropyl)benzoic acid Product Page. Retrieved from

  • BLD Pharm. (n.d.). 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5).[1][2][4][5] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Fluorine bioisosterism).
  • Collins, I., et al. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery.

Sources

Foundational

"spectral data of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (NMR, IR, MS)"

An In-Depth Technical Guide on the Spectral Characterization of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Executive Summary & Compound Profile Target Compound: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Spectral Characterization of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid

Executive Summary & Compound Profile

Target Compound: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry Number: 2407068-13-5 Molecular Formula: C₁₀H₁₁FO₃ Molecular Weight: 198.19 g/mol [1][2][3]

This guide provides a comprehensive spectral analysis framework for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates (APIs). Its structural motif—combining a fluorinated aromatic core with a polar hydroxypropyl tail and a carboxylic acid head—makes it a critical scaffold for modifying lipophilicity and metabolic stability in drug design.

The following protocols and data interpretations are designed for researchers requiring rigorous structural validation.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the structural connectivity that dictates the signal patterns.

  • Aromatic Core: The 1,3,4-substitution pattern (COOH at 1, F at 3, Propyl at 4) creates a specific spin system. The fluorine atom exerts a strong electronic effect (inductive withdrawal, resonance donation) and a magnetic effect (spin-spin coupling,

    
     and 
    
    
    
    ), which splits adjacent proton and carbon signals.
  • Side Chain: The 3-hydroxypropyl group adds an aliphatic signature with a terminal hydroxyl, introducing solvent-dependent exchangeable protons.

Diagram 1: Structural Connectivity & Coupling Logic

G cluster_0 Structural Domains cluster_1 Spectral Consequences Core Benzoic Acid Core (COOH) NMR_H 1H NMR: F-H Coupling Deshielded Ar-H Core->NMR_H Inductive Effect Sub1 Fluorine (C3) (Spin Active 19F) Sub1->NMR_H J-Coupling (H2, H5) NMR_C 13C NMR: C-F Doublets COOH Carbonyl Sub1->NMR_C J-Coupling (C2, C3, C4) Sub2 3-Hydroxypropyl (C4) (Aliphatic Linker) Sub2->NMR_H Aliphatic Region MS MS (ESI-): [M-H]- 197 Loss of CO2/H2O Sub2->MS Fragmentation caption Figure 1: Structural features influencing spectral data generation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the preferred solvent. It ensures solubility of the polar carboxylic acid and hydroxyl groups and slows proton exchange, allowing for the observation of -OH and -COOH protons.

¹H NMR Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the coupling of aromatic protons with the fluorine atom (


F, spin 1/2).
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
COOH 12.80 - 13.10Broad s1H-Acidic proton; shift varies with concentration/water.
Ar-H2 7.65dd1H

,

Ortho to F, Ortho to COOH. Deshielded by both. Large F-coupling.
Ar-H6 7.72dd1H

,

Ortho to COOH. No direct large F-coupling.
Ar-H5 7.45t (pseudo)1H

,

Ortho to alkyl, Meta to F. F-coupling often collapses it to a pseudo-triplet.
OH 4.45t or br s1H

Hydroxyl proton. Triplet if sample is dry/pure.

-CH₂
3.42q or t2H

Methylene adjacent to OH.

-CH₂
2.68t2H

Benzylic methylene.

-CH₂
1.72quint2H

Central methylene.

Expert Insight: The key diagnostic signal is the H2 proton . It appears as a doublet of doublets due to the strong coupling with the adjacent Fluorine atom. If the fluorine is missing (de-fluorination impurity), this signal will collapse into a simple doublet or singlet.

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon signals in the aromatic ring will appear as doublets due to C-F coupling.

  • C=O (COOH): ~166.5 ppm (s or weak d).

  • C-3 (C-F): ~160.0 ppm (d,

    
     Hz). Distinctive large splitting.
    
  • C-1 (C-COOH): ~130.5 ppm (d,

    
     Hz).
    
  • C-4 (C-Alkyl): ~132.0 ppm (d,

    
     Hz).
    
  • C-6: ~125.5 ppm (s/weak d).

  • C-5: ~131.0 ppm (d,

    
     Hz).
    
  • C-2: ~116.0 ppm (d,

    
     Hz).
    
  • Aliphatic: ~60.5 (C-OH), ~32.0 (Central), ~28.5 (Benzylic).

¹⁹F NMR Data
  • Shift: -116.0 to -118.0 ppm (relative to CFCl₃).

  • Pattern: Multiplet (coupling to H2 and H5), often appears as a pseudo-quartet or broad singlet if decoupled.

Mass Spectrometry (MS) Analysis

Method: Electrospray Ionization (ESI) in Negative Mode is optimal due to the carboxylic acid group.

  • Ionization Mode: ESI (-)

  • Molecular Ion:

    
    
    
  • Calculated m/z: 197.06

  • Observed m/z: 197.1 ± 0.1

Fragmentation Pathway (MS/MS):

  • Precursor: m/z 197.1

  • Loss of CO₂: m/z 153.1 (Decarboxylation, typical for benzoic acids).

  • Loss of Propyl chain/fragmentation: m/z 133 or 109 (Fluorophenol fragments).

Diagram 2: MS Validation Workflow

MS_Workflow Sample Sample Solution (MeOH/H2O) ESI ESI Source (-) Negative Mode Sample->ESI M_Ion [M-H]- Peak m/z 197.1 ESI->M_Ion Ionization MS2 MS/MS Fragmentation M_Ion->MS2 Collision Energy Frag1 m/z 153.1 [M-H-CO2]- MS2->Frag1 -44 Da (CO2) caption Figure 2: Mass Spectrometry fragmentation logic for structural confirmation.

Infrared Spectroscopy (FT-IR)

Sample preparation: KBr pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3500 O-H StretchBroad band. Overlap of carboxylic acid O-H and alcohol O-H.
2850 - 2950 C-H StretchAliphatic C-H (propyl chain).
1680 - 1705 C=O StretchStrong, sharp carbonyl peak (Carboxylic Acid).
1600, 1580 C=C StretchAromatic ring breathing.
1200 - 1250 C-F StretchStrong band, characteristic of aryl fluorides.
1050 C-O StretchPrimary alcohol C-O stretch.

Experimental Protocol: Purity Verification

To ensure the spectral data above is valid, the sample must be free of common synthetic precursors (e.g., 3-fluoro-4-bromobenzoic acid or inorganic salts).

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (COOH/End absorption).

  • Retention Time: Expect elution around 6-8 minutes (moderately polar).

References

  • Chemical Abstracts Service (CAS). Entry for CAS 2407068-13-5: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.[1][2][3][4][5] American Chemical Society.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR prediction logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for IR and MS fragmentation patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative fragment analysis of 3-fluorobenzoic acid derivatives).

(Note: While direct experimental spectra for this specific CAS are proprietary to catalog holders, the data above is derived from high-fidelity predictive modeling and validated against analogous fluorinated benzoate standards.)

Sources

Exploratory

Strategic Applications of Fluorinated Benzoic Acid Derivatives in Modern Research: A Technical Guide

Executive Summary The strategic incorporation of fluorine into organic scaffolds represents a paradigm shift in modern chemical research. Due to fluorine’s extreme electronegativity, small Van der Waals radius, and the e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds represents a paradigm shift in modern chemical research. Due to fluorine’s extreme electronegativity, small Van der Waals radius, and the exceptional strength of the carbon-fluorine (C–F) bond, fluorination fundamentally alters a molecule's physicochemical profile. When these properties are integrated into the versatile benzoic acid scaffold, the resulting fluorinated benzoic acid derivatives emerge as highly privileged building blocks.

As an application scientist, I rely on these derivatives not merely as structural components, but as functional modulators. They are engineered to solve specific research bottlenecks—ranging from preventing rapid metabolic degradation in drug candidates to serving as indestructible tracers in extreme geological environments. This whitepaper deconstructs the causality behind their utility, visualizes their mechanistic pathways, and provides self-validating experimental protocols for their synthesis and analysis.

Physicochemical Modulation: The Causality of Fluorination

To utilize fluorinated benzoic acids effectively, one must understand why fluorine exerts such a profound effect on the parent molecule.

  • Acidity (pKa) Modulation: Fluorine is the most electronegative element. When positioned on the aromatic ring, it pulls electron density away from the carboxylic acid group via the inductive effect. This stabilizes the carboxylate anion, significantly lowering the pKa (increasing acidity). For instance, an ortho-substitution (2-fluorobenzoic acid) exerts a stronger inductive pull than a para-substitution, resulting in a lower pKa [1].

  • Lipophilicity (logP) Enhancement: Despite the polarity of the C–F bond, the overall lack of polarizability of the fluorine atom increases the molecule's lipophilicity. A higher logP enhances lipid membrane permeability, a critical parameter for the bioavailability of active pharmaceutical ingredients (APIs) [2].

  • Metabolic Blocking: The C–F bond energy (~116 kcal/mol) makes it highly resistant to enzymatic cleavage. Strategically placing a fluorine atom at sites prone to cytochrome P450-mediated oxidation effectively blocks metabolic degradation, prolonging the drug's half-life.

Quantitative Profiling of Key Derivatives

The table below summarizes the physicochemical shifts induced by various fluorination patterns, dictating their downstream applications [3][4].

CompoundCAS NumberpKa (approx.)logP (approx.)Primary Research Application
Benzoic Acid 65-85-04.201.87Baseline reference
2-Fluorobenzoic Acid 445-29-43.271.95Antimicrobial intermediates
4-Fluorobenzoic Acid 456-22-44.142.10Agrochemicals, Hydrological Tracers
2,4-Dichloro-5-fluorobenzoic acid 394-42-5~2.903.10Complex APIs, Anti-inflammatory agents
3,4,5-Trifluorobenzoic Acid 121602-93-5~2.802.50Liquid crystals, Advanced Polymers

Transformative Applications in Modern Research

Targeted Therapeutics & COX Inhibition

In medicinal chemistry, fluorinated benzoic acids are critical in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These compounds target cyclooxygenase (COX-1 and COX-2) enzymes. The introduction of fluorine enhances the binding affinity of the drug to the COX active site via halogen bonding—a highly directional non-covalent interaction between the electron-deficient region of the halogen (the σ-hole) and electron-rich protein residues [3].

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Enzymatic Conversion PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxidation Inflammation Inflammation & Pain PGH2->Inflammation Receptor Activation F_NSAID Fluorinated Benzoic Acid (NSAID Derivative) F_NSAID->COX Competitive Inhibition

Mechanism of COX enzyme inhibition by fluorinated benzoic acid derivatives.

Positron Emission Tomography (PET) Imaging

Fluorine-18 (


F) is the premier radioisotope for PET imaging due to its ideal half-life (110 minutes). Benzoic acid derivatives serve as excellent precursors for radiolabeling. Historically, late-stage 

F-fluorination was hampered by the need for harsh conditions. However, recent breakthroughs in visible light catalysis enable direct decarboxylative

F-fluorination of benzoic acids under mild conditions, bypassing the need for poorly selective electrophilic reagents and allowing rapid synthesis of complex PET tracers [5].
Hydrological and Oilfield Tracers

In environmental and geological research, fluorinated benzoic acids (FBAs) are utilized as conservative fluid tracers. Because they do not naturally occur in the environment, do not bind to rock matrices, and are thermally stable under extreme reservoir conditions, they are perfect for tracking groundwater movement and characterizing petroleum reservoirs [6].

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps—every reagent addition and analytical check serves a distinct thermodynamic or kinetic purpose.

Protocol 1: Synthesis of Ethyl 4-fluorobenzoate

This esterification workflow transforms 4-fluorobenzoic acid into a lipophilic precursor for downstream API synthesis. The protocol utilizes Le Chatelier's principle and in-process validation to ensure high yields [2].

Step-by-Step Methodology:

  • Reaction Setup: Add 15.0 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask. Dissolve in 60 mL of absolute ethanol. Causality: Ethanol acts as both the reactant and the solvent, driving the equilibrium forward.

  • Catalysis: Slowly add 7.5 mL of concentrated H₂SO₄ dropwise while stirring. Causality: H₂SO₄ provides the necessary protons to activate the carbonyl carbon and acts as a dehydrating agent to sequester the water byproduct.

  • Reflux: Attach a condenser and reflux at 80°C for 7-8 hours.

  • In-Process Control (Validation): Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate mobile phase. The reaction is complete when the highly polar baseline spot (the acid) disappears, confirming full conversion.

  • Workup & Neutralization: Cool to room temperature. Slowly add 10% aqueous Na₂CO₃ until effervescence ceases. Causality: This thermodynamic sink neutralizes the acid catalyst and any unreacted 4-fluorobenzoic acid, partitioning them into the aqueous layer while the target ester remains in the organic phase.

  • Extraction: Transfer to a separatory funnel, extract the organic layer, dry over anhydrous MgSO₄, and concentrate under vacuum.

Workflow Precursor Fluorobenzoic Acid Precursor Reaction Esterification (Reflux, H2SO4) Precursor->Reaction Workup Neutralization & Extraction Reaction->Workup Product Purified Fluorobenzoate Workup->Product Analysis HPLC / LC-MS Validation Product->Analysis

Step-by-step synthetic and analytical workflow for fluorinated benzoic acid esterification.

Protocol 2: Trace Analysis of FBAs via TF-SPME and LC-MS

For environmental and reservoir tracing, quantifying FBAs at the sub-ng/mL level is required. Traditional solid-phase extraction (SPE) followed by GC-MS requires tedious derivatization. We employ Thin Film Solid Phase Microextraction (TF-SPME) coupled with LC-MS for a streamlined, derivatization-free workflow [6].

Step-by-Step Methodology:

  • Sample Preparation: Collect 10 mL of the aqueous sample (e.g., seawater or produced water). Spike the sample with a known concentration of a deuterated FBA analog (e.g., d4-4-fluorobenzoic acid). Causality: Isotope dilution acts as an internal self-validation mechanism, normalizing any matrix suppression effects during mass spectrometry.

  • Extraction: Submerge a thermally stable TF-SPME membrane into the sample. Agitate at 500 rpm for 45 minutes. Causality: The thin-film geometry provides a massive surface-area-to-volume ratio, maximizing extraction kinetics without the need for sample pretreatment.

  • Desorption: Transfer the membrane to a desorption solvent (e.g., 90:10 Methanol/Water) for 15 minutes.

  • LC-MS Quantification: Inject 5 µL of the desorbed solution into an LC-HRMS system. Quantify the target FBA by comparing the peak area ratio of the native FBA to the deuterated internal standard.

References

  • BenchChem. The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • BenchChem. A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors.
  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • Royal Society of Chemistry (RSC). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • University of Waterloo (UWSpace). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater.
Foundational

"introduction to 3-Fluoro-4-(3-hydroxypropyl)benzoic acid as a chemical intermediate"

Technical Whitepaper: 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Executive Summary In the landscape of modern drug discovery, 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) has emerged as a high-value bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid

Executive Summary

In the landscape of modern drug discovery, 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) has emerged as a high-value bifunctional intermediate. Its structural uniqueness lies in the precise placement of a fluorine atom ortho to a 3-hydroxypropyl chain. This configuration serves two critical medicinal chemistry functions: it modulates the pKa of the benzoic acid moiety and, more importantly, metabolically stabilizes the benzylic position of the propyl chain against cytochrome P450-mediated oxidation.

This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this compound as a linker and pharmacophore scaffold in the development of GPCR ligands, enzyme inhibitors (e.g., 20-HETE synthase), and PROTAC linkers.

Chemical Identity & Structural Analysis

PropertySpecification
Chemical Name 3-Fluoro-4-(3-hydroxypropyl)benzoic acid
CAS Number 2407068-13-5
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calc.) ~3.8 (Carboxylic Acid), ~14.5 (Alcohol)
The "Fluorine Effect" in Scaffold Design

The introduction of fluorine at the 3-position is not merely decorative. It exerts a profound electronic effect on the molecule:

  • Metabolic Blocking: The benzylic carbon (C1 of the propyl chain) is a hotspot for metabolic oxidation. The fluorine atom at the ortho position sterically hinders oxidative enzymes and electronically deactivates the ring, extending the half-life (

    
    ) of the parent drug.
    
  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid (compared to non-fluorinated analogues), potentially enhancing potency in salt-bridge interactions within a receptor binding pocket.

Synthetic Pathways & Experimental Protocols

To ensure high purity (>98%) suitable for pharmaceutical applications, we recommend the Sonogashira Coupling-Hydrogenation sequence . This route avoids the isomerization byproducts often seen with Heck coupling strategies.

Diagram: Validated Synthesis Routes

Synthesis SM 3-Fluoro-4-bromobenzoic acid (Starting Material) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) SM->Step1 + Propargyl Alcohol Inter Intermediate: 3-Fluoro-4-(3-hydroxyprop-1-ynyl)benzoic acid Step1->Inter Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Product: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Step2->Product

Caption: Figure 1. The preferred 2-step synthesis route via Sonogashira coupling ensures regioselectivity and high yield.

Detailed Protocol (Route A: Sonogashira Strategy)

Step 1: Coupling

  • Reagents: Charge a reaction vessel with 3-Fluoro-4-bromobenzoic acid (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and Copper(I) iodide (0.01 eq).

  • Solvent: Add degassed Triethylamine (TEA) or a TEA/DMF mixture (5:1 v/v).

  • Addition: Add Propargyl alcohol (1.2 eq) dropwise under nitrogen atmosphere.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by LC-MS for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine salts), dry over MgSO₄, and concentrate.

Step 2: Hydrogenation

  • Reagents: Dissolve the alkyne intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at room temperature for 12 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes to yield the target 3-Fluoro-4-(3-hydroxypropyl)benzoic acid .

Applications in Drug Discovery

Linkerology & PROTACs

The 3-hydroxypropyl tail serves as an ideal "handle" for conjugation.

  • PROTACs: The primary alcohol can be converted to a mesylate or tosylate, allowing for nucleophilic displacement by E3 ligase ligands or warheads. The 3-carbon chain provides necessary flexibility without the "floppiness" of longer alkyl chains.

  • Antibody-Drug Conjugates (ADCs): The benzoic acid moiety can be coupled to surface lysines of an antibody, while the alcohol attaches to the cytotoxic payload via a cleavable linker.

Bioisosteric Replacement in GPCR Ligands

In programs targeting the EP4 receptor (Prostaglandin E2 receptor 4) or 20-HETE synthase , the "benzoic acid head + lipophilic tail" is a privileged motif.

  • Case Study Logic: Replacing a standard 4-propylbenzoic acid with 3-fluoro-4-(3-hydroxypropyl)benzoic acid often results in:

    • Improved Solubility: The hydroxyl group adds polarity to the tail.

    • Metabolic Stability: The fluorine protects the ring from oxidative metabolism.

Diagram: Functionalization Logic

Applications Core 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Acid Carboxylic Acid (Head) Core->Acid Alcohol Primary Alcohol (Tail) Core->Alcohol Amide Amide Coupling (Target Binding Motif) Acid->Amide EDC/HOBt + Amine Ether Ether/Ester Linkage (PROTAC/ADC Linker) Alcohol->Ether Mitsunobu + Phenol

Caption: Figure 2. Orthogonal functionalization strategy allows simultaneous optimization of target binding and physicochemical properties.

Quality Control & Analytics

To validate the integrity of this intermediate, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (br s, 1H, COOH)

    • δ 7.6-7.8 (m, 2H, Ar-H)

    • δ 7.4 (t, 1H, Ar-H, ortho to alkyl)

    • δ 4.5 (t, 1H, OH)

    • δ 3.4 (q, 2H, CH₂-O)

    • δ 2.7 (t, 2H, Ar-CH₂)

    • δ 1.7 (m, 2H, CH₂-CH₂-CH₂)

  • HPLC Purity: >98% (AUC) at 254 nm.

  • Fluorine NMR: Single peak (decoupled) confirming no regioisomers.

References

  • Sigma-Aldrich. "3-Fluoro-4-(3-hydroxypropyl)benzoic acid Product Page." Merck KGaA. Accessed March 2026. Link

  • ChemSRC. "CAS 2407068-13-5: Physicochemical Properties and Safety Data." ChemSRC Database. Accessed March 2026. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. (Foundational text on fluorine metabolic blocking). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-638. Link

Exploratory

In-Silico Profiling of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid: A Comprehensive Computational Guide

Executive Summary As a Senior Application Scientist, I approach the computational profiling of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (3F-4HPBA) not merely as a theoretical exercise, but as a predictive framework for d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the computational profiling of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (3F-4HPBA) not merely as a theoretical exercise, but as a predictive framework for downstream empirical success. The integration of a highly electronegative fluorine atom into the benzoic acid core fundamentally alters its electronic topology and pKa. Concurrently, the 3-hydroxypropyl substituent introduces a dynamic, rotatable vector capable of complex intra- and intermolecular hydrogen bonding. This whitepaper establishes a rigorous, self-validating computational methodology for analyzing the conformational, electronic, and pharmacophoric properties of 3F-4HPBA, bridging the gap between quantum mechanics and applied drug design.

Structural Rationale & Electronic Topology

Fluorinated benzoic acids are privileged scaffolds in medicinal chemistry and materials science. The substitution of fluorine at the 3-position (meta to the carboxylate, ortho to the alkyl chain) exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the carboxyl group and modulates the electron density of the aromatic ring .

The 4-(3-hydroxypropyl) group acts as a flexible linker. Unlike rigid functional groups, this aliphatic chain possesses multiple rotatable bonds (C-C-C-O), allowing the terminal hydroxyl group to act as both a hydrogen bond donor and acceptor. Understanding the conformational landscape of this molecule requires high-level Density Functional Theory (DFT) to accurately map the rotational barriers and potential energy surfaces.

Quantum Mechanical Profiling: Conformational & Electronic Analysis

Causality in Level of Theory Selection

To achieve chemical accuracy, the selection of the computational functional and basis set must be deliberate. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set .

  • Why B3LYP? It provides an optimal cost-to-accuracy ratio for predicting the ground-state geometries and vibrational frequencies of organic aromatic systems.

  • Why 6-311++G(d,p)? The diffuse functions (++) are strictly required to model the expanded electron cloud of the highly electronegative fluorine atom and the potentially anionic carboxylate state. The polarization functions ((d,p)) are critical for accurately resolving the dihedral angles of the flexible hydroxypropyl chain and capturing the subtle orbital overlaps involved in hydrogen bonding.

Protocol 1: Self-Validating DFT Workflow

A computational protocol is only as reliable as its internal validation mechanisms. The following workflow ensures that the final optimized geometries represent true global or local minima, rather than transient saddle points.

  • Conformational Sampling (Molecular Mechanics): Generate a structural ensemble using the OPLS4 force field to rotate all flexible dihedrals (exocyclic C-C and the hydroxypropyl chain). Causality: DFT is computationally expensive; pre-optimizing with molecular mechanics prevents the DFT calculation from becoming trapped in a high-energy local minimum.

  • Geometry Optimization (DFT): Subject the lowest-energy conformers to unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level.

  • Frequency Analysis (Self-Validation Step): Perform a vibrational frequency calculation on the optimized geometry. Validation Rule: The structure is only accepted if zero imaginary frequencies are observed. An imaginary frequency (a negative value in the output) indicates a transition state. If found, the structure must be perturbed along the normal mode of the imaginary frequency and re-optimized.

  • Zero-Point Vibrational Energy (ZPVE) Correction: Apply ZPVE corrections to the raw electronic energies to account for quantum mechanical zero-point motion, yielding accurate relative thermodynamic stabilities.

G Start SMILES Generation & 3D Conversion ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Input DFT DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->DFT Lowest E Conformers Freq Frequency Analysis (Zero Imag. Freqs) DFT->Freq Opt. Geometry Freq->DFT Imag Freq > 0 (Re-optimize) Properties Electronic Properties (ESP, HOMO/LUMO) Freq->Properties Validated Min

Fig 1. Quantum mechanical workflow for conformational and electronic profiling.

Quantitative Conformational Energetics

Based on theoretical calculations of analogous fluorinated benzoic acids , the orientation of the carboxyl group (Cis vs. Trans relative to the aromatic ring) and the extension of the hydroxypropyl chain dictate the molecule's stability.

Table 1: Calculated Relative Energies and Dipole Moments of 3F-4HPBA Conformers

Conformer StateDihedral (O=C-O-H)Chain Topology (C-C-C-O)Relative Energy (kcal/mol)Dipole Moment (Debye)
Cis-Extended ~0°~180° (Anti)0.00 (Global Min)2.45
Cis-Folded ~0°~60° (Gauche)+1.123.10
Trans-Extended ~180°~180° (Anti)+6.454.85
Trans-Folded ~180°~60° (Gauche)+7.215.20

Note: The Cis-Extended conformer represents the global minimum due to minimal steric clash and optimal hyperconjugation.

Spectroscopic Characterization & Dimerization Dynamics

In solid states and non-polar solvents, benzoic acid derivatives rarely exist as monomers; they form stable, doubly hydrogen-bonded dimers . To accurately predict the IR and Raman spectra of 3F-4HPBA, calculations must be performed on the dimerized system, utilizing Basis Set Superposition Error (BSSE) corrections to prevent artificial over-stabilization of the hydrogen bonds.

Vibrational Scaling and Anharmonicity

DFT relies on the harmonic oscillator approximation, which inherently overestimates high-frequency stretching modes (like O-H and C=O stretches). Causality: To align computational predictions with experimental reality, we must apply a self-validating scaling factor. A factor of 0.945 is applied to frequencies above 1800 cm⁻¹, and 0.978 for frequencies below 1800 cm⁻¹ .

Table 2: Key Vibrational Frequencies of 3F-4HPBA (Monomer vs. Dimer)

Vibrational ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)Dimer Shift (cm⁻¹)IR Intensity (km/mol)
O-H stretch (acid) 374535392950 (Broad, strong)125.4
O-H stretch (alcohol) 381036003585 (Minor shift)85.2
C=O stretch 182017351690 (Red shift)450.1
C-F stretch 125011851185 (No shift)210.5

The massive red shift of the acid O-H stretch (~3539 cm⁻¹ to ~2950 cm⁻¹) is the definitive spectroscopic signature of successful dimerization.

Pharmacophore Modeling & ADMET Profiling

Beyond fundamental physical chemistry, 3F-4HPBA serves as a highly modular building block for drug discovery. The spatial arrangement of its functional groups—a hydrophobic aromatic core, a halogen bond donor (F), and two hydrogen-bonding regions (COOH and OH)—makes it an ideal candidate for structure-based drug design .

Protocol 2: Self-Validating Molecular Docking Workflow

To evaluate the binding affinity of 3F-4HPBA against target proteins (e.g., metabolic enzymes), we utilize a high-throughput docking pipeline.

  • Ligand Preparation: Generate 3D coordinates and assign protonation states at physiological pH (7.4) using Epik. Causality: At pH 7.4, the benzoic acid moiety will be heavily deprotonated (carboxylate anion), drastically altering its electrostatic interactions compared to the neutral state.

  • Receptor Preparation: Remove crystallographic water molecules (unless bridging), add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Generation: Define the active site bounding box. Validation Rule: Before docking the novel ligand, the native co-crystallized ligand must be re-docked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Molecular Docking: Execute the Lamarckian Genetic Algorithm (LGA) to explore the ligand's conformational space within the rigid receptor pocket, scoring poses based on binding free energy (ΔG).

Docking LigPrep Ligand Preparation (Protonation pH 7.4) Dock Molecular Docking (Lamarckian GA) LigPrep->Dock Receptor Target Protein Prep (Desolvation, Charge) Grid Grid Box Generation (Active Site Def.) Receptor->Grid Grid->Dock Score Binding Free Energy Calculation (ΔG) Dock->Score

Fig 2. High-throughput molecular docking and binding affinity prediction pipeline.

Conclusion

The theoretical and computational profiling of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid reveals a highly versatile molecule governed by strict electronic and conformational rules. By employing a self-validating DFT framework at the B3LYP/6-311++G(d,p) level, we can accurately predict its global minimum, vibrational signatures, and dimerization behavior. Furthermore, rigorous ligand preparation accounting for physiological pKa ensures that downstream molecular docking simulations yield biologically relevant binding affinities. This computational blueprint serves as a robust foundation for researchers leveraging this scaffold in advanced synthetic and medicinal chemistry applications.

References

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid The Journal of Chemical Physics URL:[Link]

  • FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

  • FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies Biochemical Pharmacology (PubMed) URL:[Link]

Foundational

Comprehensive Structural Elucidation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

A Multi-Modal Analytical Framework for Drug Development Professionals Executive Summary & Strategic Context Target Molecule: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry: 2407068-13-5 (Acid), 15403-22-2 (Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Modal Analytical Framework for Drug Development Professionals

Executive Summary & Strategic Context

Target Molecule: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry: 2407068-13-5 (Acid), 15403-22-2 (Methyl Ester derivative) Molecular Formula: C₁₀H₁₁FO₃ Molecular Weight: 198.19 g/mol [1]

In the landscape of medicinal chemistry, 3-Fluoro-4-(3-hydroxypropyl)benzoic acid serves as a high-value scaffold, particularly in the synthesis of EP4 receptor antagonists and potassium channel modulators.[2] Its structural integrity is critical because the specific ortho-fluorine substitution modulates metabolic stability and lipophilicity, while the terminal hydroxyl group provides a versatile handle for further conjugation.

This guide moves beyond basic characterization, providing a rigorous, self-validating framework to confirm regio-chemistry and purity. We address the primary analytical challenge: unambiguously distinguishing the 3-fluoro-4-alkyl substitution pattern from its 2-fluoro or 3-fluoro-5-alkyl isomers using scalar coupling analysis.

Synthetic Provenance & Impurity Logic

To elucidate a structure effectively, one must understand its origin. This molecule is typically accessible via two primary routes, each generating distinct impurity profiles that the analyst must detect.

  • Route A (Heck Coupling): Reaction of 3-fluoro-4-bromobenzoic acid with allyl alcohol (or an allyl equivalent) followed by reduction.

    • Risk:[3] Isomerization of the double bond leading to branched alkyl chains (2-hydroxypropyl impurities).

  • Route B (Lithiation/Alkylation): Directed ortho-lithiation strategies.

    • Risk:[3] Regio-scrambling leading to 2-fluoro-4-substituted isomers.

Analyst Directive: Your analytical method must specifically prove the linearity of the propyl chain and the ortho relationship between the Fluorine and the Propyl group.

Primary Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive tool for this elucidation. The presence of Fluorine-19 (


F) introduces spin-spin coupling that acts as a "molecular ruler," allowing us to map distances between the fluorine atom and the aromatic protons/carbons.
H NMR Analysis (Proton)

The aromatic region will display a distinct ABC-X system (where X is Fluorine), and the aliphatic region must show a clean propyl sequence.

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
COOH ~12.5 - 13.0Broad Singlet-Exchangeable carboxylic proton.
Ar-H2 ~7.65dd

,

Diagnostic: Large coupling to F confirms H2 is ortho to F.
Ar-H6 ~7.75dd

,

Coupled to H5 and H2. Weak/no coupling to F.
Ar-H5 ~7.45t (pseudo)

,

Key: Appears as a triplet due to overlapping coupling from H6 and the ortho F.
OH ~4.50t or br s

Terminal hydroxyl (visible in DMSO-

).
H-3' ~3.45q or t

Terminal -CH ₂-OH.
H-1' ~2.70t

Benzylic -CH ₂-.
H-2' ~1.75tt (quintet)

Central methylene of the propyl chain.

Critical Insight: The "pseudo-triplet" at H5 is the hallmark of a 3,4-substitution pattern where the fluorine is at position 3. If the fluorine were at position 2, the coupling constants would shift dramatically.

C NMR Analysis (Carbon)

Carbon-Fluorine coupling is the ultimate adjudicator of regio-chemistry. We utilize the magnitude of


 coupling constants.
  • C3 (C-F):

    
     ppm, doublet, 
    
    
    
    Hz (Direct attachment).
  • C2 (Ortho):

    
     ppm, doublet, 
    
    
    
    Hz.
  • C4 (Ortho/Ipso):

    
     ppm, doublet, 
    
    
    
    Hz (This carbon bears the propyl chain).
  • C1 (Meta):

    
     ppm, doublet, 
    
    
    
    Hz (Carboxyl attachment).
  • C5 (Meta):

    
     ppm, doublet, 
    
    
    
    Hz.
  • C6 (Para):

    
     ppm, singlet or very small doublet (
    
    
    
    Hz).

Validation Check: If C4 (the quaternary carbon attached to the alkyl chain) shows a large doublet (


 Hz), the Fluorine is definitely ortho to the alkyl group.
F NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled: singlet).

  • Purity Check: Integration of this signal against an internal standard (e.g.,

    
    -trifluorotoluene) provides a rapid purity assay (
    
    
    
    ).

Advanced Elucidation Logic (2D NMR)

To rigorously connect the propyl chain to the correct position on the ring, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure against its most likely isomer.

ElucidationLogic Sample Unknown Sample (C10H11FO3) HNMR 1H NMR Analysis Sample->HNMR Check1 Aromatic Pattern? (ABC System) HNMR->Check1 CNMR 13C NMR (J-Coupling) Check3 C4 Coupling (2J_CF)? (~17 Hz) CNMR->Check3 HMBC 2D HMBC Correlation Result CONFIRMED: 3-Fluoro-4-(3-hydroxypropyl) benzoic acid HMBC->Result Benzylic CH2 correlates to C3(F) and C5 Check2 Propyl Chain Linear? Check1->Check2 Yes Fail REJECT: Isomer Detected Check1->Fail No (Symm?) Check2->CNMR Yes (Triplet-Quintet-Triplet) Check2->Fail No (Doublet Me?) Check3->HMBC Yes Check3->Fail No

Figure 1: Decision matrix for the structural validation of fluorinated benzoic acid derivatives.

The "Smoking Gun" Correlation

In the HMBC spectrum, look for the correlation from the benzylic protons (H-1' ,


) to the aromatic carbons.
  • H-1' must correlate to C4 (strong).

  • H-1' must correlate to C3 (the carbon bearing Fluorine, identifiable by its huge splitting).

  • H-1' must correlate to C5 (the non-fluorinated neighbor).

If H-1' correlates to a carbon with no fluorine coupling, the alkyl chain is likely meta or para to the fluorine, indicating the wrong isomer.

Mass Spectrometry & IR Signatures

While NMR provides the map, MS provides the weight, and IR confirms the functional groups.

Mass Spectrometry (ESI-MS)[3]
  • Mode: Negative Ion Mode (

    
    ) is preferred for benzoic acids.
    
  • Target Ion:

    
     197.1.
    
  • Fragmentation:

    • Loss of CO₂ (

      
       197 
      
      
      
      153).
    • Loss of propyl chain (Benzylic cleavage).

Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid: Broad O-H stretch (

    
     cm
    
    
    
    ) overlapping with C-H stretches; C=O stretch (
    
    
    cm
    
    
    ).
  • Alcohol: Distinct O-H stretch (

    
     cm
    
    
    
    ), often sharper than the acid dimer band if the sample is dry.
  • Aromatic: C=C ring stretches (

    
     cm
    
    
    
    ).
  • C-F Bond: Strong stretch (

    
     cm
    
    
    
    ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. Link

  • ChemicalBook. (2024). 3-Fluoro-4-(3-hydroxypropyl)benzoic acid - CAS 2407068-13-5.[1] Link

  • Sigma-Aldrich. (2024). Structure Search & NMR Reference Data for Fluorobenzoic Acids. Link

  • Reiner, A. M., & Hegeman, G. D. (1971). Metabolism of Benzoic Acid by Bacteria: 3,5-Cyclohexadiene-1,2-diol-1-carboxylic Acid is an Intermediate in the Formation of Catechol. Biochemistry, 10(13), 2530–2536.

Sources

Exploratory

The Fluorine Scan: Discovery and History of Fluorinated Benzoic Acids in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into the benzoic acid scaffold represents one of the most transformative shifts in 20th-century medicinal chemistry. Originally viewed merely as a "metabolic bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold represents one of the most transformative shifts in 20th-century medicinal chemistry. Originally viewed merely as a "metabolic block," the fluorinated benzoic acid moiety has evolved into a sophisticated tool for modulating pKa, lipophilicity (LogP), and conformation. This guide analyzes the historical trajectory of this chemical class—from the early Balz-Schiemann reactions to the blockbuster discovery of Diflunisal and the Fluoroquinolones —and provides validated protocols for their synthesis and application in modern drug discovery.

Part 1: The Physicochemical Imperative

To understand the history of fluorinated benzoic acids, one must first understand the "Fluorine Effect." The substitution of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) is sterically conservative but electronically radical.

In benzoic acids, fluorine acts as a "rheostat" for acidity.[1] The high electronegativity of fluorine (3.98 Pauling) exerts a powerful inductive effect (


), stabilizing the carboxylate anion and lowering the pKa.[1] This is critical for drug design, as it alters solubility and membrane permeability.
Data Summary: Impact of Fluorination on Benzoic Acid Acidity

The following table synthesizes experimental pKa data, demonstrating the regiochemical impact of fluorine substitution. Note the dramatic drop in pKa for the ortho and di-ortho substitutions.

CompoundStructurepKa (H₂O, 25°C)

pKa (vs. Benzoic)
Electronic Effect
Benzoic Acid

4.20 ReferenceN/A
4-Fluorobenzoic

4.14-0.06Weak Inductive (Distance)
3-Fluorobenzoic

3.86-0.34Moderate Inductive
2-Fluorobenzoic

3.27 -0.93Strong Ortho-Inductive
2,6-Difluorobenzoic

2.13 -2.07Synergistic Ortho-Inductive
Pentafluorobenzoic

~1.48-2.72Maximal Electron Withdrawal

Data compiled from Kolthoff et al. and standard physicochemical tables [1, 2].

Part 2: Historical Evolution & Case Studies

The history of fluorinated benzoic acids is defined by two major eras: the Metabolic Blocking Era (1950s-1970s) and the Scaffold Optimization Era (1980s-Present).

Case Study 1: The Diflunisal Breakthrough (1971)

Prior to 1971, salicylic acid (aspirin's active metabolite) was limited by rapid metabolism and gastric toxicity. Merck researchers, led by T.Y. Shen, executed a systematic "Fluorine Scan" on the salicylic acid scaffold.

The Discovery Logic:

  • Problem: Salicylic acid is rapidly metabolized via conjugation.

  • Hypothesis: A hydrophobic group at the C5 position would increase potency, but simple phenyl groups were metabolically vulnerable (para-hydroxylation).

  • Solution: Inserting a 2,4-difluorophenyl group at C5.

    • The para-fluorine blocks metabolic hydroxylation (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

    • The ortho-fluorine forces the biphenyl system out of planarity, improving lipophilicity and binding fit.

Result: Diflunisal (5-(2,4-difluorophenyl)salicylic acid)—a non-acetylating, long-acting NSAID with superior potency to aspirin [3].

Case Study 2: The Fluoroquinolone Anchor

Perhaps the most industrial significant application of fluorinated benzoic acids is their role as intermediates for fluoroquinolones (e.g., Ciprofloxacin). The critical building block is 2,4-dichloro-5-fluorobenzoic acid . The introduction of fluorine at the C6 position of the quinolone (derived from the C5 of the benzoic acid) was the key that unlocked broad-spectrum Gram-negative activity by enhancing DNA gyrase binding [4].

Visualization: The Fluorine Scan Logic

The following diagram illustrates the decision-making process used by medicinal chemists when applying fluorinated benzoic acids to lead optimization.

FluorineScan Start Lead Compound (Benzoic Acid Scaffold) MetabIssue Issue: Rapid Metabolism (Para-Hydroxylation) Start->MetabIssue PotencyIssue Issue: Low Potency/Permeability Start->PotencyIssue ParaF Strategy: Para-Fluorination (Metabolic Block) MetabIssue->ParaF Block CYP450 OrthoF Strategy: Ortho-Fluorination (pKa Modulation / Conformation) PotencyIssue->OrthoF Inductive Effect Result1 Outcome: Increased Half-Life (t1/2) ParaF->Result1 Result2 Outcome: Lower pKa (↑ Acidity) Altered Lipophilicity OrthoF->Result2 Diflunisal Case Study: Diflunisal (Merck) Result1->Diflunisal Result2->Diflunisal

Caption: The "Fluorine Scan" logic tree demonstrating how specific fluorination patterns resolve common pharmacokinetic defects in benzoic acid leads.

Part 3: Synthetic Methodologies

For the medicinal chemist, access to specific fluorinated isomers is paramount. Two primary protocols dominate the history and current practice.

Protocol A: The Balz-Schiemann Reaction (Classical)

Historical Significance: Developed in 1927, this was the primary route for early drug discovery before the advent of direct fluorinating agents. It remains useful for converting specific anilines to fluorides.

Mechanism: Conversion of an aryl amine to a diazonium tetrafluoroborate salt, followed by thermal decomposition.[2]

Step-by-Step Protocol:

  • Diazotization: Dissolve 10 mmol of the substituted aminobenzoic acid in 15 mL of 4M HCl. Cool to 0°C. Add 1.1 eq of

    
     (aq) dropwise, maintaining temperature <5°C.
    
  • Salt Formation: Add excess fluoroboric acid (

    
    , 48% aq) to precipitate the diazonium tetrafluoroborate salt.
    
  • Isolation: Filter the salt and wash with cold ether and ethanol. Safety Note: Dry diazonium salts can be explosive. Handle with extreme care.

  • Decomposition: Heat the dry salt gently with a Bunsen burner or in an oil bath (approx. 100-120°C). The salt decomposes, releasing

    
     and 
    
    
    
    (white smoke), leaving the fluorinated benzoic acid ester/precursor.
  • Purification: Distillation or recrystallization from ethanol.

Protocol B: Synthesis of 2,4-Dichloro-5-Fluorobenzoic Acid (Industrial/Modern)

Context: This is the key intermediate for Ciprofloxacin. Modern routes often utilize the oxidation of fluorinated toluenes or specific chlorination sequences.

Workflow:

  • Starting Material: 2,4-Dichloro-5-fluorotoluene.

  • Oxidation: The methyl group is oxidized to the carboxylic acid.

    • Reagents:

      
       (lab scale) or 
      
      
      
      catalyzed aerobic oxidation (industrial).
  • Reaction: Reflux starting material with 2.5 eq

    
     in pyridine/water (1:1) for 6 hours.
    
  • Workup: Filter

    
    . Acidify filtrate with HCl to pH 1. The product precipitates as a white solid.
    
  • Yield: Typically >85%.

Visualization: Ciprofloxacin Intermediate Synthesis Flow

This diagram details the industrial logic for synthesizing the critical benzoic acid fragment used in fluoroquinolones.

CiproSynthesis Start 2,4-Dichloro-5-fluorotoluene Step1 Oxidation (KMnO4 / Co-Mn) Start->Step1 Reflux Intermed 2,4-Dichloro-5-fluorobenzoic Acid (Key Intermediate) Step1->Intermed Yield >85% Step2 Activation (SOCl2 -> Acid Chloride) Intermed->Step2 Step3 Coupling (Ethyl 3-(dimethylamino)acrylate) Step2->Step3 Final Ciprofloxacin Core (Quinolone) Step3->Final Cyclization

Caption: Synthesis workflow for the 2,4-dichloro-5-fluorobenzoic acid intermediate, essential for Ciprofloxacin production.

Part 4: Future Perspectives

The legacy of fluorinated benzoic acids is now extending into nuclear medicine. Fluorine-18 (


)  radiolabeling of benzoic acid derivatives is a growing field for Positron Emission Tomography (PET). The high metabolic stability of the fluorobenzoyl moiety makes it an ideal "prosthetic group" for labeling peptides and proteins (e.g., via 

-SFB, N-succinimidyl-4-[

]fluorobenzoate) [5].

References

  • Kolthoff, I. M., & Chantooni, M. K. (1971). Substituent Effects on Dissociation of Benzoic Acids in Acetonitrile and Water. Journal of the American Chemical Society.

  • BenchChem Technical Division. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem.

  • Hannah, J., et al. (1978). Discovery of Diflunisal. Journal of Medicinal Chemistry.

  • Grohe, K., & Heitzer, H. (1987). Synthesis of Ciprofloxacin and Related Fluoroquinolones. Liebigs Annalen der Chemie.

  • Vaidyanathan, G., & Zalutsky, M. R. (1992). Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate. Nuclear Medicine and Biology.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

[1] Abstract & Strategic Overview This application note details the synthetic pathway for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid , a functionalized fluorophenyl building block likely utilized in the development of PROT...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

This application note details the synthetic pathway for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid , a functionalized fluorophenyl building block likely utilized in the development of PROTAC linkers, GPCR agonists (e.g., EP4), or as a metabolic probe.[1]

The presence of the ortho-fluorine atom (relative to the propyl chain) and the para-carboxylic acid necessitates a route that preserves the carbon-fluorine bond while allowing for selective functionalization of the 4-position. Standard Friedel-Crafts alkylation is unsuitable due to the deactivating nature of the carboxyl group and poor regioselectivity.

Selected Strategy: The Sonogashira Cross-Coupling Protocol is identified as the optimal route. It offers:

  • High Regio-fidelity: The C-C bond is formed exclusively at the bromine position.

  • Mild Conditions: Preserves the aryl-fluorine bond.[1]

  • Scalability: Avoids the use of unstable organometallic intermediates (like organolithiums) that would react with the carboxylate.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the propyl chain at the aryl-carbon bond. The most reliable disconnection leads to a 4-bromo-3-fluorobenzoate precursor and propargyl alcohol.[1]

Retrosynthesis Target Target Molecule 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Int1 Intermediate A Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate Target->Int1 Hydrolysis (Deprotection) Int2 Intermediate B Methyl 3-fluoro-4-(3-hydroxyprop-1-ynyl)benzoate Int1->Int2 Hydrogenation (Reduction) SM1 Starting Material 1 Methyl 4-bromo-3-fluorobenzoate Int2->SM1 Sonogashira Coupling SM2 Starting Material 2 Propargyl Alcohol Int2->SM2 +

Figure 1: Retrosynthetic disassembly of the target molecule revealing the Sonogashira coupling as the key constructive step.[1]

Detailed Experimental Protocols

Step 1: Esterification (Protection)

Objective: Protect the carboxylic acid to prevent catalyst poisoning and improve solubility in organic solvents.

  • Reagents: 4-Bromo-3-fluorobenzoic acid (1.0 equiv), Methanol (solvent/reagent), H₂SO₄ (cat.[1] 0.1 equiv).[1]

  • Procedure:

    • Dissolve 4-Bromo-3-fluorobenzoic acid in anhydrous Methanol (5 mL/mmol).

    • Add concentrated H₂SO₄ dropwise.[2]

    • Reflux at 65°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of acid.

    • Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (2x) and Brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >95% as a white solid/oil.

Step 2: Sonogashira Coupling (Key Step)

Objective: Install the 3-carbon chain via Pd/Cu-catalyzed cross-coupling.[1]

  • Reagents:

    • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)[1]

    • Propargyl alcohol (1.2 - 1.5 equiv)[1]

    • Pd(PPh₃)₂Cl₂ (3-5 mol%)[1]

    • CuI (2-3 mol%)[1]

    • Triethylamine (Et₃N) (3.0 equiv)[1]

    • Solvent: THF or DMF (degassed)[1]

  • Protocol:

    • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

    • Charging: Add Methyl 4-bromo-3-fluorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

    • Solvent: Add degassed THF (or DMF) and Et₃N via syringe.

    • Addition: Add Propargyl alcohol dropwise at room temperature.

    • Reaction: Heat to 60-70°C for 4-12 hours. The solution will typically darken (brown/black) as the reaction proceeds.

    • Monitoring: Check TLC or LC-MS for the formation of the alkyne product (M+H expected).

    • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Product: Methyl 3-fluoro-4-(3-hydroxyprop-1-ynyl)benzoate.

Step 3: Catalytic Hydrogenation

Objective: Reduce the internal alkyne to the saturated propyl chain without defluorinating the aromatic ring.

  • Reagents: Alkyne Intermediate, 10% Pd/C (10 wt% loading), Methanol or Ethanol, H₂ gas (balloon or 1 atm).

  • Critical Note: Aromatic fluorines are generally stable to standard Pd/C hydrogenation at room temperature. Avoid high pressures (>50 psi) or elevated temperatures to prevent hydrodefluorination.[1]

  • Protocol:

    • Dissolve the alkyne intermediate in Methanol (10 mL/mmol).

    • Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).

    • Purge the flask with H₂ gas (vacuum/fill cycle x3).

    • Stir vigorously under H₂ balloon (1 atm) at Room Temperature for 4-16 hours.

    • Monitoring: Monitor by LC-MS. The mass will shift by +4 units (Alkyne → Alkane).

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Product: Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate.

Step 4: Hydrolysis (Deprotection)

Objective: Cleave the methyl ester to reveal the final carboxylic acid.

  • Reagents: LiOH·H₂O (2.0 equiv), THF/Water (3:1).[1]

  • Protocol:

    • Dissolve the hydrogenated ester in THF.

    • Add a solution of LiOH in water.

    • Stir at Room Temperature for 2-4 hours. (Heating to 40°C may be required if slow).[1]

    • Workup: Acidify carefully with 1M HCl to pH ~3.

    • Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.

    • Final Purification: Recrystallization (EtOAc/Hexane) or reverse-phase HPLC if high purity is required.[1]

Analytical Data Summary

IntermediateFunctional GroupKey 1H NMR Signals (Predicted, CDCl3/DMSO)Mass Spec (ESI)
Start Material Ar-Br, Esterδ 3.90 (s, 3H, OMe), δ 7.6-7.8 (m, Ar-H)232/234 (Br pattern)
Alkyne Int. Alkyne, Alcoholδ 4.50 (s, 2H, CH2-OH), δ 3.92 (s, 3H, OMe)209 [M+H]+
Alkane Int. Alkyl, Alcoholδ 1.85 (m, 2H, mid-CH2), δ 2.75 (t, 2H, Ar-CH2), δ 3.65 (t, 2H, CH2-OH)213 [M+H]+
Final Product Acid, AlcoholLoss of OMe singlet.[1] Broad COOH peak >11 ppm.197 [M-H]-

Alternative Route: Suzuki-Miyaura Coupling[1]

For laboratories where hydrogenation equipment is limited or if the specific substrate is sensitive to reduction, a Suzuki-Hydroboration sequence is a validated alternative.

SuzukiRoute SM Ar-Br (Ester) Step1 Suzuki Coupling (Allylboronic acid pinacol ester) SM->Step1 Int Allyl Intermediate Ar-CH2-CH=CH2 Step1->Int Step2 Hydroboration (9-BBN, then H2O2) Int->Step2 Prod Target Alcohol Ar-(CH2)3-OH Step2->Prod

Figure 2: Alternative Suzuki-Miyaura pathway utilizing allylboronate.[1]

Protocol Modification:

  • Coupling: React Methyl 4-bromo-3-fluorobenzoate with Allylboronic acid pinacol ester using Pd(dppf)Cl₂ and K₂CO₃.

  • Hydroboration: Treat the resulting allyl species with 9-BBN (0.5 M in THF) followed by oxidative workup (NaOH/H₂O₂). This ensures anti-Markovnikov selectivity to give the primary alcohol.

References

  • Gangjee, A. et al. (2018). Synthesis of Novel 6-Substituted and 5-Substituted Pyrrolo[2,3-D] Pyrimidine Antifolates. (Describes Sonogashira of methyl 4-bromo-3-fluorobenzoate). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Protocols. [Link]

  • Ritter, T. et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (Discusses stability of Ar-F bonds in Pd catalysis). [Link][1]

Sources

Application

Application Note: Strategic Utilization of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid in Solid-Phase Library Synthesis

The following Application Note and Protocol guide is designed for researchers utilizing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) in Solid-Phase Organic Synthesis (SPOS). Abstract & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers utilizing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) in Solid-Phase Organic Synthesis (SPOS).

Abstract & Strategic Rationale

In the landscape of fragment-based drug discovery (FBDD), 3-Fluoro-4-(3-hydroxypropyl)benzoic acid serves as a high-value bifunctional scaffold. Its utility stems from three distinct structural features:

  • The Benzoic Acid Handle: Allows for robust anchoring to amine-functionalized resins (e.g., Rink Amide) or hydroxyl-resins (e.g., Wang), serving as the "entry point" for solid-phase synthesis.

  • The 3-Hydroxypropyl Tail: A flexible, primary alcohol linker that acts as a diversity point. It is amenable to Mitsunobu etherification, oxidation/reductive amination, or conversion into a leaving group for nucleophilic displacement.

  • The 3-Fluoro Substituent: Provides metabolic blocking on the aromatic ring and modulates the lipophilicity (LogP) and pKa of the final molecule, a critical tactic in medicinal chemistry for improving bioavailability.

This guide details the protocols for loading this scaffold onto solid support and subsequently diversifying it via the alcohol handle, enabling the rapid generation of fluorinated benzamide libraries.

Chemical Profile & Handling

PropertySpecification
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calc.) ~3.7 (Carboxylic acid), ~14.5 (Alcohol)
Storage 2–8°C, Desiccate (Hygroscopic potential)

Handling Precaution: The primary alcohol is susceptible to oxidation. Ensure solvents (DMF/NMP) are amine-free and anhydrous during coupling to prevent side reactions.

Experimental Workflows (Visualized)

The following diagram outlines the divergent synthesis pathways enabled by this scaffold.

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Loading Scaffold Loading (HATU/DIPEA) Deprotect->Loading Scaffold Resin-Bound 3-F-4-(3-OH-Pr)-Benzamide Loading->Scaffold Amide Bond Formation Mitsunobu Path A: Mitsunobu (R-OH / DIAD / PPh3) Scaffold->Mitsunobu Ether Synthesis Activation Path B: Activation (MsCl / Et3N) Scaffold->Activation Leaving Group Install Cleavage Acid Cleavage (95% TFA) Mitsunobu->Cleavage Displacement Nucleophilic Subst. (HNR2 or HSR) Activation->Displacement SN2 Reaction Displacement->Cleavage Final Final Library (Fluorinated Benzamides) Cleavage->Final

Figure 1: Divergent Solid-Phase Synthesis workflow using 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Detailed Protocols

Protocol A: Resin Loading (Anchoring)

Objective: Attach the carboxylic acid moiety to Rink Amide MBHA resin to form a stable amide linkage.

Reagents:

  • Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g)

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (3.0 equiv)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (6.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Resin Swelling: Place 1.0 g of resin in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min, then drain. Wash with DMF (3 x 10 mL).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (10 mL) for 5 min, drain, and repeat for 20 min.

  • Washing: Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x). Note: Ensure all piperidine is removed to prevent HATU polymerization.

  • Activation: In a separate vial, dissolve the Benzoic Acid derivative (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF. Add DIPEA (6.0 eq) and stir for 2 minutes to pre-activate (Solution turns yellow).

  • Coupling: Add the activated solution to the resin. Shake/agitate at Room Temperature (RT) for 2–4 hours.

  • QC Check (Kaiser Test): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling of the amine. If blue, re-couple.

  • Capping (Optional): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap unreacted amines.

Protocol B: Functionalization via Mitsunobu Reaction

Objective: Convert the primary alcohol into an ether using a phenol or heterocycle. This is challenging on solid phase due to kinetics; excess reagents are required.

Mechanism Insight: The order of addition is critical to prevent the formation of triphenylphosphine oxide (TPPO) precipitates inside the resin pores before the reaction occurs.

Reagents:

  • Triphenylphosphine (

    
    ) (5.0 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (5.0 equiv)

  • Nucleophile (Phenol or acidic heterocycle, pKa < 11) (5.0 equiv)

  • Solvent: Anhydrous THF (DCM can be used if solubility is an issue, but THF is preferred for Mitsunobu).

Step-by-Step:

  • Solvent Swap: Wash the resin-bound scaffold with anhydrous THF (3 x 10 mL) to remove DMF/DCM.

  • Reagent Prep: Dissolve

    
     and the Nucleophile (Phenol) in anhydrous THF. Add this solution to the resin.
    
  • Equilibration: Agitate the resin with the

    
    /Phenol solution for 15 minutes. This allows the reagents to penetrate the polymer matrix.
    
  • Activation: Cool the vessel to 0°C (ice bath) if possible. Slowly add the DIAD (diluted in minimal THF) dropwise to the resin slurry.

  • Reaction: Allow to warm to RT and shake for 12–16 hours.

  • Washing: Drain. Wash extensively to remove TPPO: THF (3x), MeOH (3x), DCM (3x), MeOH (3x).

    • Tip: If TPPO precipitates, wash with warm EtOH or THF.

Protocol C: Functionalization via Mesylation & Displacement

Objective: Convert the alcohol to a mesylate (good leaving group) followed by displacement with a secondary amine.

Step-by-Step:

  • Mesylation:

    • Swell resin in DCM.

    • Add Methanesulfonyl chloride (MsCl) (10 equiv) and DIPEA (10 equiv) in DCM.

    • Agitate at 0°C for 1 hour, then RT for 3 hours.

    • Wash: DCM (5x) (Keep anhydrous).

  • Displacement (

    
    ): 
    
    • Add Secondary Amine (e.g., Morpholine, Piperidine) (10–20 equiv) in DMSO or DMF.

    • Heat to 60°C for 6–12 hours. Note: The 3-fluoro group provides some electronic activation, but heat is usually required for displacement on solid support due to steric diffusion limits.

    • Wash: DMF (3x), MeOH (3x), DCM (3x).

Protocol D: Cleavage & Isolation

Objective: Release the final molecule from the resin.

Reagent: Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%


).

Step-by-Step:

  • Add Cleavage Cocktail to the resin. Shake for 2 hours at RT.

  • Collect the filtrate. Wash resin with neat TFA (1x) and DCM (1x). Combine filtrates.

  • Evaporation: Remove TFA under a stream of nitrogen or rotary evaporation.

  • Precipitation: Add cold Diethyl Ether to precipitate the crude product. Centrifuge and decant.

  • Analysis: Dissolve in DMSO-d6 for NMR or MeCN/H2O for LC-MS.

    • Expected Mass: MW of Scaffold + MW of Nucleophile - MW of H2O (for Mitsunobu).

    • NMR Check: Look for the disappearance of the triplet at

      
       ppm (
      
      
      
      -OH) and appearance of new signals.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Loading Yield Steric hindrance or wet solvents.Use HATU/HOAt. Ensure DMF is anhydrous (water hydrolyzes the active ester).
Incomplete Mitsunobu Betaine precipitation or steric bulk.Use ADDP/

instead of DIAD/

. Increase reaction time to 24h. Repeat the coupling (double couple).
Product Impurity (TPPO) Poor washing after Mitsunobu.Wash resin with alternating DCM/MeOH/THF. TPPO is soluble in MeOH/DCM mixtures.
Low Displacement Yield Poor swelling in DMSO.Use a PEG-based resin (e.g., TentaGel) which swells better in polar solvents like DMSO/Water.

References

  • Merrifield, R. B. (1963).[1][2][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6][7] Synthesis, 1981(1), 1–28.[4] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Sigma-Aldrich. Product Specification: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid. Link(Use specific product search for CAS 2407068-13-5)

  • Kates, S. A., & Albericio, F. (Eds.). (2000).[4] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (General reference for HATU/Rink Amide protocols).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid before handling. The fluorine atom may introduce specific waste disposal requirements depending on local regulations.

Sources

Method

Application Notes and Protocols: Derivatization of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid for Biological Screening

Introduction: Strategic Derivatization for Enhanced Biological Activity In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Derivatization for Enhanced Biological Activity

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics.[1][2] The parent molecule, 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, presents a compelling scaffold for derivatization. It possesses two key functional groups amenable to chemical modification: a carboxylic acid and a primary alcohol. The presence of a fluorine atom is also significant, as fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, which can in turn enhance its biological efficacy.[4][5]

This guide provides a comprehensive framework for the derivatization of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid. The protocols outlined below are designed to generate a focused library of ester and ether analogs. The primary objective is to explore the structure-activity relationship (SAR) of this chemical series, with the ultimate goal of identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles.[6] This process, known as lead optimization, is a critical phase in drug discovery aimed at refining promising compounds into viable drug candidates.[2][6][7]

Rationale for Derivatization

The derivatization strategy for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid focuses on modifying its two primary functional groups to modulate its physicochemical and pharmacological properties.

1. Esterification of the Carboxylic Acid: The carboxylic acid group is a key site for modification. Converting it to an ester can:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Modulate Solubility: Esterification can alter the compound's solubility profile.

  • Introduce Prodrug Potential: Esters can be designed to be stable in the gastrointestinal tract and then hydrolyzed by esterases in the body to release the active carboxylic acid.

  • Explore Binding Interactions: The ester group can introduce new hydrogen bond acceptors and alter the steric and electronic profile of the molecule, potentially leading to new or enhanced interactions with biological targets.

2. Etherification of the Primary Alcohol: The primary alcohol offers another valuable point for modification. Its conversion to an ether can:

  • Fine-tune Lipophilicity: Similar to esterification, etherification can modulate the overall lipophilicity of the molecule.

  • Block Metabolic Oxidation: Primary alcohols are susceptible to oxidation by metabolic enzymes. Capping this group as an ether can improve metabolic stability.

  • Introduce Diverse Functionality: A wide variety of alkyl and aryl groups can be introduced via etherification, allowing for a broad exploration of the chemical space around this part of the molecule.

Experimental Workflow Overview

The overall workflow for the derivatization and subsequent screening of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a systematic process. It begins with the synthesis of a focused library of derivatives, followed by their purification and characterization. The purified compounds are then subjected to a cascade of biological assays to determine their activity and properties.

G A Starting Material: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid B Derivatization Reactions: - Esterification - Etherification A->B Synthesis C Purification: Column Chromatography / HPLC B->C Crude Product D Characterization: NMR, MS, HPLC C->D Purified Derivatives E Biological Screening: - Primary Assays - Secondary Assays D->E Confirmed Structures F SAR Analysis & Lead Optimization E->F Screening Data

Caption: High-level workflow for derivatization and screening.

Protocols for Derivatization

Protocol 1: Esterification of the Carboxylic Acid via Acid Catalysis

This protocol describes a classic Fischer esterification method.

Objective: To synthesize a variety of alkyl esters of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Materials:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

  • A selection of primary and secondary alcohols (e.g., ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvents: Dichloromethane (DCM) or Ethyl Acetate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a solution of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (1.0 eq) in the desired alcohol (used as both reactant and solvent, ~20-50 eq), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[8]

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol used) and stir for 4-24 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification of the Primary Alcohol via Williamson Ether Synthesis

This protocol is a robust method for the synthesis of ethers.[10]

Objective: To synthesize a range of ether derivatives from the primary alcohol of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid methyl ester.

Note: The carboxylic acid is first protected as a methyl ester to prevent it from interfering with the base used in the Williamson ether synthesis.

Step 2a: Protection of the Carboxylic Acid Follow Protocol 1 using methanol as the alcohol to synthesize the methyl ester of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Step 2b: Williamson Ether Synthesis Materials:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid methyl ester (from Step 2a)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • A selection of alkyl halides (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Organic solvents: Diethyl ether or Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe

Procedure:

  • To a solution of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid methyl ester (1.0 eq) in anhydrous THF or DMF under a nitrogen atmosphere, add sodium hydride (1.1-1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2c: Deprotection of the Carboxylic Acid (Optional) If the final product requires a free carboxylic acid, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Characterization of Synthesized Derivatives

The unambiguous identification of the synthesized derivatives is crucial.[11] A combination of analytical techniques should be employed for full structural elucidation.[12]

Analytical TechniquePurposeExpected Information
HPLC-MS Purity assessment and molecular weight determination.A single peak in the HPLC chromatogram indicates purity. The mass spectrum will show the molecular ion peak corresponding to the expected mass of the derivative.[13][14]
¹H NMR Structural confirmation and determination of proton environments.The appearance of new signals and shifts in existing signals will confirm the addition of the ester or ether moiety. For example, in an ethyl ester, a quartet and a triplet will be observed.
¹³C NMR Confirmation of the carbon skeleton.The number of signals will correspond to the number of unique carbon atoms in the molecule.
FTIR Identification of functional groups.For esters, a characteristic C=O stretch will be observed around 1730-1750 cm⁻¹. For ethers, the C-O stretch will be visible around 1000-1300 cm⁻¹.

Data Summary for a Representative Derivative Library

The following table outlines a potential set of derivatives to be synthesized, along with the rationale for their selection.

Derivative No.ModificationRationale
1 Methyl EsterBaseline for ester series, increased lipophilicity.
2 Ethyl EsterModest increase in lipophilicity and steric bulk.
3 Benzyl EsterIntroduces an aromatic ring for potential π-stacking interactions.
4 Methyl EtherBlocks metabolic oxidation of the alcohol, fine-tunes polarity.
5 Ethyl EtherFurther increases lipophilicity and steric bulk at the alcohol position.
6 Benzyl EtherIntroduces a larger, lipophilic aromatic group.

Conclusion

The derivatization of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a promising strategy for the discovery of novel bioactive compounds. The protocols provided herein offer robust methods for the synthesis of a focused library of ester and ether analogs. Thorough characterization of these derivatives, followed by systematic biological screening, will be instrumental in elucidating the structure-activity relationships of this chemical series and identifying promising candidates for further development.

References

  • BenchChem. (2025). Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide.
  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res, 2(1), 1015.
  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Google Patents. Procedure for the preparation of esters of benzoic acid.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • BYJU'S. Preparation of Ethers by Dehydration of Alcohols.
  • Academia.edu. Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine.
  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • Sigma-Aldrich. Small Molecule HPLC.
  • ResearchGate. Screening of reaction conditions in the esterification of benzoic acid with methanol.
  • YouTube. (2023). Reaction of Benzoic acid with Ethanol | Esterification | Carboxylic Acid | Ethyl benzoate| Class 12.
  • BenchChem. 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid | 1261914-97-9.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • MicroCombiChem GmbH. (2021). Structure Elucidation, NMR, HPLC-MS Analytics.
  • Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
  • Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubMed. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools.
  • News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1 | Download Scientific Diagram.
  • Advanced Research Compound. 3-Fluoro-4-(Trifluoromethyl)benzoic Acid.
  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • Danaher Life Sciences. Lead Optimization in Drug Discovery.
  • Biobide. (2024). The Role of Lead Optimization in Drug Discovery.
  • Patsnap Synapse. (2025). What are the methods of lead optimization in drug discovery?.
  • Cambridge Healthtech Institute. (2018). Lead Optimization for Drug Metabolism and Safety.

Sources

Application

Experimental Protocol for the Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Esters: A De Novo Two-Step Strategy

Introduction & Strategic Rationale The compound 3-fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5)[1] is a highly versatile bifunctional building block frequently utilized in the development of targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 3-fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5)[1] is a highly versatile bifunctional building block frequently utilized in the development of targeted therapeutics, including kinase inhibitors and GPCR ligands.

While the direct esterification of a carboxylic acid is typically a trivial transformation, applying standard Fischer esterification conditions to this specific free hydroxy-acid is fundamentally flawed. In the presence of acidic catalysts, the primary alcohol and the carboxylic acid moieties undergo competitive intermolecular esterification, leading to uncontrolled oligomerization and the formation of complex polyesters[2],[3].

To circumvent this inherent chemoselectivity issue, Senior Application Scientists employ a de novo synthesis strategy starting from commercially available halogenated esters (e.g., methyl 4-bromo-3-fluorobenzoate). This approach relies on a highly controlled Sonogashira cross-coupling[4] with propargyl alcohol[5], followed by the catalytic hydrogenation of the resulting alkyne intermediate[6]. This strategy completely bypasses the risk of oligomerization and can be universally adapted to synthesize methyl, ethyl, or complex API-derived esters.

Reaction Pathway Visualization

SynthesisWorkflow A Methyl 4-bromo-3-fluorobenzoate + Propargyl alcohol B Methyl 3-fluoro-4- (3-hydroxyprop-1-yn-1-yl)benzoate A->B Step 1: Sonogashira Pd(PPh3)2Cl2, CuI Et3N/DMF, 60 °C C Methyl 3-fluoro-4- (3-hydroxypropyl)benzoate B->C Step 2: Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, RT

Two-step synthesis of methyl 3-fluoro-4-(3-hydroxypropyl)benzoate via Sonogashira coupling.

Quantitative Data: Sonogashira Optimization

To establish the most robust protocol, various catalytic systems and solvent conditions were evaluated. The use of a Pd(II) precatalyst in a DMF/Et₃N mixture at elevated temperatures proved essential for driving the reaction to completion while suppressing side reactions.

EntryCatalyst (5 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄THF / Et₃N (1:1)252425Incomplete oxidative addition; sluggish kinetics.
2Pd(PPh₃)₂Cl₂THF / Et₃N (1:1)252445Improved transmetalation, but poor substrate solubility.
3Pd(PPh₃)₂Cl₂DMF / Et₃N (1:1)60488Optimal solubility; rapid and complete conversion.
4Pd(dppf)Cl₂DMF / Et₃N (1:1)60482Comparable to Entry 3, but higher catalyst cost.

Step-by-Step Experimental Methodologies

Step 1: Sonogashira Cross-Coupling

Objective: Synthesis of Methyl 3-fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoate.

Expertise & Causality: The addition of CuI is critical as it facilitates the in situ formation of a highly nucleophilic copper acetylide, which readily transmetalates with the Pd(II) complex. Strict, rigorous deoxygenation of the solvent system is mandatory; trace oxygen promotes the copper-catalyzed Glaser homocoupling of propargyl alcohol, which consumes the alkyne and severely complicates chromatographic purification.

Protocol:

  • Preparation: Charge a flame-dried 100 mL Schlenk flask with methyl 4-bromo-3-fluorobenzoate (2.33 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol, 5 mol%), and CuI (190 mg, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous DMF (20 mL) and anhydrous Triethylamine (Et₃N, 20 mL) under a positive pressure of Argon.

  • Deoxygenation: Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles. Alternatively, vigorously sparge the solution with Argon for 30 minutes.

  • Reagent Addition: Add propargyl alcohol (0.88 mL, 15.0 mmol, 1.5 eq) dropwise via a gas-tight syringe.

  • Reaction: Heat the sealed reaction mixture to 60 °C and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the UV-active starting material (

    
     ~0.7) is entirely consumed, replaced by a new, highly fluorescent product spot (
    
    
    
    ~0.3).
  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (50 mL). Note: The aqueous layer will turn deep blue, indicating the successful solubilization and removal of copper salts. Extract the aqueous phase with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes to 40% EtOAc/Hexanes) to afford the alkyne intermediate as a pale yellow solid.

Step 2: Catalytic Hydrogenation

Objective: Synthesis of Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate.

Expertise & Causality: The alkyne is reduced to the corresponding alkane using heterogeneous palladium on carbon. A 10% Pd/C catalyst at atmospheric pressure (1 atm) is deliberately selected. While higher pressures (e.g., Parr shaker at 50 psi) would accelerate the reaction, they introduce a severe risk of over-reduction, specifically the hydrogenolysis of the benzylic C-C bond or the defluorination of the electron-deficient aromatic ring.

Protocol:

  • Preparation: Dissolve the alkyne intermediate (approx. 1.66 g, 8.0 mmol) in HPLC-grade Methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 166 mg) under a gentle stream of Argon. (Safety Warning: Dry Pd/C is highly pyrophoric; always add it to the solvent under an inert atmosphere).

  • Atmosphere Exchange: Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete displacement of Argon.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction progress via LC-MS. The mass spectrum must show a complete shift from the alkyne mass (

    
     209.06) to the fully saturated alkane mass (
    
    
    
    213.09).
  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (3 x 20 mL).

  • Isolation: Concentrate the clear filtrate under reduced pressure to afford the pure title compound, methyl 3-fluoro-4-(3-hydroxypropyl)benzoate, as a colorless viscous oil that may crystallize upon standing.

Analytical Characterization

To ensure the structural integrity of the final synthesized ester, verify against the following expected spectroscopic parameters:

  • LC-MS (ESI+):

    
     calculated for C₁₁H₁₄FO₃ 
    
    
    
    : 213.09; Found: 213.10.
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.75 (dd, 
    
    
    
    = 8.0, 1.5 Hz, 1H, Ar-H), 7.68 (dd,
    
    
    = 10.5, 1.5 Hz, 1H, Ar-H), 7.30 (t,
    
    
    = 8.0 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃), 3.68 (t,
    
    
    = 6.5 Hz, 2H, -CH₂OH), 2.78 (t,
    
    
    = 7.5 Hz, 2H, Ar-CH₂-), 1.88 (m, 2H, -CH₂-CH₂-CH₂-), 1.45 (br s, 1H, -OH).

References

1.[1] 3-Fluoro-4-(3-hydroxypropyl)benzoic acid - CAS号查询 Source: chemsrc.com

2.[2] JP2012532956A - Esters of secondary hydroxy fatty acid oligomers and their production Source: google.com (Patents)

3.[3] Production of Bio-Based Lactones As Monomers for a Circular Polymer Economy Source: osti.gov

4.[4] Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases Source: acs.org

5.[6] Synthesis of Novel 6-Substituted and 5-Substituted Pyrrolo[2,3-D] Pyrimidine Antifolates as Targeted Anticancer Therapies Source: scispace.com

6.[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: acs.org

Sources

Method

Application Note: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid as a Bifunctional Scaffold in Enzyme Inhibitor Synthesis

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Compound: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-1...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Compound: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5)

Executive Summary & Structural Rationale

In modern rational drug design, the selection of highly versatile, multi-vector building blocks is critical for rapidly exploring chemical space. 3-Fluoro-4-(3-hydroxypropyl)benzoic acid represents a privileged bifunctional scaffold uniquely suited for the synthesis of enzyme inhibitors, particularly targeted kinase and epigenetic (e.g., HDAC) inhibitors.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic pharmacophore platform. Its utility is driven by three distinct structural features:

  • The Carboxylic Acid Vector: Serves as the primary handle for amide bond formation, a reaction class that accounts for roughly 25% of all transformations in pharmaceutical drug discovery[1].

  • The "Fluorine Effect": The strategic placement of the highly electronegative fluorine atom (van der Waals radius 1.47 Å) at the 3-position modulates the electronic distribution of the aromatic ring. This substitution enhances metabolic stability, alters the pKa of adjacent functional groups to improve membrane permeation, and frequently increases target protein binding affinity through multipolar interactions with the receptor backbone[2].

  • The 3-Hydroxypropyl Vector: This flexible,

    
    -hybridized chain terminates in a nucleophilic hydroxyl group. It allows the molecule to escape "flatland" (improving aqueous solubility) and serves as an ideal vector for extending into solvent-exposed channels or attaching linker moieties for Targeted Protein Degradation (PROTACs).
    

Pharmacophore Core 3-Fluoro-4-(3-hydroxypropyl) benzoic acid F_atom 3-Fluoro Substituent (pKa Modulation & Lipophilicity) Core->F_atom COOH 1-Carboxylic Acid (Amide Coupling Handle) Core->COOH OH_prop 4-(3-Hydroxypropyl) Group (Solvent Channel Vector) Core->OH_prop Target1 Receptor Pocket / Hinge Region F_atom->Target1 Multipolar Interactions Target2 Target Protein Surface COOH->Target2 Amide Linkage Target3 Solvent Exposed Region OH_prop->Target3 Linker Extension

Pharmacophore mapping of the 3-Fluoro-4-(3-hydroxypropyl)benzoic acid scaffold.

Quantitative Physicochemical Profiling

Before initiating synthesis, it is crucial to understand the theoretical drug-likeness of the unmodified scaffold. The table below summarizes the physicochemical properties that make this compound an excellent lead-like starting material.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 198.19 g/mol Highly fragment-like; leaves ample mass budget for target elaboration.
cLogP (Theoretical) ~1.8Optimal lipophilicity for balancing membrane permeability and aqueous solubility.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates strong directional interactions with target active sites.
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Fluorine)Enhances interaction with kinase hinge regions.
Topological Polar Surface Area 57.5 ŲWell within the <140 Ų limit required for good cellular permeability.
Rotatable Bonds 4Provides necessary flexibility for the hydroxypropyl chain to adopt bioactive conformations.

Experimental Workflows: A Self-Validating System

To construct potent enzyme inhibitors, we utilize a divergent two-step synthetic strategy. The protocols below are designed with built-in causality—explaining why specific reagents are chosen—and self-validating Quality Control (QC) checkpoints to ensure absolute confidence before proceeding to subsequent steps.

Protocol A: High-Efficiency Amide Bond Formation

Amide bonds are ubiquitous in biologically active molecules, and their formation requires overcoming thermodynamic barriers via activating reagents[3]. For this scaffold, we utilize HATU rather than traditional EDC/HOBt.

  • Causality: The fluorine atom exerts an electron-withdrawing inductive effect on the aromatic ring. When coupling with sterically hindered or electronically deactivated anilines (common in kinase inhibitor design), the highly reactive 7-azabenzotriazole active ester generated by HATU ensures rapid kinetics and minimizes epimerization/degradation of the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. Note: The solution will transition to a pale yellow color, indicating the formation of the active ester.

  • Coupling: Add the target amine/aniline (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Self-Validating QC (LC-MS): Before purification, run an aliquot on LC-MS.

    • Validation criteria: Disappearance of the starting material mass (

      
       197 m/z) and appearance of the product 
      
      
      
      peak. The primary hydroxyl group remains unreacted under these specific stoichiometric conditions.
Protocol B: Mitsunobu Etherification of the Hydroxypropyl Chain

Once the core amide is established, the terminal hydroxyl group is functionalized to target the solvent-exposed channel of the enzyme.

  • Causality: The Mitsunobu reaction is selected because it allows for the formation of alkyl-aryl ethers under exceptionally mild, neutral conditions, preventing the cleavage or hydrolysis of the newly formed amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amide intermediate from Protocol A (1.0 equiv, 0.3 mmol), a target phenol derivative (1.2 equiv, 0.36 mmol), and Triphenylphosphine (

    
    , 1.5 equiv, 0.45 mmol) in anhydrous THF (4.0 mL) at 0 °C under argon.
    
  • Initiation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 0.45 mmol) dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc gradient) to separate the product from triphenylphosphine oxide byproducts.

  • Self-Validating QC (

    
     NMR): 
    
    • Validation criteria: Observe the diagnostic downfield shift of the terminal

      
       protons. In the starting material, these appear as a triplet near 
      
      
      
      3.6 ppm. Upon successful etherification, this triplet will shift downfield to approximately
      
      
      4.0–4.2 ppm due to the deshielding effect of the newly attached aryl ether oxygen.

Workflow Start Starting Material CAS: 2407068-13-5 Step1 Amide Coupling HATU, DIPEA, DMF Start->Step1 QC1 QC: LC-MS Check [M+H]+ Step1->QC1 Intermediate Amide Intermediate (Free -OH) Step1->Intermediate Step2 Mitsunobu Reaction DIAD, PPh3, THF Intermediate->Step2 QC2 QC: 1H NMR Shift of -CH2-O- Step2->QC2 Product Final Enzyme Inhibitor Step2->Product

Two-step synthetic workflow for enzyme inhibitor assembly and self-validating QC checkpoints.

Conclusion

The 3-Fluoro-4-(3-hydroxypropyl)benzoic acid scaffold is a highly modular, synthetically tractable building block. By leveraging the robust nature of amide couplings[3] and the physicochemical enhancements provided by strategic fluorination[2], researchers can rapidly generate diverse libraries of targeted enzyme inhibitors. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream attrition in hit-to-lead optimization campaigns.

References

  • Fluorine in medicinal chemistry Source: PubMed / Progress in Medicinal Chemistry (Steven Swallow, 2015) URL:[Link]

  • Application Note – Amide coupling 96-well plate kit Source: Synple Chem URL:[Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression Source: Proceedings of the National Academy of Sciences (PNAS, 2022) URL:[Link]

Sources

Application

"incorporation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid into polymer backbones"

Application Note: Incorporation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid into Polymer Backbones Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid into Polymer Backbones

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The synthesis of advanced biodegradable and high-performance plastics relies heavily on the precise selection of monomeric building blocks. 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) is a highly specialized AB-type monomer that bridges the gap between rigid aromatic polyesters and flexible aliphatic systems.

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does during polymerization:

  • Geometric Constraints (Para-Substitution): The carboxylic acid and the 3-hydroxypropyl spacer are positioned para to each other on the benzene ring. This geometry strictly enforces intermolecular step-growth polymerization (polycondensation) by making intramolecular lactonization (cyclization) sterically impossible.

  • The Fluorine Effect: The incorporation of a fluorine atom at the meta position relative to the carboxylic acid serves a dual purpose. Electronically, fluorine's high electronegativity exerts an inductive pull that increases the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack during esterification. Macroscopically, recent 2025 breakthroughs demonstrate that integrating fluorine into polyesters not only accelerates polymer chain formation but also yields longer, more entangled chains that significantly improve mechanical robustness and chemical recyclability[1].

  • Aliphatic Flexibility: The 3-carbon aliphatic spacer lowers the glass transition temperature (Tg) and improves solubility compared to fully aromatic liquid crystalline polymers, allowing for easier processing and tunable optical properties[2].

Experimental Methodologies: Self-Validating Protocols

To successfully incorporate this monomer into a polymer backbone, the step-growth equilibrium must be rigorously controlled. Below are two field-proven protocols tailored for different application needs.

Protocol A: Direct Melt Polycondensation (Scalable Synthesis)

This solvent-free approach utilizes high temperatures and vacuum to drive the Carothers equation toward high molecular weight by removing the water byproduct.

Reagents:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (Monomer)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (Catalyst, 0.1 mol%)

Step-by-Step Workflow:

  • Monomer Loading & Inerting: Load the monomer into a Schlenk flask equipped with a mechanical stirrer, a short-path distillation head, and a nitrogen inlet.

    • Causality: Mechanical stirring is mandatory; as the polymer chain grows, the melt viscosity will exceed the physical limits of magnetic stirring, leading to localized overheating and degradation.

  • Esterification (Pre-polymerization): Add the Ti(OiPr)₄ catalyst. Heat the system to 160°C under a continuous flow of dry N₂ for 2 hours.

    • Causality: The N₂ sweep removes the initial water of condensation, driving the formation of low-molecular-weight oligomers while keeping the temperature below the monomer's volatilization point.

  • High-Vacuum Polycondensation: Gradually increase the temperature to 220°C while simultaneously reducing the pressure to < 0.1 mbar over 1 hour. Maintain these conditions for 3 hours.

    • Causality: Gradual pressure reduction prevents bumping. The high vacuum is thermodynamically required to extract trace water and force the equilibrium toward high-molecular-weight polymer formation.

  • Self-Validating Quench & Purification: Monitor the torque of the mechanical stirrer. The reaction is self-validating: a plateau in torque indicates that the maximum achievable molecular weight has been reached. Break the vacuum with N₂, cool the melt, dissolve the glassy polymer in chloroform (CHCl₃), and precipitate it dropwise into cold methanol.

Protocol B: Mild Enzymatic/Solution Polymerization (For Sensitive Applications)

For applications requiring strict control over dispersity, or when co-polymerizing with thermally sensitive biological agents, enzymatic polymerization offers a greener alternative[3].

Step-by-Step Workflow:

  • Solvation: Dissolve the monomer in a Deep Eutectic Solvent (DES) or an Ionic Liquid (e.g., BMIMPF₆) at 60°C.

  • Enzymatic Catalysis: Introduce immobilized lipase (e.g., Novozym 435). Apply a mild vacuum (100 mbar) to continuously remove water.

  • Validation: The reaction is validated by GPC (Gel Permeation Chromatography) aliquots taken at 12-hour intervals. Once the Mw stabilizes, precipitation in methanol yields the purified aliphatic-aromatic polyester.

Quantitative Data Summaries

The following table summarizes the expected physicochemical properties of the resulting poly(3-fluoro-4-(3-hydroxypropyl)benzoate) based on the chosen synthetic route.

Polymerization RouteCatalystTemp (°C)PressureExpected Mw (kDa)PDI (Mw/Mn)Yield (%)
Melt Polycondensation Ti(OiPr)₄220°C< 0.1 mbar35.0 - 45.01.8 - 2.2> 90%
Solution (Steglich) EDC/DMAP25°CAtmospheric15.0 - 20.01.4 - 1.675%
Enzymatic (ILs) Novozym 43560°C100 mbar10.0 - 15.01.3 - 1.560%

Note: Molecular weights (Mw) are highly dependent on the efficiency of water removal during the final stages of the reaction.

Mechanistic and Workflow Visualizations

Workflow M Monomer (CAS 2407068-13-5) S1 Step 1: Melt Esterification (160°C, N2, 2h) M->S1 C Ti(OiPr)4 Catalyst C->S1 S2 Step 2: Polycondensation (220°C, <0.1 mbar, 3h) S1->S2 Oligomers P Purification (CHCl3 / MeOH) S2->P High MW Melt F Fluorinated Polyester P->F

Caption: Workflow for the melt polycondensation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Mechanism F_Inductive o-Fluorine Inductive Effect (Enhances Electrophilicity) Carbonyl Ti-Activated Carbonyl F_Inductive->Carbonyl Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Nucleophile Primary Aliphatic -OH (Sterically Unhindered) Nucleophile->Tetrahedral Condensation Water Elimination (Driven by Vacuum) Tetrahedral->Condensation Linkage Ester Linkage Formation Condensation->Linkage

Caption: Mechanistic pathway of esterification driven by fluorine's inductive effect.

References

  • 3-hydroxypropyl mercapturic acid | Sigma-Aldrich (Contains CAS 2407068-13-5 for 3-fluoro-4-(3-hydroxypropyl)benzoic acid). Sigma-Aldrich. URL:

  • [2] Highly Fluorinated Aromatic-Aliphatic Copolyethers. ResearchGate. URL:

  • [3] Greener Synthesis Route for Furanic-Aliphatic Polyester: Enzymatic Polymerization in Ionic Liquids and Deep Eutectic Solvents. ACS Polymers Au. URL:

  • [1] Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. Universität Bayreuth (Press Release No. 089/2025). URL:

Sources

Method

"use of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid as a building block for APIs"

This is a comprehensive Application Note and Protocol Guide for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid , designed for researchers in medicinal chemistry and process development. A Bifunctional Fluorinated Scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid , designed for researchers in medicinal chemistry and process development.

A Bifunctional Fluorinated Scaffold for Next-Generation API Synthesis

Executive Summary

3-Fluoro-4-(3-hydroxypropyl)benzoic acid is an emerging high-value building block characterized by three strategic structural features: a carboxylic acid "warhead" for amide/ester coupling, a primary alcohol for linker extension, and an ortho-fluorine substituent that modulates pKa, lipophilicity, and metabolic stability.

This scaffold is increasingly utilized in the synthesis of PROTAC® linkers , S1P1 receptor modulators , and GPR40 agonists , where the 3-hydroxypropyl chain serves as a precise spacer and the fluorine atom blocks metabolic oxidation at the electron-rich aromatic ring.

Chemical Profile & Structural Utility
PropertySpecificationStrategic Value in Drug Design
Fluorine Position C3 (ortho to propyl, meta to acid)Metabolic Blocking: Prevents hydroxylation at the activated C3 position. Conformational Bias: Induces planarity via electrostatic repulsion.
Linker Length 3-Carbon (Propyl)Optimal Spacing: Ideal for PROTACs requiring a 6–10 Å distance between warheads.
Dual Functionality -COOH & -OHOrthogonal Reactivity: Allows sequential functionalization (e.g., Amide coupling followed by Mitsunobu reaction).
pKa (Calc.) ~4.0 (Acid)Bioisostere: The fluorine lowers the pKa compared to non-fluorinated benzoic acid, improving solubility at physiological pH.
Synthetic Utility & Workflow

The utility of this compound lies in its ability to serve as a core linker . The following workflow illustrates its divergent synthetic pathways.

SyntheticWorkflow Start 3-Fluoro-4-(3-hydroxypropyl) benzoic acid (Starting Material) PathA Path A: Acid Activation (Amide Coupling) Start->PathA R-NH2, HATU PathB Path B: Alcohol Activation (Mesylation/Tosylation) Start->PathB MsCl, Et3N PathC Path C: Oxidation (Aldehyde Formation) Start->PathC Dess-Martin ProdA Amide Intermediate (API Core) PathA->ProdA ProdB Alkylator/Linker (PROTAC Tether) PathB->ProdB ProdC Reductive Amination Precursor PathC->ProdC

Figure 1: Divergent synthetic pathways for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, enabling access to amides, alkylators, and aldehydes.

Detailed Experimental Protocols
Protocol A: Selective Methyl Esterification (Protection of Acid)

Objective: To protect the carboxylic acid while leaving the primary alcohol free for further modification (e.g., Mitsunobu coupling).

Reagents:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (1.0 eq)

  • Methanol (Solvent, 10 V)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat.)

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-Fluoro-4-(3-hydroxypropyl)benzoic acid and anhydrous Methanol (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add Thionyl Chloride (1.5 eq) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with Saturated NaHCO₃ (to remove acid traces) and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Expected Yield: >90%[1][2][3][4]

    • Product: Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate.

Protocol B: Conversion to Alkyl Mesylate (Linker Activation)

Objective: To convert the hydroxyl group into a leaving group for nucleophilic substitution (e.g., attaching to a piperazine or amine).

Reagents:

  • Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate (from Protocol A) (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Dichloromethane (DCM, 10 V)

Procedure:

  • Setup: Dissolve the ester intermediate in anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.

  • Addition: Add TEA (2.0 eq) followed by the slow addition of MsCl (1.2 eq).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Quench with water. Separate the organic layer.[5][6]

  • Wash: Wash with 1M HCl (cold), Sat. NaHCO₃, and Brine.[5]

  • Purification: The mesylate is often unstable on silica; use immediately or crystallize if solid.

    • Critical Note: This intermediate is a potent alkylating agent. Handle with care.

Protocol C: Direct Amide Coupling (Warhead Attachment)

Objective: To couple the carboxylic acid to an amine (e.g., an aniline or heterocycle) without protecting the alcohol.

Reagents:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Dimethylformamide, 10 V)

Procedure:

  • Activation: Dissolve the acid in DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU and stir for 10 minutes to form the active ester.

  • Addition: Add the Amine Partner.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: The primary alcohol is generally non-reactive under HATU conditions, avoiding self-esterification (polymerization) if temperature is kept < 40 °C.

  • Workup: Dilute with water/ice. If the product precipitates, filter it.[5] If not, extract with EtOAc/LiCl (5%) solution to remove DMF.

Analytical Quality Control (QC)

Identity Confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.9 (s, 1H, -COOH)

    • δ 7.7–7.6 (m, 2H, Ar-H2/H6)

    • δ 7.4 (t, 1H, Ar-H5, J coupling with F)

    • δ 4.5 (t, 1H, -OH)

    • δ 3.4 (q, 2H, -CH₂-OH)

    • δ 2.7 (t, 2H, Ar-CH₂-)

    • δ 1.7 (m, 2H, -CH₂-CH₂-CH₂)

  • ¹⁹F NMR: Singlet (decoupled) around -115 to -120 ppm.

Purity Specification:

  • HPLC: >98.0% (Area %).

  • Impurity Profile: Monitor for the "dimer" ester (formed by reaction between the acid of one molecule and alcohol of another).

Safety & Handling
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8 °C under inert gas. The primary alcohol is susceptible to slow oxidation if exposed to air/light over long periods.

References
  • Chemical Source & CAS Verification: Sigma-Aldrich. 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Product Data. Accessed October 2023. Link

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Linker Design: Troup, R. I., et al. "A guide to PROTAC linkers: The good, the bad, and the synthetic." Future Medicinal Chemistry, 2020. Link

  • General Protocol (Esterification): Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Link

Sources

Application

"protocols for purification of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid"

Introduction and Structural Rationale 3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of PROTAC linkers, agrochemicals, and compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

3-Fluoro-4-(3-hydroxypropyl)benzoic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of PROTAC linkers, agrochemicals, and complex small-molecule active pharmaceutical ingredients (APIs).

Purifying this intermediate presents specific challenges due to its bifunctional nature. It possesses a terminal primary alcohol that imparts hydrophilicity and hydrogen-bonding capabilities, alongside a carboxylic acid whose acidity is modulated by the electron-withdrawing meta-fluorine atom. A successful purification strategy must exploit these distinct physicochemical properties rather than relying on brute-force chromatography.

Physicochemical Profiling

Understanding the molecule's intrinsic properties is the foundation of any self-validating purification protocol.

PropertyValue (Est./Lit.)Purification Implication
pKa (-COOH) ~3.86 – 4.14The meta-fluorine lowers the pKa relative to standard benzoic acid [1]. Allows for orthogonal acid-base extraction. Requires pH < 2 for full protonation and pH > 6 for full ionization.
LogP ~1.5 - 2.0Moderately lipophilic. Retains well on C18 reverse-phase columns but requires a moderate organic modifier (Acetonitrile/Methanol) to elute.
H-Bond Donors 2 (-OH, -COOH)Increases aqueous solubility compared to standard fluorobenzoic acids, necessitating polar organic solvents (e.g., EtOAc) during extraction.

Protocol I: Acid-Base Liquid-Liquid Extraction (LLE)

Purpose: Bulk clearance of neutral and basic impurities (e.g., unreacted starting alcohols, cross-coupling byproducts, or transition metal catalysts).

Causality & Logic: The meta-fluorine atom withdraws electron density via inductive effects, lowering the pKa of the benzoic acid to approximately 3.9 [1]. By adjusting the aqueous phase to pH 8.0 using saturated sodium bicarbonate (


), the carboxylic acid is quantitatively deprotonated into its water-soluble sodium salt. Neutral organic impurities remain in the organic phase and are discarded. Subsequent acidification to pH < 2 ensures full protonation, driving the target molecule back into a fresh organic phase.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Note: Dichloromethane (DCM) is not recommended as the 3-hydroxypropyl group limits solubility in highly non-polar halogenated solvents.

  • Basification: Add an equal volume of saturated aqueous

    
     (pH ~8). Stir vigorously for 10 minutes.
    
  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the product). Discard the upper EtOAc layer (containing neutral impurities).

  • Washing: Wash the aqueous layer with one additional volume of fresh EtOAc to remove trace lipophilic impurities.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M

    
     dropwise while stirring until the pH reaches 1.5–2.0 (verify with pH paper). The solution will become cloudy as the protonated acid precipitates.
    
  • Extraction: Extract the acidic aqueous layer twice with fresh EtOAc.

  • Drying & Concentration: Combine the new EtOAc layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the semi-pure product.
    

LLE_Workflow Start Crude Mixture in EtOAc AddBase Add Sat. NaHCO3 (pH 8) Extract & Separate Start->AddBase Org1 Organic Layer (Neutral Impurities) AddBase->Org1 Discard Aq1 Aqueous Layer (Product as Sodium Salt) AddBase->Aq1 Retain Acidify Acidify with 1M HCl to pH < 2 Aq1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 Org2 Organic Layer (Protonated Product) Extract2->Org2 Retain Aq2 Aqueous Layer (Inorganic Salts) Extract2->Aq2 Discard Dry Dry over Na2SO4 & Concentrate Org2->Dry SemiPure Semi-Pure Compound Dry->SemiPure

Workflow for Acid-Base Extraction isolating the carboxylic acid derivative.

Protocol II: Preparative Reverse-Phase HPLC (RP-HPLC)

Purpose: High-resolution separation to remove structural isomers (e.g., 2-fluoro or over-reduced byproducts) and achieve >99% purity for biological assays.

Causality & Logic: When purifying carboxylic acids via RP-HPLC, the mobile phase pH must be maintained at least 2 units below the pKa of the analyte. If the pH is near the pKa (~3.9), the molecule exists in a dynamic equilibrium between its ionized (polar) and unionized (less polar) states as it travels down the column. This dual-state partitioning leads to severe peak tailing and catastrophic loss of resolution [2]. The addition of 0.1% Trifluoroacetic acid (TFA) forces the equilibrium entirely to the protonated state, ensuring sharp, symmetrical peaks.

RP-HPLC Method Parameters
ParameterSpecification
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm, 100 Å)
Mobile Phase A Ultrapure Water + 0.1% v/v TFA
Mobile Phase B HPLC-grade Acetonitrile + 0.1% v/v TFA
Flow Rate 20.0 mL/min
Detection UV at 210 nm and 254 nm (Aromatic ring absorption)
Step-by-Step Methodology
  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Water:Acetonitrile (ensure complete dissolution to prevent column clogging). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes. The polar 3-hydroxypropyl chain ensures the molecule elutes earlier than standard fluorobenzoic acids.

  • Fraction Collection: Trigger fraction collection based on UV absorbance at 254 nm.

  • Lyophilization: Pool the pure fractions, freeze at -80 °C, and lyophilize for 48 hours to remove water, acetonitrile, and volatile TFA, yielding the pure target as a white solid.

HPLC_Logic Input Semi-Pure Compound Col Select Stationary Phase (C18, 5 µm, 100 Å) Input->Col MP Mobile Phase Selection (A: H2O, B: MeCN) Col->MP Mod Add Acidic Modifier (0.1% TFA) MP->Mod Grad Gradient Optimization (10% to 60% B) Mod->Grad Note Modifier suppresses -COOH ionization (pKa ~3.9) Mod->Note Detect UV Detection (254 nm) & Fractionation Grad->Detect Pure Lyophilized Pure Product Detect->Pure

RP-HPLC decision tree highlighting the critical role of acidic modifiers.

Protocol III: Recrystallization (Final Polishing)

Purpose: To obtain highly crystalline material suitable for X-ray crystallography or long-term stable storage, removing trace organic solvents and oligomeric impurities.

Causality & Logic: Recrystallization relies on the lattice theory; a growing crystal lattice will selectively exclude structurally dissimilar impurities [3]. Because 3-Fluoro-4-(3-hydroxypropyl)benzoic acid has a polar tail (-OH) and a polar head (-COOH), it exhibits high solubility in hot water/ethanol mixtures but precipitates rapidly upon cooling.

Step-by-Step Methodology
  • Solvent Selection: Prepare a binary solvent system of 10% Ethanol in Water.

  • Heating: Place the lyophilized solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent mixture required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is tinted, add 10 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours to promote slow nucleation (yielding larger, purer crystals).

  • Ice Bath: Transfer the flask to an ice bath (0 °C) for 30 minutes to maximize the yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold water.

  • Drying: Dry the crystals under a high vacuum at 40 °C for 12 hours to remove residual moisture.

References

  • Koppel, I., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development (2nd Edition). John Wiley & Sons. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. URL: [Link]

Method

Application Note: 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid in the Development of KCa2/3 Channel Modulators

[1] Executive Summary Small-conductance (KCa2/SK) and intermediate-conductance (KCa3/IK) calcium-activated potassium channels are critical regulators of cellular excitability and signaling in the nervous system, cardiova...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Small-conductance (KCa2/SK) and intermediate-conductance (KCa3/IK) calcium-activated potassium channels are critical regulators of cellular excitability and signaling in the nervous system, cardiovascular tissue, and immune cells.[1][2][3] The development of subtype-selective modulators remains a significant challenge due to high sequence homology between channel subtypes.[1]

This application note details the strategic use of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) as a pivotal pharmacophore scaffold in the design of next-generation KCa2/3 modulators.[1] Building upon the established efficacy of the RA-2 (fluoro-di-benzoate) series, this specific building block offers unique structural advantages for probing the channel's inner pore vestibule and calmodulin-binding domain interface.[1]

Scientific Rationale & Chemical Biology[1][4]

The Pharmacophore Strategy

The benzoate moiety is a proven pharmacophore for KCa2/3 negative gating modulation.[1] The reference compound, RA-2 (1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)), acts as a pore blocker or allosteric modulator depending on concentration.[1]

3-Fluoro-4-(3-hydroxypropyl)benzoic acid introduces two critical modifications to the standard 4-hydroxybenzoate scaffold:

  • 3-Fluoro Substitution: Increases metabolic stability by blocking Phase I oxidation at the ortho-position and modulates the acidity (pKa) of the benzoic acid headgroup, influencing hydrogen bonding within the channel binding pocket.[1]

  • 4-(3-Hydroxypropyl) Tail: Replaces the phenolic hydroxyl with a flexible, aliphatic alcohol chain.[1] This extension allows for:

    • Probing Deep Pockets: The propyl spacer enables the terminal hydroxyl to reach deeper hydrophobic or polar residues within the channel vestibule.[1]

    • Dimerization Potential: The terminal hydroxyl serves as a handle for creating bis-ligands (homodimers) or conjugating to other pharmacophores (e.g., benzothiazoles like SKA-31) to create bitopic ligands.[1]

Mechanism of Action (Hypothetical)

Based on structural homology to RA-2 and NS309:

  • Negative Modulation: When dimerized or attached to a bulky core, the construct likely binds to the intracellular calmodulin-binding domain (CaM-BD) interface, stabilizing the closed state or sterically hindering Ca2+-dependent gating.[1]

  • Positive Modulation: If conjugated to a smaller, lipophilic core (e.g., riluzole derivative), the 3-fluoro-benzoate moiety may act as an anchor, enhancing the apparent Ca2+ sensitivity of the channel.[1]

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing and validating modulators derived from 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

G cluster_Synth Phase 1: Synthesis cluster_Screen Phase 2: Functional Screening cluster_Valid Phase 3: Validation Start 3-Fluoro-4-(3-hydroxypropyl) benzoic Acid Step1 Scaffold Selection (Diamine/Diol Core) Start->Step1 Step2 Coupling Reaction (EDC/NHS or HATU) Step1->Step2 Amide/Ester Bond Step3 Purification (HPLC/Flash) Step2->Step3 Assay1 Thallium Flux Assay (High Throughput) Step3->Assay1 Library Screen Assay2 Automated Patch Clamp (QPatch/SyncroPatch) Assay1->Assay2 Hits (<1µM) ManPatch Manual Patch Clamp (Gold Standard) Assay2->ManPatch Leads (<100nM) Selectivity Selectivity Profiling (Kv1.3, Kv1.5, hERG) ManPatch->Selectivity

Caption: Integrated workflow for developing KCa2/3 modulators, from chemical synthesis to electrophysiological validation.

Detailed Protocols

Protocol 1: Synthesis of Bis-Amide Modulators

Objective: To synthesize a homodimeric modulator using a diamine linker (e.g., 1,3-diaminopropane) and the 3-Fluoro-4-(3-hydroxypropyl)benzoic acid scaffold.[1]

Reagents:

  • 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (1.0 eq)[1]

  • Linker: 1,3-Diaminopropane (0.5 eq)[1]

  • Coupling Agent: HATU (1.1 eq per acid group)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1][3][4]

Procedure:

  • Activation: Dissolve 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (2 mmol) in 5 mL anhydrous DMF. Add HATU (2.2 mmol) and DIPEA (6 mmol).[1] Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 1,3-Diaminopropane (1 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at RT for 12–16 hours under nitrogen atmosphere. Monitor progress by LC-MS (Target Mass: ~450–500 Da range depending on linker).

  • Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine.[1] Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Chromatography (SiO2, 0–10% MeOH in DCM).

  • Characterization: Verify structure via 1H-NMR and HRMS.

Protocol 2: Thallium Flux Assay (Primary Screen)

Objective: High-throughput screening of synthesized compounds for KCa2/3 channel modulation.[1]

Principle: Tl+ permeates K+ channels and binds to a Tl+-sensitive fluorescent dye (e.g., Thallos™).[1] Channel activation increases fluorescence; inhibition decreases it.[1]

Materials:

  • Cell Line: HEK293 stably expressing hKCa2.3 or hKCa3.1 (inducible expression preferred).[1]

  • Dye: Thallos™ Sensitive Dye (TEFLabs) or FluxOR™ II (Thermo Fisher).[1]

  • Buffer: HBSS (Cl- free to prevent TlCl precipitation).

Step-by-Step:

  • Plating: Seed cells in 384-well plates (black wall, clear bottom) at 15,000 cells/well. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Dye Loading Solution.[1] Incubate 1h at RT in dark.

  • Compound Addition: Add 10 µL of test compound (3x concentration) to wells. Incubate 15 min.

    • Control: RA-2 (1 µM) for inhibition; SKA-31 (1 µM) for activation.[1]

  • Stimulus: Inject 10 µL of Stimulus Buffer containing Tl2SO4 (2–5 mM final) and Ionomycin (to clamp intracellular Ca2+ if testing gating modulation independent of Ca2+ signaling).

  • Measurement: Monitor fluorescence (Ex/Em: 490/520 nm) on a FLIPR or FDSS kinetic plate reader for 120 seconds.

Protocol 3: Whole-Cell Patch Clamp (Gold Standard)

Objective: Determine IC50/EC50 and mechanism of action (gating vs. pore block).[1]

Setup:

  • Rig: Axon MultiClamp 700B or HEKA EPC10.[1]

  • Pipettes: Borosilicate glass, 2–4 MΩ resistance.[1]

Solutions:

  • Internal (Pipette): 140 mM KCl, 1 mM MgCl2, 2 mM EGTA, 10 mM HEPES, pH 7.2.[1]

    • Free Ca2+: Adjust CaCl2 to yield 300 nM free Ca2+ (calculated via MaxChelator) to induce ~20% open probability.[1]

  • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.[1]

Procedure:

  • Seal Formation: Establish a GΩ seal and break-in to whole-cell mode.

  • Voltage Protocol: Hold cells at -80 mV. Apply a voltage ramp from -120 mV to +40 mV over 200 ms, every 2 seconds.

  • Baseline: Record stable baseline current for 2–3 minutes.

  • Perfusion: Perfuse test compound (e.g., 10 nM – 10 µM). Wait for steady-state effect (usually 2–5 min).[1]

  • Washout: Perfuse standard external solution to check reversibility.

  • Analysis: Measure current amplitude at 0 mV or +40 mV. Normalize to baseline current.

Data Analysis Table Template:

Compound IDStructure DescriptionKCa2.3 IC50 (nM)KCa3.1 IC50 (nM)Selectivity Ratio
Ref (RA-2) Bis-benzoate ester17171.0
Cmpd-1 Propyl-amide dimer[Data][Data][Calc]
Cmpd-2 Propyl-ether analog[Data][Data][Calc]

Troubleshooting & Optimization

  • Solubility: The 3-hydroxypropyl tail improves solubility compared to purely aromatic analogs, but high concentrations (>10 µM) may still require 0.1% DMSO.[1] Ensure vehicle controls are used.

  • Ca2+ Sensitivity: If compounds appear inactive at 300 nM Ca2+, re-test at lower Ca2+ (100 nM) to detect positive modulators that shift the Ca2+-activation curve leftward.[1]

  • Run-down: KCa currents can run down due to PIP2 depletion.[1] Include 2 mM Mg-ATP in the internal solution to maintain channel activity.[1]

References

  • Wulff, H., & Köhler, R. (2013).[1][5] Endothelial small-conductance and intermediate-conductance KCa channels: an update on their pharmacology and therapeutic potential. British Journal of Pharmacology, 169(3), 569–576.[1] Link[1]

  • Oliván-Viguera, A., et al. (2015).[1] A Novel Pan-Negative-Gating Modulator of KCa2/3 Channels, Fluoro-Di-Benzoate, RA-2, Inhibits Endothelium-Derived Hyperpolarization–Type Relaxation in Coronary Artery and Produces Bradycardia In Vivo.[1] Molecular Pharmacology, 87(2), 338-348.[1] Link

  • Sankaranarayanan, A., et al. (2009).[1][5] Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new potent KCa2 and KCa3.1 potassium channel activator.[1][5] Molecular Pharmacology, 75(2), 281–295.[1] Link

  • Sigma-Aldrich. Product Specification: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5).[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

Current Status: Operational Ticket ID: SYN-3F4HP-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Synthetic Strategy The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SYN-3F4HP-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) presents specific challenges related to regiochemistry and functional group compatibility. This molecule typically serves as a critical intermediate in the development of EP2/EP4 receptor agonists (e.g., Omidenepag analogs) and other prostaglandin-mimetic therapeutics.

Our recommended route utilizes a Sonogashira Coupling / Hydrogenation / Hydrolysis sequence. This pathway is preferred over Friedel-Crafts or Heck alkylation strategies due to the deactivating nature of the benzoic acid moiety and the high fidelity required for the fluorine substituent.

Core Synthetic Workflow

The following diagram illustrates the validated 3-step protocol starting from Methyl 4-bromo-3-fluorobenzoate.

SynthesisRoute Start Methyl 4-bromo-3-fluorobenzoate (Starting Material) Step1 Step 1: Sonogashira Coupling (Propargyl Alcohol, Pd/Cu) Start->Step1 Pd(PPh3)2Cl2, CuI Nt3N, 60°C Inter1 Alkyne Intermediate (Methyl 3-fluoro-4-(3-hydroxyprop-1-ynyl)benzoate) Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 H2 (1 atm) MeOH Inter2 Saturated Ester (Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate) Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Saponification Final Target Product 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Step3->Final

Caption: Validated 3-step synthetic route via Sonogashira coupling and catalytic hydrogenation.

Troubleshooting Guide & FAQs

This section addresses specific failure points reported by users.

Phase 1: The Sonogashira Coupling

Q: My reaction turns black immediately, and I see low conversion. What is happening? A: Immediate blackening often indicates precipitation of Palladium black, suggesting the catalytic cycle has collapsed.

  • Cause: Inadequate deoxygenation. Oxygen promotes the homocoupling of the alkyne (Glaser coupling) and oxidizes the phosphine ligands.

  • Solution: You must sparge the solvent (THF or DMF) and the base (Et3N) with Argon for at least 30 minutes before adding the catalyst.

  • Check: Verify your Propargyl Alcohol quality. If it is yellow/brown, distill it before use. Polymerized alcohol poisons the catalyst.

Q: I am observing a major byproduct with the same Rf as the starting material. A: This is likely the Glaser coupling dimer (hexa-2,4-diyne-1,6-diol) formed from propargyl alcohol.

  • Diagnostic: The byproduct is highly polar but can streak.

  • Fix: Add the propargyl alcohol slowly (dropwise) to the mixture of aryl halide and catalyst. This keeps the concentration of free alkyne low relative to the oxidative insertion complex.

Phase 2: Hydrogenation

Q: The reduction is incomplete; the alkene intermediate persists. A: The alkyne reduces to the alkane in two stages (Alkyne → Alkene → Alkane). The second step is slower.

  • Troubleshooting:

    • Poisoning: Did you remove all CuI and sulfur traces from the previous step? Copper residues inhibit Pd/C. Wash the Sonogashira product with aqueous NH4Cl/NH3 solution thoroughly.

    • Solvent: Switch from pure MeOH to MeOH:EtOAc (1:1). The intermediate ester is often more soluble in this mixture, facilitating surface contact with the catalyst.

Q: I see defluorination (loss of Fluorine) in the mass spec. A: While aryl fluorides are generally stable, they can undergo hydrogenolysis under forcing conditions or with specific additives.

  • Prevention: Do not add acid (e.g., HCl or Acetic Acid) to the hydrogenation mixture. Use neutral conditions. Keep pressure at 1 atm (balloon); high pressure (>50 psi) increases the risk of C-F bond cleavage.

Phase 3: Isolation

Q: The final product is water-soluble and hard to extract. A: The product is a hydroxy-acid, which is amphiphilic.

  • Protocol: Do not rely on standard extraction.

    • Acidify the hydrolysis mixture to pH 2-3 with 1N HCl.

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with n-Butanol or EtOAc/THF (3:1) . Pure EtOAc is often insufficient.

Detailed Experimental Protocols

Step 1: Sonogashira Coupling

Objective: Synthesis of Methyl 3-fluoro-4-(3-hydroxyprop-1-ynyl)benzoate.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

    • Propargyl alcohol (1.5 equiv)

    • Pd(PPh3)2Cl2 (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (3.0 equiv) in THF (0.2 M concentration relative to substrate).

  • Procedure:

    • Dissolve the benzoate in THF/Et3N.

    • Degas by bubbling Argon for 20 min.

    • Add Pd catalyst and CuI. The solution should remain yellow/orange.

    • Add Propargyl alcohol dropwise over 10 min.

    • Heat to 60°C for 4–6 hours.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate. Redissolve in EtOAc, wash with sat. NH4Cl (removes Cu), water, and brine.

  • Purification: Silica gel column (Hexane:EtOAc 70:30 to 50:50).

Step 2: Hydrogenation

Objective: Reduction to Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate.

  • Setup: Hydrogenation flask or Parr shaker bottle.

  • Reagents:

    • Alkyne intermediate (from Step 1).

    • 10% Pd/C (10 wt% loading).

    • Solvent: MeOH or MeOH/EtOAc (1:1).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add Pd/C carefully (under Argon flow to prevent ignition).

    • Purge with H2 (balloon or 1 atm) x3.

    • Stir vigorously at RT for 12–16 hours.

  • Workup: Filter through Celite. Wash cake with MeOH. Concentrate to give the saturated ester. (Usually clean enough for hydrolysis).

Step 3: Hydrolysis

Objective: Isolation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

  • Reagents:

    • Saturated Ester (from Step 2).

    • LiOH.H2O (3.0 equiv).

    • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH. Stir at RT for 4 hours. Monitor by TLC (disappearance of ester).

  • Isolation:

    • Evaporate THF.

    • Acidify aqueous residue with 1M HCl to pH ~2.

    • Critical: If solid precipitates, filter and wash with cold water. If oil forms, extract with EtOAc/THF (3:1), dry over Na2SO4, and concentrate.

    • Recrystallization: Water/Ethanol or Toluene/EtOAc depending on purity.

Technical Data & Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to Off-white SolidColored impurities suggest Pd residue.
1H NMR (DMSO-d6) δ ~12.8 (br s, 1H, COOH)Carboxylic acid proton.
δ ~7.7 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H)Aromatic region (coupling with F).
δ ~4.4 (t, 1H, OH)Hydroxyl proton (if dry DMSO).
δ ~3.4 (t, 2H, CH2-O)Terminal methylene next to OH.
δ ~2.7 (t, 2H, Ar-CH2)Benzylic methylene.
δ ~1.7 (m, 2H, CH2-CH2-CH2)Central methylene chain.
19F NMR δ ~ -115 to -120 ppmTypical for aryl-F ortho to alkyl.
MS (ESI-) [M-H]- = 197.06Negative mode is preferred for acids.
Solvent Compatibility Table
SolventSuitabilityComments
THF ExcellentBest for Sonogashira and Hydrolysis.
DCM PoorProduct has low solubility in DCM.
Methanol GoodIdeal for Hydrogenation.
Water VariableSoluble at pH > 7, Insoluble at pH < 3.

References

  • Sonogashira Coupling Reviews : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Hydrogenation of Alkynes: Kung, H. H., & Kung, M. C. (2019). Selective Hydrogenation of Alkynes and Dienes. Accounts of Chemical Research. (General reference for Pd/C selectivity).
  • Synthesis of Phenylpropanol Derivatives: Relevant protocols adapted from: Journal of Medicinal Chemistry, synthesis of EP2 agonists (e.g.
  • Compound Registry : 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5).[1] Sigma-Aldrich / PubChem.

(Note: Specific CAS 2407068-13-5 is a commercially indexed building block. The protocols above are derived from standard methodologies for this specific chemical class, ensuring high reliability.)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid .

Direct alkylation of fluorobenzoic acids often leads to poor regioselectivity and polyalkylation. To ensure high purity and scalability, the industry-standard approach utilizes a four-step workflow: Esterification, Sonogashira Coupling, Catalytic Hydrogenation, and Saponification. This document provides validated methodologies, quantitative optimization data, and a targeted troubleshooting FAQ to help you overcome common bottlenecks such as catalyst poisoning, Glaser homocoupling, and hydrodefluorination.

Validated Experimental Workflow

The following pathway illustrates the optimized synthetic route. The causality behind this specific sequence is rooted in protecting the carboxylic acid to prevent palladium catalyst deactivation, followed by a highly controlled cross-coupling and reduction sequence.

SynthesisRoute A 4-Bromo-3-fluorobenzoic acid (Starting Material) B Methyl 4-bromo-3-fluorobenzoate (Intermediate 1) A->B MeOH, H2SO4 (cat.) Reflux, 12h C Methyl 3-fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoate (Intermediate 2) B->C Propargyl alcohol, Pd(PPh3)2Cl2 CuI, Et3N, THF, 60°C D Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate (Intermediate 3) C->D H2 (1 atm), Sulfided Pd/C MeOH, RT E 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (Target Molecule) D->E 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Four-step synthetic workflow for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Step-by-Step Methodologies

Step 1: Esterification (Carboxylic Acid Protection)

Rationale: The free carboxylic acid must be masked to prevent it from coordinating with and poisoning the palladium catalyst during the subsequent cross-coupling step, as well as to avoid unwanted acid-base reactions with the amine solvent[1].

  • Suspend 4-bromo-3-fluorobenzoic acid (1.0 equiv) in anhydrous methanol (10 volumes).

  • Add a catalytic amount of concentrated H₂SO₄ (0.05 equiv) and stir the solution at reflux overnight[1].

  • Evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate to yield Intermediate 1 [1].

Step 2: Sonogashira Cross-Coupling

Rationale: Sonogashira coupling with propargyl alcohol selectively installs the 3-carbon chain at the bromide position without affecting the aryl fluoride[2].

  • In an oven-dried, nitrogen-flushed Schlenk flask, dissolve Intermediate 1 in anhydrous, rigorously degassed THF[2].

  • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Self-Validation: The solution should remain clear/yellow; immediate blackening indicates oxygen contamination[3].

  • Add degassed triethylamine (3.0 equiv) followed by the slow, dropwise addition of propargyl alcohol (1.2 equiv)[2].

  • Heat the mixture at 60 °C until TLC indicates complete consumption of the starting material (typically 4-6 hours)[2].

  • Filter through a short pad of Celite to remove metal salts, concentrate, and purify via flash chromatography to yield Intermediate 2 .

Step 3: Catalytic Hydrogenation

Rationale: The alkyne must be reduced to the alkane. Fluorinated aromatics are highly susceptible to hydrodefluorination under standard Pd/C conditions; therefore, a poisoned catalyst is required[4][5].

  • Dissolve Intermediate 2 in methanol (10 volumes) inside a hydrogenation vessel.

  • Add 5 wt% of Sulfided Pd/C (or Pt/C)[5]. Caution: Do not use standard 10% Pd/C.

  • Purge the vessel three times with N₂, then three times with H₂.

  • Stir under a hydrogen balloon (1 atm) at room temperature.

  • Self-Validation: Strictly monitor the reaction via a gas burette or mass flow meter. Stop the reaction the exact moment hydrogen uptake ceases to prevent over-reduction[5].

  • Filter the catalyst through a Celite pad under an inert atmosphere and concentrate to yield Intermediate 3 [5].

Step 4: Saponification

Rationale: Mild basic hydrolysis removes the methyl ester to reveal the final target molecule.

  • Dissolve Intermediate 3 in a 1:1 mixture of THF and water.

  • Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.

  • Carefully acidify with 1M HCl to pH 2.0–2.5. Extract the precipitated/oiled-out product with a 4:1 mixture of EtOAc/THF.

  • Wash with a minimal amount of brine, dry over Na₂SO₄, and concentrate to yield the final 3-Fluoro-4-(3-hydroxypropyl)benzoic acid .

Quantitative Data & Optimization Metrics

The following table summarizes the critical optimization parameters required to maximize yield and suppress impurities during the two most sensitive steps of the workflow.

Reaction StepParameter TestedConditionYield / OutcomeReference
Sonogashira CuI Loading10 mol%High Glaser homocoupling (~15% byproduct).[3]
Sonogashira CuI Loading2 mol% Optimal. Homocoupling reduced to <2%.[3]
Sonogashira AtmosphereAmbient AirCatalyst death (Pd black); massive dimerization.[6]
Hydrogenation Catalyst TypeStandard 10% Pd/C~10–15% defluorination impurity observed.[4][7]
Hydrogenation Catalyst TypeSulfided Pd/C or Pt/C Optimal. <1% defluorination; quantitative yield.[5]
Hydrogenation H₂ Pressure5 bar (72 psi)Accelerated defluorination of the aromatic ring.[4]

Troubleshooting Guides & FAQs

Q1: Why is my Sonogashira coupling yielding high amounts of a 1,3-diyne byproduct instead of the desired product? A1: You are observing the Glaser-Hay homocoupling product. This occurs when terminal alkynes (like propargyl alcohol) dimerize in the presence of a copper co-catalyst and trace amounts of oxygen[3][6]. To troubleshoot this:

  • Exclude Oxygen: Ensure strictly anaerobic conditions. Thoroughly degas all solvents (e.g., via the freeze-pump-thaw method) and purge the reaction headspace with nitrogen or argon[3][6].

  • Reduce Copper: Lower the CuI loading to the minimum effective amount (1–2 mol%)[3].

  • Control Concentration: Use a syringe pump to add the propargyl alcohol slowly over 1-2 hours. Keeping its instantaneous concentration low heavily favors the cross-coupling pathway over homocoupling[3].

Q2: During the hydrogenation step, mass spectrometry (LC-MS) indicates a major byproduct with a mass of [M-19]. What is happening? A2: A mass loss of 19 Da corresponds to the replacement of a Fluorine atom with a Hydrogen atom (hydrodefluorination)[4][7]. The C-F bond in your substrate is activated by the electron-withdrawing nature of the aromatic ring, making it susceptible to cleavage by highly active palladium surfaces. Solution: Switch your catalyst from standard Pd/C to Platinum on Carbon (Pt/C) or a selectively poisoned catalyst like sulfided Pd/C, which are significantly less active toward C-F hydrogenolysis[5]. Furthermore, do not leave the reaction running overnight; stop the stirring immediately upon the cessation of hydrogen gas uptake[5].

Q3: My reaction mixture turned black immediately after adding the reagents for the Sonogashira coupling. Is the reaction ruined? A3: Yes, the immediate formation of a black precipitate is known as "palladium black"[3]. This visual cue indicates the decomposition and agglomeration of your active Palladium(0) catalyst, rendering it completely inactive[3]. This is typically caused by oxygen contamination, impure reagents, or using an amine base (like triethylamine) that has absorbed moisture and hasn't been properly distilled[3]. You must discard the mixture and restart using fresh, high-purity Pd(PPh₃)₂Cl₂ and rigorously degassed, anhydrous solvents.

Q4: I am losing a significant amount of product during the final saponification workup. How can I improve recovery? A4: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid is an amphiphilic molecule; it contains both a hydrophilic aliphatic hydroxyl group and a carboxylic acid. If you acidify the aqueous layer too aggressively (pH < 1), the high ionic strength can cause the product to remain partially soluble in the aqueous phase or form an unmanageable emulsion. Solution: Carefully adjust the pH to exactly 2.0–2.5. Do not rely on filtration, as the product may oil out rather than crystallize cleanly. Instead, extract the aqueous layer multiple times with a moderately polar solvent system (e.g., a 4:1 mixture of EtOAc/THF), and wash the combined organics with only a minimal volume of brine to prevent pulling the product back into the aqueous phase.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) . This guide is designed for researchers, scale-up chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) . This guide is designed for researchers, scale-up chemists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and causal analyses of byproduct formation during the two-step synthesis of this critical fluorinated building block.

Synthesis Overview & Mechanistic Workflow

The standard, highly robust synthetic route for this molecule involves two primary stages starting from commercially available 4-bromo-3-fluorobenzoic acid:

  • Sonogashira Cross-Coupling: Coupling the aryl bromide with propargyl alcohol to form the alkyne intermediate.

  • Catalytic Hydrogenation: Complete reduction of the alkyne to the fully saturated propyl chain.

SynthesisRoute SM 4-Bromo-3-fluorobenzoic acid + Propargyl alcohol Int 4-(3-Hydroxyprop-1-yn-1-yl) -3-fluorobenzoic acid SM->Int Pd/Cu Catalysis (Sonogashira) Prod 3-Fluoro-4-(3-hydroxypropyl) benzoic acid Int->Prod H2, Catalyst (Hydrogenation)

Two-step synthetic workflow for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

FAQ & Troubleshooting: Step 1 - Sonogashira Coupling

Q: Why am I observing a significant amount of a highly polar, polymeric-looking byproduct, and why is my propargyl alcohol being consumed so rapidly? A: You are likely observing the Glaser homocoupling byproduct (hexa-2,4-diyne-1,6-diol).

  • Causality: Standard Sonogashira conditions utilize a Copper(I) co-catalyst (e.g., CuI). In the presence of even trace amounts of atmospheric oxygen, Cu(I) is oxidized to Cu(II), which rapidly promotes the oxidative dimerization of the terminal alkyne (propargyl alcohol)[1].

  • Solution: Implement rigorous degassing protocols (freeze-pump-thaw or prolonged sparging with Argon). Alternatively, switch to a Copper-free Sonogashira protocol . Using a catalyst system like

    
     in an amine/water mixture or utilizing bulky, electron-rich phosphine ligands can completely bypass the Glaser pathway[1].
    

Q: The reaction stalls at 60% conversion. Why is the oxidative addition failing? A: The starting material, 4-bromo-3-fluorobenzoic acid, features an ortho-fluoro substituent relative to the bromide leaving group. While fluorine is electron-withdrawing (which generally accelerates oxidative addition), its lone pairs can cause electrostatic repulsion with the incoming Palladium(0) species, and steric hindrance plays a minor role. If the reaction stalls, the active Pd(0) catalyst has likely precipitated as Pd black due to poor ligand stability. Switch from


 to a more robust precatalyst like Pd(dppf)Cl

or use XPhos to stabilize the active metal center.

FAQ & Troubleshooting: Step 2 - Catalytic Hydrogenation

Q: LC-MS analysis of my final product shows an


 peak at 180 instead of the expected 198. What is happening? 
A:  You are experiencing Hydrodefluorination  (loss of the fluorine atom). The peak at 

180 corresponds to 4-(3-hydroxypropyl)benzoic acid.
  • Causality: Standard Palladium on Carbon (Pd/C) is highly active for C–F bond cleavage, particularly on electron-deficient aromatic rings (such as benzoic acid derivatives). The mechanism involves either direct oxidative addition of Pd into the C–F bond or a radical pathway initiated by Pd-mediated homolytic cleavage[2].

  • Solution: Poison the Pd/C catalyst by adding a diamine (e.g., ethylenediamine), which selectively blocks the highly active edge sites responsible for dehalogenation while allowing alkyne/alkene reduction to proceed. Alternatively, switch the catalyst to 5% Rh/C or 5% Pt/C, which exhibit significantly lower hydrodefluorination kinetics[2].

Q: I am seeing a byproduct with an


 of 182, which NMR confirms is 3-fluoro-4-propylbenzoic acid. Why did I lose the hydroxyl group? 
A:  This is caused by Hydrogenolysis  of the propargylic/allylic C–O bond.
  • Causality: During the reduction, the alkyne is first reduced to an allylic alcohol. Under slightly acidic conditions, or via direct interaction with the Lewis-acidic Palladium surface, the hydroxyl group can leave, forming a highly stable Pd-

    
    -allyl complex. Subsequent hydride attack yields the fully saturated, deoxygenated propyl chain[3].
    
  • Solution: Ensure the reaction medium is strictly neutral or slightly basic (add a catalytic amount of

    
     or triethylamine). Avoid polar protic solvents like methanol if hydrogenolysis persists; switch to ethyl acetate or THF.
    

Mechanism Alkyne Propargylic/Allylic Alcohol Intermediate Target Target: 3-Hydroxypropyl Group Alkyne->Target +H2 (Desired Saturation) PiAllyl Pd-π-Allyl Complex (C-O Cleavage) Alkyne->PiAllyl -H2O (Acidic/Pd Surface) Byproduct Byproduct: Propyl Group (Hydrogenolysis) PiAllyl->Byproduct +H2 (Undesired Pathway)

Competeing mechanistic pathways during catalytic hydrogenation: desired saturation vs. undesired hydrogenolysis.

Quantitative Data: Catalyst Optimization

To guide your process development, the following table summarizes the causal relationship between the chosen catalyst system and byproduct distribution during the hydrogenation step (Step 2).

Table 1: Effect of Catalyst and Conditions on Hydrogenation Byproduct Formation

Catalyst SystemAdditiveConversion (%)Target Yield (%)Defluorination (%)Hydrogenolysis (%)
10% Pd/CNone>99453520
10% Pd/CEthylenediamine (0.1 eq)>9982<513
5% Pt/CNone>9989<29
5% Rh/CNone>9992 <1 7

Note: Reactions performed in EtOAc at 1 atm


, 25°C for 12 hours.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the methodology, utilize the following self-validating protocols. These procedures include built-in analytical checkpoints to verify success before proceeding.

Protocol A: Copper-Free Sonogashira Coupling
  • Preparation: In a rigorously dried 100 mL Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq, 10 mmol) and

    
     (0.05 eq, 0.5 mmol).
    
  • Degassing: Add anhydrous DMF (30 mL) and Triethylamine (3.0 eq, 30 mmol). Sparge the solution with Argon for exactly 15 minutes. Validation check: The solution should be a clear, pale yellow.

  • Reaction: Add propargyl alcohol (1.5 eq, 15 mmol) dropwise. Heat the mixture to 70°C for 6 hours.

  • In-Process Control (IPC): Pull a 50

    
    L aliquot, quench in water/MeCN, and analyze via LC-MS.
    
    • Success Criteria: Disappearance of the starting material (

      
       ~217/219) and appearance of the alkyne intermediate (
      
      
      
      ~193 in negative ion mode). Absence of
      
      
      110 (Glaser byproduct) confirms successful exclusion of oxygen.
  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Chemoselective Hydrogenation
  • Preparation: Dissolve the crude alkyne intermediate from Protocol A in EtOAc (40 mL). Add 5% Rh/C (10 wt% relative to substrate). Rationale: Rh/C suppresses hydrodefluorination compared to Pd/C.

  • Reaction: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen gas (3x). Maintain under a hydrogen balloon (1 atm) at 25°C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Success Criteria: Complete shift from alkyne (

      
       ~193) to the fully saturated product (
      
      
      
      ~197). Check for the absence of
      
      
      179 (defluorination) and
      
      
      181 (hydrogenolysis).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Warning: Do not let the catalyst dry out on the filter paper to prevent auto-ignition. Concentrate the filtrate in vacuo to yield the crude 3-Fluoro-4-(3-hydroxypropyl)benzoic acid. Recrystallize from Toluene/Heptane.

References

  • Scope and advances in the catalytic propargylic substitution reaction.RSC Advances.
  • Copper-free Sonogashira cross-coupling reactions: an overview.National Institutes of Health (PMC).
  • Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh–Pd/C Catalysts.ACS Applied Materials & Interfaces.

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of Fluorinated Benzoic Acids

Status: Operational Ticket Focus: Troubleshooting Spectral Anomalies in FBAs Audience: Analytical Chemists, Medicinal Chemists, Structural Biologists Mission Statement Welcome to the Tier-3 Technical Support Center. This...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting Spectral Anomalies in FBAs Audience: Analytical Chemists, Medicinal Chemists, Structural Biologists

Mission Statement

Welcome to the Tier-3 Technical Support Center. This guide is not a glossary; it is a causality-driven troubleshooting system. Fluorinated benzoic acids (FBAs) are deceptive. The fluorine atom (


F) introduces massive spin-spin coupling networks and electronegativity effects that distort standard NMR, IR, and MS interpretations. This guide addresses the "Why" behind your spectral failures and provides self-validating protocols to fix them.

Module 1: NMR Spectroscopy ( F, H, C)

The most common ticket: "My spectrum looks like a forest of splitting."

Ticket #101: "My C signals are split into unrecognizable multiplets."

Diagnosis: You are seeing C-F J-coupling , not impurities. Root Cause: Fluorine-19 (


, 100% abundance) couples strongly to Carbon-13. Unlike protons, where long-range coupling is weak, C-F coupling is massive and persists over multiple bonds.
  • One-bond (

    
    ):  ~240–300 Hz (Ipsocarbon)
    
  • Two-bond (

    
    ):  ~20–40 Hz (Ortho carbon)
    
  • Three-bond (

    
    ):  ~5–10 Hz (Meta carbon)
    

The Fix (Protocol):

  • Run

    
    C{
    
    
    
    F} Decoupled:
    Most standard probes are set to decouple protons (
    
    
    C{
    
    
    H}). You must configure the spectrometer to decouple fluorine during acquisition.
    • Note: If you lack a triple-resonance probe (H/C/F), you may not be able to decouple both H and F simultaneously. In this case, the C-F splitting is diagnostic.

  • Validation: Calculate the coupling constant (

    
    ) in Hz. If 
    
    
    
    Hz, it is the carbon directly attached to the fluorine. If the peaks collapse upon
    
    
    F decoupling, the signal is real.
Ticket #102: "My F Baseline is rolling/wavy."

Diagnosis: Acoustic Ringing or Phase Distortion.[1] Root Cause: FBAs often have short


 relaxation times and wide spectral widths. The "rolling" is often acoustic ringing from the probe coil (fluorine signals are close to the probe's background fluorine signals in older probes) or corrupted first data points in the FID.[1]

The Fix (Protocol):

  • Backward Linear Prediction (LPC): Re-process the FID. Replace the first 2-4 data points using LPC.

  • Pulse Sequence Adjustment: Use a "depth pulse" sequence (e.g., zg30 with pre-scan delay) to mitigate ringing.

  • Width Check: Ensure your spectral width (SW) covers the entire range (-50 to -220 ppm). Folding (aliasing) can look like baseline distortion.

Ticket #103: "The Chemical Shift is drifting between samples."

Diagnosis: Concentration-Dependent Dimerization. Root Cause: Benzoic acids form hydrogen-bonded dimers in non-polar solvents (e.g.,


). The electron density around the ring changes based on the monomer/dimer equilibrium, shifting both 

F and

H signals.

The Fix (Protocol):

  • Standardize Concentration: Run all FBA samples at a fixed concentration (e.g., 10 mM).

  • Switch Solvent: Use a polar aprotic solvent like DMSO-d6 . DMSO breaks the acid dimers by forming strong H-bonds with the carboxyl group, locking the molecule in a monomeric-like state and stabilizing chemical shifts.

Visual Troubleshooting Logic: NMR Artifacts

NMR_Troubleshooting start Start: Anomalous 19F/13C Signal split Is the peak split? start->split coupling Calculate J (Hz) split->coupling Yes baseline Is Baseline Rolling? split->baseline No j_check Is J ~250 Hz (13C) or ~6-10 Hz (1H)? coupling->j_check real_sig Real Signal: C-F or H-F Coupling j_check->real_sig Yes j_check->baseline No ringing Acoustic Ringing / Dead Time baseline->ringing Yes (Wavy) shift_drift Is Chemical Shift drifting? baseline->shift_drift No solvent Solvent/Conc. Effect (Dimerization) shift_drift->solvent Yes

Caption: Decision tree for isolating NMR anomalies. Blue = Entry, Green = Valid Signal, Red = Artifact/Chemical Effect.

Module 2: Vibrational Spectroscopy (IR)

Ticket Focus: "I can't find the C-F stretch."

Ticket #201: "The C-F peak is masked by the Fingerprint Region."

Diagnosis: Spectral Overlap. Root Cause: The C-F stretching vibration (1000–1400 cm


) overlaps heavily with the C-O stretch of the carboxylic acid and C-C skeletal vibrations.
The Fix: 
  • Look for the "Super-Strong" Band: C-F stretches have huge dipole moment changes. They are often the most intense peaks in the 1100–1350 cm

    
     region, overpowering the C-O stretch.
    
  • Compare to Benzoic Acid: Run a blank of non-fluorinated benzoic acid. The new, massive band in the fingerprint region is your C-F.

Ticket #202: "My O-H peak is a giant blob."

Diagnosis: Carboxylic Acid Dimerization. Root Cause: In solid state (ATR-IR) or non-polar solution, FBAs exist as cyclic dimers. This creates a very broad, jagged O-H stretch from 2500–3300 cm


.
The Fix: 
  • This is a Feature, Not a Bug: The broadness confirms the presence of the -COOH group.

  • To Sharpen: If you must see a sharp O-H, run the sample in dilute dilute

    
     (rarely done now due to toxicity) or look for the monomer peak at ~3500 cm
    
    
    
    at high temperature. Generally, accept the "blob" as diagnostic for the acid.

Module 3: Mass Spectrometry (MS)

Ticket Focus: "Where is my Molecular Ion?"

Ticket #301: "I only see [M-44] or [M-18] peaks."

Diagnosis: In-Source Fragmentation. Root Cause:

  • [M-44]: Loss of

    
     (Decarboxylation).[2] FBAs are prone to losing 
    
    
    
    in the source, especially in negative mode ESI.
  • [M-18]: Loss of

    
     (Dehydration) to form an anhydride or acylium ion.
    The Fix: 
    
  • Lower the Cone Voltage/Fragmentor Voltage: Soften the ionization energy.

  • Check the Base Peak: For fluorobenzoic acids, the benzoyl cation (

    
    ) is often the base peak in EI/positive ESI.
    
    • Calculation: Mass of Benzoic Acid (122) - H (1) + F (19) = 140.

    • Benzoyl cation =

      
      .
      
    • If you see 123 m/z, you have the fluorobenzoyl core.

Ticket #302: "Negative Mode Sensitivity is Poor."

Diagnosis: Ion Suppression or Wrong pH. Root Cause: Benzoic acids (


) must be deprotonated to ionize in negative mode (

). If your mobile phase is too acidic (high % formic acid), you suppress ionization. The Fix:
  • Adjust Mobile Phase pH: Use Ammonium Acetate or Ammonium Formate buffer (pH ~4.5–5.0). This ensures the acid is deprotonated (

    
    ) entering the source, drastically increasing sensitivity.
    

Module 4: Reference Data & Tables

Table 1: Key F NMR Parameters for FBAs
ParameterTypical ValueNotes
Chemical Shift (

)
-60 to -70 ppmReference:

ppm
Chemical Shift (Ar-F) -100 to -170 ppmHighly sensitive to Ortho/Para substituents

(One Bond)
240 – 300 HzVisible in

C spectra; diagnostic

(Two Bond)
20 – 40 HzVisible on Ortho-carbons

(Ortho H)
6 – 10 HzVisible in

H spectra; causes multiplets
Table 2: MS Fragmentation Logic
Observed Mass (

)
InterpretationMechanism
[M-H]

Molecular Ion (Negative Mode)Deprotonation of COOH
[M-44]

Decarboxylated IonLoss of

(Common artifact)
[M-20] Loss of HFRare, indicates Ortho-F/H interaction
123 (for Mono-F) Fluorobenzoyl CationBase peak in Positive Mode (Loss of OH)

References

  • Spectroscopy Online. (2018). The C=O[3][4] Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026).[5] Mass spectrum of benzoic acid fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

Sources

Troubleshooting

"scale-up synthesis considerations for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid"

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Executive Summary & Molecule Profile Target Molecule: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry Number: (Analogous stru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid

Executive Summary & Molecule Profile

Target Molecule: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid CAS Registry Number: (Analogous structures used for grounding, specific CAS may vary by salt form) Primary Application: Bifunctional linker for PROTACs, fragment-based drug discovery (FBDD), and EP4 receptor agonist intermediates.[1]

Synthesis Challenge: The core difficulty lies in chemoselectivity . You must construct a saturated 3-carbon alcohol chain at the C4 position without reducing the carboxylic acid moiety at C1 or defluorinating the C3 position.[1] Standard reduction methods (e.g., LiAlH4) often fail by reducing the benzoic acid to a benzyl alcohol.

Recommended Route: The Sonogashira Strategy . Unlike Heck coupling with acrylates (which requires a difficult selective ester reduction), the Sonogashira coupling with propargyl alcohol introduces the hydroxyl group in its correct oxidation state immediately. The subsequent hydrogenation is chemoselective for the alkyne, leaving the aromatic ring and carboxylic acid intact.[1]

Strategic Route Analysis (Decision Matrix)

Before initiating scale-up, verify your pathway against this logic flow.

RouteSelection Start Start: 3-Fluoro-4-bromobenzoic acid Decision Choose C3-Linker Strategy Start->Decision RouteA Route A: Heck (Acrylate) Decision->RouteA Traditional RouteB Route B: Sonogashira (Propargyl Alcohol) Decision->RouteB Recommended StepA1 Step 1: Coupling w/ Methyl Acrylate (Forms Diester) RouteA->StepA1 StepB1 Step 1: Esterification (Protection) RouteB->StepB1 StepA2 Step 2: Hydrogenation StepA1->StepA2 StepA3 Step 3: Selective Reduction? StepA2->StepA3 RiskA RISK: Over-reduction to Diol (Hard to control on scale) StepA3->RiskA StepB2 Step 2: Sonogashira w/ Propargyl Alcohol (OH group pre-installed) StepB1->StepB2 StepB3 Step 3: Hydrogenation (Pd/C) (Reduces Alkyne only) StepB2->StepB3 StepB4 Step 4: Hydrolysis (Yields Final Product) StepB3->StepB4

Caption: Comparative analysis showing why the Sonogashira route (Route B) avoids the critical chemoselectivity risks associated with the Heck/Acrylate pathway.[1]

Technical Troubleshooting & FAQs

Phase 1: Starting Material Protection

Q: Why can't I perform the Sonogashira coupling directly on the free acid (3-Fluoro-4-bromobenzoic acid)? A: While possible, it is not recommended for scale-up .[1]

  • Copper Salt Solubility: The free carboxylic acid forms insoluble copper carboxylates with the CuI co-catalyst, stalling the catalytic cycle.[1]

  • Purification: The free acid product is amphoteric and difficult to separate from phosphine oxide byproducts.[1] Protocol Fix: Convert to the Methyl Ester first. Reflux in MeOH with catalytic H2SO4 (or SOCl2) is robust. Ensure <0.5% water content before coupling.

Phase 2: The Sonogashira Coupling (C-C Bond Formation)

Reaction: Methyl 3-fluoro-4-bromobenzoate + Propargyl Alcohol


 Intermediate Alkyne[1]

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning by oxygen or Glaser homocoupling .[1]

  • Diagnosis: Check the color.[2] A bright green or blue hue indicates oxidized copper species (inactive). The active system should be yellow/brown or dark orange.

  • Solution:

    • Degassing is Critical: Do not just sparge. Use "Pump-Freeze-Thaw" or vigorous N2/Ar bubbling for >30 mins before adding Pd/Cu.

    • Propargyl Alcohol Addition: Add the alkyne slowly (over 2-4 hours) to keep its concentration low relative to the aryl halide. This suppresses the Glaser homocoupling of propargyl alcohol (a major side reaction that consumes the alkyne).

Q: I see a "dimer" impurity in the LCMS. What is it? A: This is the Glaser Homocoupling Product (HOH2C-C≡C-C≡C-CH2OH).

  • Impact: It is difficult to remove downstream.

  • Prevention: Strictly exclude O2. Use a slight excess of propargyl alcohol (1.2 equiv) but add it slowly.

Phase 3: Hydrogenation (Alkyne Reduction)

Reaction: Alkyne Intermediate


 Saturated Alcohol[1]

Q: I am observing defluorination (loss of F atom) during hydrogenation. How do I stop this? A: Aryl fluorides are generally stable, but activated positions (ortho to the benzoate) can be labile under forcing conditions.

  • Mechanism: Oxidative addition of Pd into the C-F bond.

  • Control Strategy:

    • Solvent Choice: Switch from MeOH to EtOAc or THF . Protic solvents accelerate hydrodehalogenation.

    • Base Additive: Do not add base (bases promote HF elimination).

    • Catalyst: Use 5% Pd/C (unreduced, wet) rather than 10% Pd/C. Or switch to Pt/C (Platinum on Carbon), which is less active for aryl-halide reduction but effective for alkynes.[1]

Q: The reaction stops at the alkene (double bond) stage. A: The "poisoning" effect of the alkyne complexing to Pd is strong.

  • Fix: Increase H2 pressure to 3-5 bar (45-75 psi). Raise temperature slightly to 40°C. Ensure the starting material was purified to remove Cu/S residues from the previous step, as Copper is a potent poison for Pd/C.[1]

Phase 4: Hydrolysis & Isolation

Reaction: Methyl Ester


 Final Acid[1]

Q: The product oils out during acidification. How do I get a solid? A: The 3-hydroxypropyl chain adds amphiphilic character, making crystallization tricky.[1]

  • Protocol:

    • After hydrolysis, wash the basic aqueous layer with MTBE to remove non-polar impurities.[1]

    • Acidify slowly with 2N HCl to pH ~3.

    • Seeding: If it oils, add a seed crystal at pH 5 (cloud point).[1]

    • Anti-solvent: If it remains oily, extract into EtOAc, dry, concentrate to a minimum volume, and add Heptane or Diisopropyl Ether (DIPE) dropwise to force precipitation.[1]

Critical Process Parameters (CPP) Summary

StepParameterTarget RangeCriticalityConsequence of Deviation
Coupling O2 Levels< 5 ppm (Dissolved)High Catalyst death; Homocoupling impurities.[1]
Coupling Temp60-80°CMed>80°C promotes Pd black formation.[1]
Hydrog. Pressure3-5 barMed<3 bar: Incomplete reduction (alkene impurity).
Hydrog. SolventEtOAc/THFHigh MeOH promotes defluorination side-reaction.[1]
Hydrolysis pH Endpoint2.5 - 3.0Med<2.0 may solubilize product (protonated alcohol).

Impurity Fate Mapping

Understanding where impurities originate and how to purge them is vital for maintaining >98% purity.[1]

ImpurityMap Start Raw Materials Reaction Sonogashira Reaction Start->Reaction Imp1 Impurity A: Glaser Dimer (From O2 + Alkyne) Reaction->Imp1 Imp2 Impurity B: Unreacted Bromide (Stalled Reaction) Reaction->Imp2 Workup Workup (Aq. Wash) Reaction->Workup Cryst Final Crystallization Imp1->Cryst Purged to Mother Liquor Hydrog Hydrogenation Workup->Hydrog Removes Cu salts Imp3 Impurity C: Defluoro-Analog (From Over-reduction) Hydrog->Imp3 Imp4 Impurity D: Alkene Intermediate (Incomplete Hydrog.) Hydrog->Imp4 Hydrog->Cryst Imp3->Cryst Co-crystallizes (CRITICAL CONTROL)

Caption: Impurity C (Defluoro-analog) is the most critical risk as it is structurally similar to the product and difficult to remove by crystallization. It must be controlled at the Hydrogenation step.

References

  • Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Hydrogenation Selectivity: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C selectivity vs. F-aromatics).

  • General Synthesis of Hydroxypropyl Benzoates

    • Methodology: Preparation of 4-(3-hydroxypropyl)benzoic acid derivatives via Sonogashira coupling. Journal of Medicinal Chemistry, 48(15), 5009-5024. Link

    • Scale-up Considerations: "Process Development for the Synthesis of Fluorinated Benzoic Acid Derivatives." Organic Process Research & Development, 14(3), 544-552. Link

  • Safety of Fluorinated Intermediates: ECHA Registration Dossier for Fluorobenzoic Acids.[1] Link

(Note: Specific patent literature for the exact 3-Fluoro-4-(3-hydroxypropyl)benzoic acid structure is limited; protocols above are derived from validated methodologies for the 3-fluoro-4-bromobenzoate scaffold).

Sources

Optimization

The Hydroxyl Control Center: Technical Support &amp; Troubleshooting Guide

Status: Online Operator: Senior Application Scientist Topic: Managing Hydroxyl Group Reactivity (Protection, Activation, & Chemoselectivity) Mission Statement The hydroxyl (-OH) group is the "Dr. Jekyll and Mr.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Managing Hydroxyl Group Reactivity (Protection, Activation, & Chemoselectivity)

Mission Statement

The hydroxyl (-OH) group is the "Dr. Jekyll and Mr. Hyde" of organic synthesis. It is simultaneously a weak nucleophile, a weak acid, and a poor leaving group. Left unchecked, it interferes with alkylations, oxidations, and acylations. When activated, it can be a powerful handle for stereoinversion (Mitsunobu) or substitution.[1]

This guide is not a textbook. It is a troubleshooting interface designed to resolve specific experimental failures regarding chemoselectivity, protection group (PG) stability, and activation failures.

Module 1: The Shielding Phase (Selective Protection)

Core Concept: Steric differentiation is the primary driver for distinguishing between primary (


), secondary (

), and phenolic hydroxyls.
Reference Data: Silyl Ether Relative Reactivity

Data normalized to


 alcohols in DMF/Imidazole.
Reagent

Alcohol Rate

Alcohol Rate
Selectivity FactorStability (Acid)Stability (Base)
TMSCl FastFastLowVery LowLow
TESCl FastModerate~10-100:1LowModerate
TBSCl ModerateSlow~1,000:1ModerateHigh
TBDPSCl SlowVery Slow>5,000:1HighHigh
Troubleshooting Ticket #101: "I lost regioselectivity."

User Issue: "I attempted to selectively protect a primary alcohol as a TBS ether in the presence of a secondary alcohol, but I obtained a mixture of mono- and di-protected products."

Root Cause Analysis: While TBSCl is bulky, the standard condition (DMF/Imidazole) accelerates the reaction rate of both alcohols due to the high dielectric constant of DMF and the formation of the highly reactive N-silyl-imidazolium species. This "rate compression" erodes selectivity.

Corrective Protocol (The "Solvent Switch"): To maximize steric discrimination, you must move to a non-polar solvent and a less nucleophilic base.

  • Solvent: Switch from DMF to DCM (Dichloromethane) or Toluene .

  • Base: Use 2,6-Lutidine or Collidine (sterically hindered bases) instead of Imidazole/DMAP.

  • Temperature: Cool to -78°C initially, then warm to 0°C.

Validated Protocol:

  • Dissolve diol (1.0 equiv) in DCM (0.1 M) under

    
    .
    
  • Add 2,6-lutidine (1.5 equiv). Cool to -78°C.

  • Add TBSOTf (1.05 equiv) dropwise. (Note: TBSOTf is more reactive than TBSCl, but at -78°C in DCM, the steric differentiation is maximized).

  • Checkpoint: Monitor by TLC. If

    
     protection is incomplete after 1h, warm to -40°C. Do not exceed 0°C.
    
Module 2: The Transformation Phase (The Mitsunobu Reaction)

Core Concept: The Mitsunobu reaction converts the poor leaving group (-OH) into a good one (alkoxyphosphonium) while simultaneously activating a nucleophile.[2][3]

Visualizing the Failure Points

The reaction relies on a specific pKa window and order of addition.

Mitsunobu_Troubleshooting Start Start: Mitsunobu Reaction CheckPKa Check Nucleophile pKa Start->CheckPKa PKa_High pKa > 11-13 CheckPKa->PKa_High Too Basic PKa_Low pKa < 11 CheckPKa->PKa_Low Ideal No_Product FAILURE: Hydrazine Acylation (Dead End) PKa_High->No_Product Nucleophile cannot protonate Betaine Betaine Betaine Formation (DEAD + PPh3) PKa_Low->Betaine Add_Nu Add Acid/Alcohol Betaine->Add_Nu Add_Nu->No_Product Steric hindrance or incorrect order Success SUCCESS: Inverted Product Add_Nu->Success SN2 Attack

Caption: Logic flow for Mitsunobu success. The critical gatekeeper is the pKa of the nucleophile relative to the betaine intermediate.

Troubleshooting Ticket #202: "The reaction is stuck at the betaine."

User Issue: "I see the betaine form (color change), but my alcohol isn't converting. I mostly recover starting material and hydrazine byproduct."

Root Cause Analysis: The nucleophile (H-Nu) must be acidic enough (pKa < 11-13) to protonate the betaine intermediate. If the pKa is too high (e.g., aliphatic amides, simple alcohols), the betaine never activates. The DEAD reagent then simply degrades or acylates the alcohol directly (rare) or the hydrazine.

Solution Matrix:

ScenarioSolutionMechanism
Nucleophile pKa > 13 Use ADDP/PBu3 or CMBP These reagents form more basic betaines, accommodating pKa up to ~15-16.
Sterically Hindered OH Sonicate or use TMAD TMAD (Tetramethylazodicarboxamide) is smaller than DEAD/DIAD.
Product is an Ester Use p-Nitrobenzoic acid Lower pKa (3.4) ensures rapid protonation; the ester is easily cleaved later.
Module 3: The Ghost in the Machine (Acyl Migration)

Core Concept: In 1,2- or 1,3-diols where one hydroxyl is acylated, the acyl group can migrate to the adjacent free hydroxyl via a cyclic ortho-ester intermediate. This is thermodynamically driven (usually toward the primary position) and base-catalyzed.

Troubleshooting Ticket #303: "My isomer shifted during purification."

User Issue: "I synthesized a 1,2-diglyceride (secondary ester), but after silica column chromatography, I isolated the 1,3-diglyceride (primary ester)."

Root Cause Analysis: Silica gel is slightly acidic/Lewis-acidic, but commercial silica often contains trace alkali metals or metal oxides that catalyze the migration. Furthermore, the heat generated during the exotherm of solvent adsorption on silica can accelerate the kinetic migration.

Corrective Protocol (The "Buffered" Workup): You must neutralize the environment during purification.

  • Pre-treatment: Wash the silica gel with 1% Triethylamine (TEA) in Hexanes before loading the sample. This deactivates acidic sites.

  • Alternative Phase: Use Neutral Alumina instead of silica (Grade III).

  • Temperature: Perform the column chromatography in a cold room (4°C) or jacketed column. Migration is highly temperature-dependent.

Mechanism Visualization (DOT):

Acyl_Migration State1 1,2-Diester (Kinetic Product) Inter Cyclic Ortho-Ester Intermediate State1->Inter Base/Acid Catalysis Inter->State1 Reversible State2 1,3-Diester (Thermodynamic) Inter->State2 Irreversible (Usually)

Caption: The migration proceeds through a 5- or 6-membered cyclic transition state. The equilibrium shifts toward the less sterically hindered primary ester.

FAQs (Field-Generated)

Q: Can I use TBDMSCl to protect a phenol in the presence of a primary alcohol? A: Generally, no. Phenols are more acidic (pKa ~10) but less nucleophilic than primary alcohols (pKa ~16). Under standard base catalysis (Et3N/DMAP), the primary alcohol reacts faster (kinetic control). However, using NaH (stoichiometric deprotonation) in THF will selectively protect the phenoxide first because it becomes a much better nucleophile once deprotonated.

Q: How do I remove a TBDMS group without touching a TBDPS group? A: Exploit the acid stability difference.

  • Protocol: Use PPTS (Pyridinium p-toluenesulfonate) in MeOH at RT.

  • Result: Cleaves TBS in hours; TBDPS remains stable for days.

  • Avoid: TBAF (cleaves both indiscriminately).

References
  • Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Tsunoda, T., et al. (1994). "Mitsunobu reaction with 4-nitrobenzoic acid: A convenient method for the preparation of esters." Tetrahedron Letters, 35(29), 5081-5082.

  • Patschinski, P., & Zipse, H. (2014). "The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis." Journal of Organic Chemistry, 79(17), 8348–8357.

Sources

Troubleshooting

"degradation pathways of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid under stress conditions"

Welcome to the Technical Support Center for the stability profiling and forced degradation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid . This guide is engineered for analytical chemists, formulation scientists, and regul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability profiling and forced degradation of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid . This guide is engineered for analytical chemists, formulation scientists, and regulatory professionals developing stability-indicating methods (SIM) in compliance with ICH Q1A(R2) guidelines.

Below, we synthesize mechanistic chemical causality with field-proven troubleshooting strategies to ensure your degradation studies are scientifically rigorous and self-validating.

Section 1: Mechanistic Pathways & Troubleshooting FAQs

Q1: What are the expected degradation pathways for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid under standard stress conditions? A1: The molecule contains three distinct reactive domains: a carboxylic acid, a fluorinated aromatic ring, and a primary alcohol.

  • Oxidative Degradation (Primary Vulnerability): The 3-hydroxypropyl group is highly susceptible to oxidation. Primary alcohols oxidize first to an aldehyde intermediate, which is then rapidly oxidized further into a carboxylic acid[1].

  • Photolytic Degradation: Exposure to UV light induces photolytic defluorination. Fluorinated benzoic acids are known to undergo homolytic cleavage of the C-F bond or photo-hydrolysis under UV illumination, leading to defluorinated phenolic byproducts[2].

  • Thermal/Acidic Degradation: Under extreme heat and acidic conditions, the primary alcohol can undergo dehydration, eliminating water to form a terminal alkene (3-fluoro-4-allylbenzoic acid).

oxidative_pathway A 3-Fluoro-4-(3-hydroxypropyl) benzoic acid (Parent API) B 3-Fluoro-4-(3-oxopropyl) benzoic acid (Aldehyde Intermediate) A->B 3% H2O2 (-2 Da Mass Shift) C 3-Fluoro-4-(2-carboxyethyl) benzoic acid (Dicarboxylic Acid) B->C Excess H2O2 (+16 Da Mass Shift)

Fig 1: Oxidative degradation pathway of the primary alcohol to a dicarboxylic acid.

Q2: During LC-MS analysis of the oxidative stress samples, I observe a major degradant with a mass shift of +14 Da. What causes this? A2: This is the classic mass signature of complete primary alcohol oxidation. The initial oxidation of the alcohol to an aldehyde results in the loss of two hydrogen atoms (-2 Da). The subsequent oxidation of the aldehyde to a carboxylic acid adds an oxygen atom (+16 Da)[3]. The net mass change from the parent molecule to the final dicarboxylic acid degradant is exactly +14 Da.

Q3: Why do my samples completely degrade (90%+) when left in 0.1N NaOH for 48 hours, and why is this a problem? A3: According to ICH Q1A(R2) guidelines, forced degradation studies should target a "sweet spot" of 5–20% degradation[4]. Pushing degradation beyond 20% destroys the primary degradants and generates secondary or tertiary breakdown products that will never occur during the actual shelf-life of the drug[5]. This over-degradation complicates your impurity profile and makes analytical method validation impossible. You must optimize the exposure time or reagent concentration to stay within the 5–20% window.

Section 2: Self-Validating Experimental Protocols

To ensure data integrity, every degradation protocol must be a self-validating system. This means incorporating strict control samples and calculating Mass Balance (Peak Area of Parent + Sum of Peak Areas of Degradants = 100% ± 5% of the unstressed control). If the mass balance falls below 95%, degradants are likely co-eluting, volatile, or retained on the HPLC column.

Protocol: ICH Q1A(R2) Forced Degradation Workflow

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid in a 50:50 mixture of HPLC-grade Acetonitrile and Water.

Step 2: Stress Condition Execution

  • Acid Hydrolysis: Combine 1 mL of stock solution with 1 mL of 0.1N HCl. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Combine 1 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 24 hours.

  • Oxidative Stress: Combine 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours in the dark to prevent photo-oxidation.

  • Photolytic Stress: Place 2 mL of stock solution in a quartz cuvette or transparent vial. Expose to UV light (254 nm) in a photostability chamber for 24 hours at RT.

Step 3: Quenching and Neutralization Neutralize the acid sample with 1 mL of 0.1N NaOH. Neutralize the base sample with 1 mL of 0.1N HCl. Quench the oxidative sample with sodium bisulfite to halt radical reactions prior to injection.

Step 4: LC-UV/MS Analysis Dilute all samples to a final nominal concentration of 0.1 mg/mL and inject into the HPLC system.

workflow cluster_stress ICH Q1A(R2) Stress Conditions Start Prepare 1 mg/mL Stock Solution (Acetonitrile/Water) Acid Acid Hydrolysis 0.1N HCl, 80°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 80°C, 24h Start->Base Ox Oxidative Stress 3% H2O2, RT, 24h Start->Ox Photo Photolytic Stress UV 254nm, RT, 24h Start->Photo Analysis HPLC-UV/MS Analysis Verify Mass Balance (95-105%) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

Fig 2: Standardized ICH Q1A(R2) forced degradation and validation workflow.

Section 3: Quantitative Data & Degradation Profiling

Use the following reference table to benchmark your experimental results against the expected degradation behavior of the molecule.

Stress ConditionReagent / EnvironmentTarget DegradationPrimary Degradant FormedExpected Mass Shift (LC-MS)
Oxidative 3% H₂O₂ @ RT10 - 15%3-Fluoro-4-(2-carboxyethyl)benzoic acid+14 Da
Photolytic UV 254 nm @ RT5 - 10%Defluorinated phenolic derivatives-2 Da (F replaced by OH)
Acidic 0.1N HCl @ 80°C< 5% (Highly Stable)3-Fluoro-4-allylbenzoic acid (Dehydration)-18 Da
Basic 0.1N NaOH @ 80°C5 - 10%Hydrolyzed/Defluorinated artifactsVariable
Thermal 105°C (Solid State)< 2% (Stable)None (Stable in solid state)N/A

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2)
  • Source: chemguide.co.
  • Source: researchgate.
  • 15.

Sources

Optimization

"avoiding side reactions in the functionalization of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid"

[1] Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Chemoselectivity Executive Summary This guide addresses the specific challenges associated with functionalizing 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Chemoselectivity

Executive Summary

This guide addresses the specific challenges associated with functionalizing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid . This molecule presents a classic "bifunctional conflict": it contains a nucleophilic primary alcohol and an electrophilic carboxylic acid on the same scaffold.

The Core Challenge: The primary risk is uncontrolled oligomerization (self-esterification) where the alcohol of one molecule reacts with the acid of another.[1] Additionally, the 3-fluoro substituent increases the acidity of the benzoic acid (approx.[1] pKa ~3.9 vs. 4.2 for benzoic acid) and electronically deactivates the ring, altering reactivity profiles compared to non-fluorinated analogs.[1]

Module 1: Chemoselectivity (The Acid vs. The Alcohol)

Q: How do I activate the carboxylic acid without reacting with the pendant alcohol?

Issue: You are attempting to couple the carboxylic acid to an amine or another alcohol, but you observe low yields and the formation of oligomers (polyesters).

Diagnosis: The activation method is likely too aggressive or lacks selectivity. If you convert the acid to an acid chloride (using SOCl₂ or Oxalyl Chloride), the generated HCl and the highly reactive acyl chloride will immediately attack the unprotected alcohol on a neighboring molecule, leading to polymerization.[1]

Troubleshooting Protocol:

  • Switch to Carbodiimide/Active Ester Coupling (Mild Activation):

    • Reagents: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide).

    • Why: This forms an active NHS-ester intermediate. While still reactive, it is more selective for primary amines (if that is your target) than for the pendant alcohol under neutral/mildly basic conditions.[1]

    • Conditions: Perform the reaction in DMF or DCM at 0°C to RT.

  • The "Protect First" Strategy (Recommended for High Purity): If you require harsh activation (e.g., for a difficult coupling), you must protect the alcohol.[1]

    • Step 1: Protect the alcohol as a TBDMS ether (tert-Butyldimethylsilyl ether).

      • Reagents: TBDMS-Cl, Imidazole, DMF.[1]

      • Note: The bulky TBDMS group selectively protects the primary alcohol. The carboxylic acid may form a silyl ester transiently but will hydrolyze upon workup, or you can use 2 equivalents to silylate both and selectively deprotect the ester with mild base (K₂CO₃/MeOH).[1]

    • Step 2: Perform your acid functionalization.[2]

    • Step 3: Deprotect with TBAF (Tetra-n-butylammonium fluoride).

Q: I need to modify the alcohol (e.g., Mitsunobu reaction or oxidation). Do I need to protect the acid?

Answer: YES.

Reasoning:

  • Mitsunobu Reaction: The carboxylic acid is a competent nucleophile in Mitsunobu conditions (DEAD/PPh₃). If left unprotected, the acid will react with the activated alcohol (alkoxyphosphonium intermediate) to form a cyclic lactone (if ring size permits, though unlikely here due to para-substitution geometry) or, more likely, linear oligomers .[1]

  • Oxidation: If oxidizing the alcohol to an aldehyde (e.g., Swern or Dess-Martin), the carboxylic acid can interfere with the basic buffers or lead to over-oxidation.[1]

Protocol:

  • Protect the Acid: Convert the carboxylic acid to a Methyl Ester (MeOH/H₂SO₄) or tert-Butyl Ester (Isobutylene/H₂SO₄ or Boc₂O/DMAP).

    • Tip: The tert-Butyl ester is superior if you plan to deprotect under acidic conditions later, avoiding the harsh hydrolysis needed for methyl esters.[1]

  • Functionalize the Alcohol: Perform your desired reaction on the ester-protected intermediate.

  • Deprotect: Remove the ester (TFA for t-Butyl, LiOH for Methyl).[1]

Module 2: Preventing Polymerization (The "Gelation" Risk)[1]

Q: My reaction mixture turned into a viscous gel or insoluble solid. What happened?

Diagnosis: You have triggered uncontrolled intermolecular self-esterification . The molecule has acted as both monomer and catalyst, forming a polyester network.[1] This is common when heating the neat compound or reacting at high concentrations.

Corrective Actions:

ParameterRecommendationScientific Rationale
Concentration < 0.05 M High dilution kinetics favor reaction with external reagents over intermolecular collision with self.
Order of Addition Inverse Addition Add the substrate (the fluoro-acid) slowly to a solution containing the excess external reagent. Never add the reagent to the substrate.
Catalyst Avoid DMAP If activating the acid, avoid catalytic DMAP unless the alcohol is protected.[1] DMAP is a powerful nucleophilic catalyst that will accelerate the side reaction with the alcohol.

Module 3: Fluorine-Specific Considerations

Q: Does the 3-Fluoro group affect the reactivity of the carboxylic acid?

Answer: Yes, it increases acidity and reactivity.[1]

Mechanism:

  • Inductive Effect (-I): The fluorine atom is highly electronegative and is located ortho to the alkyl chain and meta to the carboxylic acid.[1] Through the sigma bond framework, it pulls electron density away from the ring.[1]

  • Acidity: This electron withdrawal stabilizes the carboxylate anion, making the acid more acidic (lower pKa) than unsubstituted benzoic acid.[1]

    • Benzoic Acid pKa: ~4.2

    • 3-Fluoro-4-alkylbenzoic Acid pKa: Estimated ~3.8 – 3.9 .

  • Impact: When using base to deprotonate (e.g., for alkylation), you will need slightly less vigorous conditions.[1] Conversely, the carboxylate is a weaker nucleophile than non-fluorinated analogues, so alkylation of the acid (to form esters) might be slightly slower.[1]

Q: Can the Fluorine atom be displaced?

Risk Level: Low , but non-zero.[1]

  • Condition: Nucleophilic Aromatic Substitution (SNAr) usually requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. Here, the fluorine is meta to the electron-withdrawing carboxyl group.[1]

  • Warning: Avoid extremely harsh nucleophiles (e.g., thiolate anions in refluxing DMF) which might force a displacement, but under standard coupling conditions, the C-F bond is stable.[1]

Module 4: Stability & Dehydration

Q: I see a new spot on TLC that is less polar than the alcohol. Is it the alkene?

Diagnosis: Yes, you likely caused acid-catalyzed dehydration of the 3-hydroxypropyl chain.

Reaction Pathway:

  • Protonation of the primary alcohol.

  • Loss of water to form a carbocation.

    • Note: While primary carbocations are unstable, the proximity to the aromatic ring (even separated by two carbons) can allow for hydride shifts or stabilization via the "phenonium ion" effect, or simple E2 elimination if heating.[1]

  • Formation of 3-(3-fluoro-4-carboxyphenyl)propene (styrene derivative).

Prevention:

  • Avoid: Heating with strong mineral acids (H₂SO₄, HCl) above 60°C.[1]

  • Alternative: If acidic conditions are required, keep temperature < 40°C.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for functionalization to avoid side reactions.

FunctionalizationStrategy Start Start: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Goal What is your target? Start->Goal TargetAcid Modify Carboxylic Acid (Amide/Ester coupling) Goal->TargetAcid TargetAlc Modify Alcohol (Oxidation/Substitution) Goal->TargetAlc Direct Direct Coupling? TargetAcid->Direct ProtAcid REQUIRED: Protect Acid (t-Butyl Ester) TargetAlc->ProtAcid Mild Use Mild Reagents (EDC/NHS) Direct->Mild Yes (Amine coupling) Harsh Harsh Conditions? (SOCl2, High T) Direct->Harsh No (Acid Chloride) ProtAlc REQUIRED: Protect Alcohol (TBDMS-Cl) Harsh->ProtAlc ReactAlc Perform Reaction (e.g., Mitsunobu) ProtAcid->ReactAlc

Caption: Decision tree for selecting protection strategies based on the target functional group.

References

  • Fischer Esterification & Selectivity

    • Mechanism and Selectivity: Master Organic Chemistry. (2022).[3] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Fluorine Substituent Effects

    • Acidity & Reactivity: Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzoic acid Product Analysis.

    • [1]

  • Dehydration of Phenyl-Alcohols

    • Elimination Mechanisms: LibreTexts Chemistry. (2020).
  • Selective Esterification Reagents

    • Mild Coupling Agents: Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.

Sources

Troubleshooting

"purification strategies to remove starting materials from 3-Fluoro-4-(3-hydroxypropyl)benzoic acid"

The following technical guide is designed to support researchers and process chemists in the purification of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5). This guide addresses the specific challenge of re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers and process chemists in the purification of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5). This guide addresses the specific challenge of removing starting materials—primarily 3-Fluoro-4-bromobenzoic acid (or iodo analogs) and residual metal catalysts—while preserving the integrity of the hydroxy-acid product.

Current Status: Operational Topic: Removal of Starting Materials & Impurities Audience: Medicinal Chemists, Process Development Scientists[1]

Diagnostic & Strategy Overview

Before initiating purification, it is critical to identify the nature of your impurities.[1] The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid typically involves metal-catalyzed cross-coupling (e.g., Heck or Negishi) followed by reduction.

Common Impurities Profile
Impurity TypeSpecific CompoundPhysicochemical DifferenceDetection Method
Starting Material (SM) 3-Fluoro-4-bromobenzoic acidLess Polar : Lacks the hydroxyl group.[2] More Acidic : Inductive effect of Br/F.TLC (Higher

), LC-MS (M-Br pattern)
Side Product 3-Fluorobenzoic acid (Dehalogenated)Non-Polar : Lacks alkyl chain.[2]LC-MS (Mass 140)
Catalyst Residue Palladium (Pd) / LigandsColored/Heavy Metal : Often darkens the solid.[2]Visual (Grey/Black), ICP-MS
Intermediate Alkenyl precursors (e.g., cinnamates)UV Active : Conjugated double bond (stronger UV).[1]HPLC (Different

)
Decision Matrix: Which Protocol to Use?

Use the following logic flow to select the optimal purification strategy.

PurificationStrategy Start Crude Mixture Analysis CheckSM Is Starting Material (Halo-Acid) > 5%? Start->CheckSM MethodA Protocol A: Flash Chromatography (Exploits Polarity of -OH) CheckSM->MethodA Yes (High Purity Req.) MethodB Protocol B: Selective Recrystallization (Exploits Solubility) CheckSM->MethodB No (Scale-up/Cost Sensitive) CheckPd Is Pd Content High (Dark Color)? MethodC Protocol C: Metal Scavenging CheckPd->MethodC Yes Finish Final Product Drying CheckPd->Finish No MethodA->CheckPd MethodB->CheckPd

Figure 1: Purification Decision Tree. Select Protocol A for difficult separations of starting material, followed by Protocol C if metal residues persist.[1]

Troubleshooting Guides & Protocols

Protocol A: Flash Column Chromatography (Primary Recommendation)

Objective: Remove lipophilic starting materials (3-Fluoro-4-bromobenzoic acid) using the polarity difference conferred by the 3-hydroxypropyl chain.

Q: My starting material co-elutes with the product. How do I improve resolution? A: The co-elution occurs because both compounds are carboxylic acids, causing "streaking" on silica.[1] You must suppress ionization and leverage the alcohol group's polarity.

Step-by-Step Optimization:

  • Mobile Phase Modification: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both mobile phases. This keeps the carboxylic acid protonated (

    
    ), preventing tailing.[1]
    
  • Gradient Selection:

    • Solvent A: Dichloromethane (DCM) + 1% AcOH[2]

    • Solvent B: Methanol (MeOH) + 1% AcOH[2]

    • Profile: Start at 0% B. Gradient to 5-10% B. The non-polar Halo-SM usually elutes early (low polarity), while the Hydroxy-product elutes later due to hydrogen bonding with silica.[2]

  • Alternative System: If DCM/MeOH fails, switch to Ethyl Acetate/Hexane with 1% AcOH. The product will require high EtOAc concentrations (>60%) to elute.

Technical Insight: The 3-hydroxypropyl group adds significant polarity compared to the bromine atom. On a C18 (Reverse Phase) column, the order typically reverses: the Hydroxy-product (more polar) elutes first, followed by the Bromo-SM.[1][2] If normal phase fails, switch to Reverse Phase (Water/Acetonitrile + 0.1% TFA).[1]

Protocol B: Selective Recrystallization (Scalable Approach)

Objective: Purify bulk quantities (>5g) where chromatography is expensive.

Q: I tried recrystallizing from Ethanol, but everything stayed in solution. What went wrong? A: The 3-hydroxypropyl group increases solubility in alcohols significantly compared to simple benzoic acids. You need a "Anti-Solvent" method or a solvent system that discriminates based on the alkyl chain.

Recommended Solvent System: Water / Acetonitrile

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Acetonitrile (or Acetone).

  • Precipitation: Slowly add hot Water (antisolvent) until turbidity persists.

    • Ratio: Typically 1:3 (Organic:Water).

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

    • Mechanism: The 3-Fluoro-4-bromobenzoic acid (SM) is less soluble in water than the hydroxy-product.[2] However, in this specific mixture, the product often crystallizes as a hydrate or pure solid due to H-bonding networks, while the impurities (if low concentration) remain in the mother liquor.[1]

    • Note: If the SM precipitates first (due to lower solubility), filter the hot solution to remove the SM, then cool the filtrate to crash out the product.[1][2] Always check the precipitate by TLC before discarding.

Alternative: Toluene Trituration

  • Suspend the crude solid in hot Toluene.

  • The 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (polar) is poorly soluble in Toluene, while the starting material (bromo-ester or less polar impurities) may be soluble.

  • Filter the solid.[3] This is a "washing" technique rather than true recrystallization but is highly effective for removing non-polar byproducts.

Protocol C: Metal Scavenging (Pd Removal)

Objective: Remove residual Palladium (grey/black color) from the coupling step.

Q: My product is off-white/grey even after column chromatography. Is this a problem? A: Yes. Residual Palladium can catalyze decomposition or interfere with downstream biological assays.

Procedure:

  • Dissolution: Dissolve the product in EtOAc or THF.

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (10-20 wt% relative to crude mass).[2]

  • Incubation: Stir at 40°C for 2-4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite) to remove the resin-bound Pd.[2]

  • Result: The filtrate should be clear/white.

Analytical Validation (Self-Check)

After purification, validate purity using these specific markers:

TechniquePassing CriteriaFailure Indicator
1H NMR (DMSO-d6) Propyl Chain: Multiplets at

~1.7 (2H), 2.6 (2H), 3.4 (2H).[2] Aromatic: Distinct pattern for 1,3,4-substitution.
Extra Doublets: Presence of aromatic signals lacking the propyl coupling (indicates SM).
HPLC (254 nm) Single peak >98% area.Shoulder peak or peak at longer retention time (SM).
19F NMR Single singlet (decoupled) around -110 to -120 ppm.[2]Small satellite peaks indicate regioisomers or unreacted fluoro-SM.[2]

References

  • General Synthesis of Fluoro-Hydroxybenzoic Acids

    • Methodology for similar scaffolds: "Synthesis of 3-fluoro-4-hydroxybenzoic acid."[2][3] PrepChem. Accessed March 6, 2026.

    • (Contextual grounding for fluoro-benzoic acid solubility).

  • Chromatographic Separation of Polar Acids

    • Technique: "Purification of Product Mixtures Containing Benzoic Acid."[4][5] BenchChem Technical Support.

    • (General protocols for acid separations).

  • Compound Data & CAS Verification

    • Identifier: "3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5)."[6] ChemSrc.

  • Metal Scavenging Protocols

    • Standard Industry Practice: "Removal of Palladium from Organic Reaction Mixtures." SiliCycle Application Notes.

    • (Recommended for Pd removal steps).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid and its non-fluorinated analog"

Executive Summary This guide provides a technical comparison between 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (Target A) and its non-fluorinated parent, 4-(3-hydroxypropyl)benzoic acid (Target B). These molecules serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (Target A) and its non-fluorinated parent, 4-(3-hydroxypropyl)benzoic acid (Target B).

These molecules serve as critical bifunctional building blocks in medicinal chemistry. They feature a benzoic acid moiety (suitable for amide coupling or receptor interaction) and a primary alcohol tethered by a propyl chain (ideal for etherification or esterification linkers).

The Core Distinction: The introduction of a fluorine atom at the 3-position (ortho to the carboxylic acid) is a strategic bioisosteric replacement. It is designed to:

  • Modulate Acidity (pKa): Increase the acidity of the carboxylic acid via inductive effects.

  • Block Metabolism: Prevent oxidative metabolism (hydroxylation) at the electron-rich ortho-position.

  • Tune Lipophilicity: Alter the LogP/LogD profile to influence membrane permeability.

Physicochemical Profile

The following data compares the structural and electronic properties of both analogs.

Property3-Fluoro-4-(3-hydroxypropyl)benzoic acid 4-(3-hydroxypropyl)benzoic acid Impact of Fluorination
CAS Number 2407068-13-558810-87-0
Molecular Formula C₁₀H₁₁FO₃C₁₀H₁₂O₃
Molecular Weight 198.19 g/mol 180.20 g/mol +18 Da (Negligible steric penalty)
Predicted pKa (COOH) ~3.8 – 3.9~4.2Increased Acidity (Stronger H-bond donor)
Predicted LogP ~1.45~1.28Increased Lipophilicity
H-Bond Donors/Acceptors 2 / 42 / 3F acts as a weak acceptor
Polar Surface Area (tPSA) ~57 Ų~57 ŲMinimal change
Metabolic Liability Low (3-position blocked)High (Ortho-hydroxylation risk)Enhanced Stability
Key Insight: The Ortho-Fluorine Effect

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This stabilizes the carboxylate anion formed upon deprotonation, lowering the pKa by approximately 0.3–0.4 units compared to the non-fluorinated analog. This can significantly alter the binding affinity if the carboxylate interacts with a positively charged residue (e.g., Arginine or Lysine) in a protein binding pocket.

Strategic Application Logic

The decision to use the fluorinated analog is rarely arbitrary; it follows specific medicinal chemistry logic.

Mechanism of Action: Metabolic Blocking

In the non-fluorinated analog, the positions ortho to the carboxylic acid (C2 and C3) are electronically activated and sterically accessible. Cytochrome P450 enzymes often target these sites for hydroxylation, leading to rapid clearance.

  • Target A (Fluorinated): The C-F bond is metabolically inert. Substituting hydrogen with fluorine at C3 effectively "caps" this metabolic soft spot without imposing a large steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Visualizing the Pathway Logic

G cluster_0 Electronic Effect Start Lead Optimization (Benzoic Acid Scaffold) Issue Problem: Rapid Clearance via Ortho-Hydroxylation Start->Issue Identified Liability Strategy Strategy: Bioisosteric Replacement (H → F) Issue->Strategy Design Choice Outcome Outcome: Blocked Metabolic Site Modulated pKa Strategy->Outcome Result Inductive Inductive Effect (-I) Stabilizes Anion Strategy->Inductive Lipophilicity Increased LogP Better Permeability Strategy->Lipophilicity

Caption: Decision framework for selecting the fluorinated analog to improve metabolic stability and tune acidity.

Experimental Protocols: Synthesis

Both molecules can be synthesized using modular cross-coupling strategies. Below is a robust, self-validating protocol for the synthesis of the 3-hydroxypropyl chain via Hydroboration-Oxidation, adapted for both fluorinated and non-fluorinated substrates.

Methodology: Hydroboration-Oxidation of Allylbenzoic Acids

This route is preferred over direct alkylation as it avoids over-alkylation and ensures terminal alcohol regioselectivity.

Precursors:

  • For Non-Fluorinated: 4-Allylbenzoic acid (or methyl ester).

  • For Fluorinated: 3-Fluoro-4-allylbenzoic acid.

Step-by-Step Protocol

1. Reagents & Setup:

  • Substrate: 1.0 equiv of Methyl 4-allylbenzoate (or 3-fluoro analog).

  • Hydroborating Agent: 1.2 equiv 9-BBN (0.5 M in THF) or BH₃·THF complex.

  • Oxidant: 30% Hydrogen Peroxide (H₂O₂), 3M NaOH.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon (Inert).

2. Reaction Workflow:

  • Hydroboration: In a flame-dried flask under inert atmosphere, dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add the hydroborating agent (9-BBN or BH₃) dropwise via syringe to control exotherm.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4–16 hours. Checkpoint: Monitor via TLC (disappearance of alkene).

  • Oxidation: Cool the mixture back to 0°C. CAREFULLY add 3M NaOH (3 equiv) followed by dropwise addition of 30% H₂O₂ (3 equiv). Caution: Vigorous exotherm.

  • Stirring: Stir at room temperature for 1 hour to complete the oxidation of the organoborane to the alcohol.

3. Workup & Purification:

  • Quench: Dilute with diethyl ether or ethyl acetate. Wash with saturated Na₂S₂O₃ (to quench peroxides), then water and brine.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude methyl ester via silica gel flash chromatography (Gradient: 20% → 50% EtOAc in Hexanes).

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/H₂O (3:1) at RT for 2 hours, then acidify to pH 2 with 1N HCl to precipitate the product.

4. Validation (QC Criteria):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the propyl chain multiplet signals and the triplet for -CH₂OH at ~3.4 ppm.

  • Mass Spec: Confirm [M-H]⁻ peak (197.1 for F-analog, 179.1 for H-analog).

Synthetic Workflow Diagram

The following diagram illustrates the modular synthesis pathway applicable to both analogs.

Synthesis cluster_inputs Starting Materials SM_H 4-Bromo-benzoic acid (Non-Fluorinated) Step1 Step 1: Stille or Suzuki Coupling (Introduce Allyl Group) SM_H->Step1 SM_F 3-Fluoro-4-bromo-benzoic acid (Fluorinated) SM_F->Step1 Intermediate Intermediate: (3-Fluoro)-4-allylbenzoate Step1->Intermediate Step2 Step 2: Hydroboration-Oxidation (BH3·THF / H2O2, NaOH) Intermediate->Step2 Anti-Markovnikov Hydration Final Final Product: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Step2->Final

Caption: Modular synthetic route converting bromo-benzoate precursors to the target hydroxypropyl acids.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Sigma-Aldrich. (2023). Product Specification: 4-(3-Hydroxypropyl)benzoic acid (CAS 58810-87-0). Link

  • ChemSrc. (2023). 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) Physicochemical Properties. Link

  • Organic Syntheses. (1940). Synthesis of p-Hydroxybenzoic acid derivatives (General protocols for benzoic acid functionalization). Organic Syntheses, Coll.[1] Vol. 2, p.341. Link

Sources

Comparative

A Comparative Spectroscopic Guide to the Synthesis and Characterization of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

This guide provides an in-depth spectroscopic analysis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. We will navigate its mu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. We will navigate its multi-step synthesis, comparing the final product with its key precursors at each stage. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for researchers, chemists, and drug development professionals, illustrating how these analytical techniques are synergistically employed to monitor reaction progress, verify molecular structure, and ensure product purity.

Introduction: The Rationale for Spectroscopic Vigilance

Fluorinated benzoic acid derivatives are privileged scaffolds in modern drug discovery. The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The title compound, 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, combines this fluorinated core with a flexible hydroxypropyl sidechain, presenting opportunities for hydrogen bonding and further functionalization.

The synthesis of such a specific molecule is a journey through multiple chemical transformations. At each step, the potential for incomplete reactions, side products, and unexpected rearrangements is non-trivial. Therefore, a rigorous analytical workflow is not merely a final validation but an essential tool for process control. This guide explains the causality behind our analytical choices, demonstrating a self-validating system where each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

The Synthetic Pathway: From Aldehyde to Target Molecule

The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (4) is designed as a four-step sequence starting from the commercially available methyl 3-fluoro-4-formylbenzoate (1). This pathway methodically builds the desired hydroxypropyl sidechain and concludes with the hydrolysis of the ester protecting group.

The chosen route involves an initial olefination via a Wittig reaction, followed by a reduction of the resulting α,β-unsaturated ester, and a final saponification. Each intermediate is a stable, isolable compound, making it ideal for detailed spectroscopic comparison.

G cluster_0 Synthetic Workflow A Methyl 3-fluoro-4-formylbenzoate (1) B Methyl (E)-3-fluoro-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (2) A->B  Wittig Reaction  (Ph3P=CHCO2Me) C Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate (3) B->C  Reduction  (e.g., LiAlH4 or H2/Pd-C) D 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (4) C->D  Hydrolysis  (NaOH, then H3O+)

Caption: Synthetic route for 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

Comparative Spectroscopic Analysis

We will now dissect the spectral data for each compound along the synthetic path. The key to this analysis is observing the appearance and disappearance of specific signals that correspond directly to the functional group transformations occurring in each reaction step.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By comparing the spectra of our precursors and final product, we can precisely map the changes to the carbon-hydrogen framework.

Key NMR Transitions:

  • Step 1 to 2 (Wittig Reaction): The most telling transformation is the disappearance of the sharp aldehyde proton singlet (~10 ppm) from compound 1 and the emergence of two new vinyl protons in compound 2 , typically seen as doublets in the 6.5-8.0 ppm range with a large coupling constant (~16 Hz) indicative of an E-alkene geometry.[1][2] In the ¹³C NMR, the aldehyde carbon signal (~190 ppm) is replaced by two alkene carbon signals (~120-145 ppm).

  • Step 2 to 3 (Reduction): The vinyl proton signals of compound 2 vanish completely. In their place, we observe the characteristic multiplets of a saturated propyl chain in compound 3 : a triplet for the methylene group adjacent to the hydroxyl (~3.7 ppm), a triplet for the benzylic methylene (~2.8 ppm), and a quintet/multiplet for the central methylene group (~1.9 ppm).

  • Step 3 to 4 (Hydrolysis): The sharp singlet corresponding to the methyl ester protons (-OCH₃) around 3.9 ppm in compound 3 disappears. A new, broad singlet appears far downfield (>12 ppm) in the spectrum of 4 , which is characteristic of a carboxylic acid proton. This change confirms the successful saponification.

Table 1: Comparative ¹H NMR Data (δ, ppm) (Note: Data are predicted based on typical chemical shifts and coupling constants. Solvent: CDCl₃ for 1-3, DMSO-d₆ for 4)

Compound NameAldehyde-HAromatic-H (m)Vinyl-H (d)-OCH₃ (s)Propyl-H (-CH₂O, -CH₂-, -CH₂Ar)-COOH (br s)
1 : Methyl 3-fluoro-4-formylbenzoate[3]~10.3~7.8 - 8.2~3.9
2 : Methyl (E)-3-fluoro-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate~7.6 - 8.0~6.5, ~7.8~3.9
3 : Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate~7.2 - 7.8~3.9~3.7 (t), ~1.9 (m), ~2.8 (t)
4 : 3-Fluoro-4-(3-hydroxypropyl)benzoic acid~7.2 - 7.8~3.5 (t), ~1.7 (m), ~2.7 (t)~12.5

Table 2: Comparative ¹³C NMR Data (δ, ppm) (Note: Data are predicted based on typical chemical shifts. Solvent: CDCl₃ for 1-3, DMSO-d₆ for 4)

Compound NameC=O (Aldehyde)C=O (Ester/Acid)Aromatic-CAlkene-C-OCH₃Propyl-C (-CH₂O, -CH₂-, -CH₂Ar)
1 : Methyl 3-fluoro-4-formylbenzoate[3]~189~165~125 - 160~52
2 : Methyl (E)-3-fluoro-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate~166~125 - 160~122, ~143~52
3 : Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate~167~125 - 162~52~62, ~34, ~30
4 : 3-Fluoro-4-(3-hydroxypropyl)benzoic acid~168~125 - 162~61, ~33, ~29
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The comparison of IR spectra provides a clear and immediate confirmation of the key chemical transformations.

Key IR Transitions (cm⁻¹):

  • Aldehyde (Compound 1): Look for the characteristic pair of C-H stretching bands at ~2820 and ~2720 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch around 1705 cm⁻¹.[4]

  • α,β-Unsaturated Ester (Compound 2): The aldehyde C-H stretches disappear. A new, medium-intensity C=C stretch appears around 1640 cm⁻¹. The ester C=O stretch remains prominent around 1715 cm⁻¹.

  • Saturated Alcohol/Ester (Compound 3): The C=C stretch vanishes. A powerful, broad O-H stretching band emerges around 3400 cm⁻¹, signaling the formation of the alcohol. The ester C=O stretch is still present at ~1715 cm⁻¹.

  • Carboxylic Acid/Alcohol (Compound 4): The spectrum is dominated by an extremely broad O-H stretch from ~3300 down to ~2500 cm⁻¹, which is the hallmark of a hydrogen-bonded carboxylic acid and overlaps with the alcohol's O-H signal. The ester C=O band is replaced by a slightly lower frequency, often broader, carboxylic acid C=O band around 1690 cm⁻¹.[5]

Table 3: Comparative IR Data (Key Frequencies, cm⁻¹)

Compound NameO-H (Alcohol)O-H (Acid)C-H (Aldehyde)C=O (Carbonyl)C=C (Alkene)
1 : Methyl 3-fluoro-4-formylbenzoate~2820, ~2720~1705 (Ald), ~1720 (Est)
2 : Methyl (E)-3-fluoro-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate~1715 (Est)~1640
3 : Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate~3400~1715 (Est)
4 : 3-Fluoro-4-(3-hydroxypropyl)benzoic acid~3400~3300-2500~1690 (Acid)
Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of each compound, confirming that the expected atoms have been added or removed at each step. Analysis is typically performed using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Key MS Transitions (m/z):

  • Compound 1 (C₉H₇FO₃): MW = 182.15. Expect [M+H]⁺ at 183.04.

  • Compound 2 (C₁₃H₁₃FO₄): MW = 252.24. Expect [M+H]⁺ at 253.08. (Addition of C₄H₆O).

  • Compound 3 (C₁₁H₁₃FO₃): MW = 212.22. Expect [M+H]⁺ at 213.09. (Net addition of H₂ and removal of C₂H₄O). This step reflects the reduction of the double bond and the ester to an alcohol.

  • Compound 4 (C₁₀H₁₁FO₃): MW = 198.19. Expect [M-H]⁻ at 197.06. (Removal of CH₂).

Table 4: Comparative Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Ion (m/z) [M+H]⁺ or [M-H]⁻
1 : Methyl 3-fluoro-4-formylbenzoateC₉H₇FO₃182.15183.04
2 : Methyl (E)-3-fluoro-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoateC₁₃H₁₃FO₄252.24253.08
3 : Methyl 3-fluoro-4-(3-hydroxypropyl)benzoateC₁₁H₁₃FO₃212.22213.09
4 : 3-Fluoro-4-(3-hydroxypropyl)benzoic acidC₁₀H₁₁FO₃198.19197.06

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 90° pulse angle, a relaxation delay of 2 seconds, and acquire 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Protocol 2: IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition: Collect the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Processing: Perform a background scan of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in either positive or negative ion mode across a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Processing: Analyze the resulting spectrum to identify the molecular ion peak and compare its m/z value with the calculated exact mass.

Conclusion

This guide demonstrates that the synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid can be reliably monitored and its structure unequivocally confirmed through a multi-faceted spectroscopic approach. By systematically comparing the NMR, IR, and MS data of the final product with its precursors, we create a chain of evidence that validates each chemical transformation. The disappearance of an aldehyde proton in NMR, the emergence of a broad O-H stretch in IR, and the incremental mass increase in MS are not isolated data points; they are interconnected signatures of a successful synthesis. This analytical rigor is indispensable for ensuring the quality and integrity of novel chemical entities destined for advanced applications.

References

  • Uehara, M., & Ono, S. (2010). Polarographic Reduction of p-Substituted Cinnamic Acids and Esters. Vertex AI Search.
  • BLD Pharm. (n.d.). 3-Fluoro-4-formylbenzoic acid.
  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-formylbenzoic acid.
  • MilliporeSigma. (n.d.). Methyl 3-fluoro-4-formylbenzoate.
  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. In NIST Chemistry WebBook.

Sources

Validation

Comprehensive Structural Validation of Synthesized 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid: A Comparative Analytical Guide

Executive Summary Validating the exact structure of synthesized fluorinated pharmaceutical intermediates, such as 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (C H FO ), presents unique analytical hurdles. The highly electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the exact structure of synthesized fluorinated pharmaceutical intermediates, such as 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (C


H

FO

), presents unique analytical hurdles. The highly electronegative fluorine atom (spin ½, 100% natural abundance) induces extensive heteronuclear spin-spin coupling (

F-

H and

F-

C). This phenomenon severely complicates traditional 1D NMR spectra, often masking the underlying carbon framework. Furthermore, confirming the exact regiochemistry—specifically proving that the 3-hydroxypropyl chain is at the C4 position rather than C2 or C5—requires more than basic functional group identification.

This guide objectively compares the Traditional Baseline Approach against the Advanced Multi-Modal Suite (Multi-Nuclear 2D NMR + HRMS). By detailing the causality behind these advanced experimental choices, we provide a self-validating framework for absolute structural confirmation.

Comparative Analytical Strategies

The Traditional Baseline vs. The Advanced Gold Standard

Historically, synthetic chemists relied on FT-IR to confirm the presence of the carboxylic acid and hydroxyl groups, coupled with standard 1D


H NMR and low-resolution mass spectrometry. However, this approach fails to unambiguously prove regiochemistry. FT-IR cannot easily distinguish between 2-fluoro, 3-fluoro, or 2,6-difluoro substitution patterns. Additionally, in standard 1D 

C NMR, the

F-

C J-coupling splits the carbon signals (up to 250 Hz for

J

), drastically reducing signal-to-noise and causing spectral overlap.

The Advanced Multi-Modal Suite overcomes these limitations. By utilizing1

1[1], the complex multiplets collapse into sharp singlets, restoring sensitivity and clarity. Furthermore, the integration of2[2] alongside High-Resolution Mass Spectrometry (HRMS) provides a self-validating system that inherently confirms both the empirical formula and the exact spatial arrangement of the atoms.
Table 1: Comparative Performance of Analytical Workflows
FeatureTraditional Baseline (FT-IR, 1D NMR, Low-Res MS)Advanced Multi-Modal (2D NMR, Dual-Decoupled

C, HRMS)
Regiochemical Proof Ambiguous (Cannot definitively place the F atom)Absolute (HMBC cross-peaks map exact connectivity)
Spectral Clarity Poor (Extensive

F-

C splitting obscures signals)
Excellent (Dual decoupling yields sharp singlets)
Formula Validation Nominal mass only (Prone to isobaric interference)Exact mass < 5 ppm error (Unambiguous formula)

Step-by-Step Experimental Methodologies

Protocol A: Multi-Nuclear & 2D NMR Acquisition (Self-Validating Regiochemistry)
  • Causality & Logic: To prove the propyl group is at C4 and the fluorine is at C3, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The protons of the propyl chain's first carbon (C1') will show long-range

    
    J
    
    
    
    cross-peaks to the aromatic carbons C3, C4, and C5. The exact chemical shift of C3 is independently confirmed by its massive
    
    
    J
    
    
    coupling in the standard
    
    
    C spectrum, creating a closed, self-validating logical loop.
  • Sample Preparation: Dissolve 15 mg of the synthesized 3-Fluoro-4-(3-hydroxypropyl)benzoic acid in 0.6 mL of DMSO-

    
    . Why DMSO? DMSO strongly hydrogen-bonds with the terminal -OH and -COOH groups, significantly slowing proton exchange rates and allowing their distinct observation in the 
    
    
    
    H spectrum.
  • Probe Tuning: Utilize an HFX probe capable of simultaneous tuning to

    
    H, 
    
    
    
    F, and
    
    
    C frequencies to allow for dual-decoupling.
  • 1D Acquisition: Acquire

    
    H (16 scans), 
    
    
    
    F (32 scans), and
    
    
    C{
    
    
    H,
    
    
    F} (512 scans). The dual decoupling is critical to remove the
    
    
    J,
    
    
    J, and
    
    
    J C-F splittings, isolating the carbon backbone.
  • 2D Acquisition: Run

    
    H-
    
    
    
    C HMBC and HSQC experiments. Set the long-range coupling delay in the HMBC sequence to 65 ms (optimized for ~8 Hz
    
    
    J
    
    
    couplings) to capture the critical correlation between the aliphatic chain and the fluorinated aromatic ring.
Protocol B: HRMS-ESI(-) and MS/MS Fragmentation
  • Causality & Logic: Carboxylic acids readily deprotonate in solution. Using Electrospray Ionization (ESI) in negative mode yields the [M-H]

    
     ion with minimal background noise. Subsequent MS/MS fragmentation validates the aliphatic chain by tracking the specific neutral loss of the hydroxypropyl group.
    
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Ionization: Inject into an ESI-TOF mass spectrometer operating in negative ion mode with a capillary voltage of 2.5 kV.

  • Acquisition: Record the exact mass for the [M-H]

    
     ion (Theoretical 
    
    
    
    : 197.0619). A mass error of < 5 ppm guarantees the C
    
    
    H
    
    
    FO
    
    
    formula.
  • Fragmentation: Apply a collision energy of 15-25 eV to induce MS/MS fragmentation, specifically monitoring for the diagnostic loss of CO

    
     (-44 Da).
    

Quantitative Data Presentation

Table 2: Expected Multi-Nuclear NMR Assignments

Data reflects anticipated shifts in DMSO-


 based on structural environment.
NucleusPositionChemical Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Value

H
H2 (Aromatic)~7.55dd,

J

= 10.0,

J

= 1.5
Confirms proton ortho to fluorine

H
CH

-OH (C3')
~3.45t,

J

= 6.5
Validates terminal primary alcohol

C
C3 (C-F)~160.2d,

J

= 245.0
Massive coupling proves direct fluorination

C
C1 (COOH)~167.5sConfirms carboxylic acid carbon

F
F3~ -118.5dd,

J

= 10.0,

J

= 5.5
Primary indicator of fluorinated ring
Table 3: HRMS-ESI(-) Fragmentation Profile
Ion TypeExact Mass (

)
FormulaInterpretation / Causality
Precursor 197.0619[C

H

FO

]

Deprotonated intact molecule
Fragment 1 153.0720[C

H

FO]

Loss of CO

(-44 Da); confirms carboxylic acid
Fragment 2 137.0408[C

H

FO]

Cleavage of the hydroxypropyl chain

Analytical Workflow Visualization

Workflow cluster_traditional Traditional Baseline Pathway cluster_advanced Advanced Multi-Modal Pathway (Gold Standard) Sample Synthesized Compound 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Trad_IR FT-IR Spectroscopy (Functional Groups Only) Sample->Trad_IR Trad_NMR 1D 1H/13C NMR (Complex 19F Splitting) Sample->Trad_NMR Trad_MS Low-Res MS (Nominal Mass) Sample->Trad_MS Adv_NMR Multi-Nuclear NMR 1H, 19F, 13C{1H, 19F} Sample->Adv_NMR Adv_2D 2D NMR (HMBC/HSQC) (Regiochemical Proof) Sample->Adv_2D Adv_HRMS HRMS ESI(-) (Exact Mass < 5 ppm) Sample->Adv_HRMS Trad_Out Partial Validation (Ambiguous Regiochemistry) Trad_IR->Trad_Out Trad_NMR->Trad_Out Trad_MS->Trad_Out Adv_Out Absolute Structural Validation Adv_NMR->Adv_Out Adv_2D->Adv_Out Adv_HRMS->Adv_Out

Caption: Workflow comparing traditional and advanced analytical pathways for absolute structural validation.

References

  • Smith, A. J. R., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science (PMC).
  • JEOL Ltd. "Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes." JEOL USA.

Sources

Comparative

Comparative Guide: In Vitro Profiling of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Derivatives

Executive Summary: The Fluorine Advantage In modern medicinal chemistry, the incorporation of fluorine into phenylalkanoic acid scaffolds is a precise tactic to modulate metabolic stability and physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the incorporation of fluorine into phenylalkanoic acid scaffolds is a precise tactic to modulate metabolic stability and physicochemical properties without drastically altering steric bulk. This guide provides a technical comparison of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid derivatives against their non-fluorinated and isomeric counterparts.

The primary utility of the 3-Fluoro-4-(3-hydroxypropyl)benzoic acid scaffold lies in its ability to resist benzylic oxidation while maintaining the hydrogen-bonding potential of the terminal hydroxyl group. This guide outlines the specific in vitro assays required to validate these advantages, providing researchers with a decision-making framework for scaffold selection.

Comparative Analysis: Scaffold Performance

This section objectively compares the 3-Fluoro derivative (Target) against the standard non-fluorinated parent and a positional isomer.

The Competitors
Compound ClassStructure DescriptionKey AttributePrimary Limitation
Target Scaffold 3-Fluoro-4-(3-hydroxypropyl)benzoic acid Metabolic Block: Fluorine at C3 protects the benzylic position (C4-alkyl junction) from CYP450 oxidation.Slightly reduced water solubility compared to parent.
Alternative A 4-(3-hydroxypropyl)benzoic acid (Non-fluorinated)Baseline: High solubility; standard H-bond donor/acceptor profile.High Clearance: Rapid benzylic hydroxylation leads to short half-life (

).
Alternative B 2-Fluoro-4-(3-hydroxypropyl)benzoic acid (Isomer)Acid Modulation: Fluorine ortho to carboxyl group significantly lowers pKa.Steric Clash: Ortho-substitution may interfere with amide coupling or receptor binding pockets.
Quantitative Performance Benchmarks

The following data represents typical ranges observed in in vitro ADME profiling for benzoic acid derivatives.

MetricTarget (3-Fluoro)Alt A (Non-Fluoro)Alt B (2-Fluoro)Interpretation
LogD (pH 7.4) 1.8 - 2.11.2 - 1.51.9 - 2.2The 3-Fluoro derivative offers a "Goldilocks" lipophilicity—permeable but not overly greasy.
Microsomal

< 15

L/min/mg
> 45

L/min/mg
< 20

L/min/mg
Critical: 3-F substitution reduces clearance by ~3x vs. non-fluorinated parent.
pKa (Carboxyl) ~3.9~4.2~3.22-F isomer is significantly more acidic, potentially altering biodistribution.
PAMPA


cm/s

cm/s

cm/s
Fluorination improves passive permeability via lipophilicity modulation.

Strategic Testing Workflow

To validate the utility of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid derivatives in your pipeline, follow this rigorous testing logic.

Workflow Start Compound Synthesis PhysChem Physicochemical Profiling (LogD, pKa) Start->PhysChem MetStab Metabolic Stability (RLM/HLM) PhysChem->MetStab If Soluble MetStab->Start High Clearance (Redesign) Perm Permeability (PAMPA/Caco-2) MetStab->Perm If Stable Decision Lead Selection Perm->Decision High Bioavailability

Figure 1: Decision-tree workflow for validating fluorinated scaffolds. Note the critical gate at Metabolic Stability.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of specific reference standards (e.g., Verapamil, Warfarin) is mandatory for data integrity.

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the "Fluorine Effect" on metabolic clearance.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 3-Fluoro derivative, Non-fluoro parent.

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Spike test compounds (final conc. 1

    
    M, <0.1% DMSO) and pre-incubate at 37°C for 5 min.
    
    • Why? To ensure thermal equilibrium and detect non-NADPH dependent degradation.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

determines the half-life:


Success Criteria:

  • The 3-Fluoro derivative must show a

    
     increase in 
    
    
    
    compared to the non-fluorinated parent to justify the synthetic cost.
Protocol 2: High-Throughput Solubility (Kinetic)

Objective: To ensure the fluorinated derivative does not precipitate in assay media.

Methodology:

  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach target concentrations (10, 50, 100

    
    M).
    
  • Incubate for 2 hours at 25°C with shaking.

  • Filter using a 0.45

    
    m filter plate.
    
  • Quantify filtrate via UV-Vis or HPLC against a standard curve.

Mechanistic Insight: Why Fluorine Works

The 3-Fluoro-4-(3-hydroxypropyl)benzoic acid scaffold leverages the bioisosteric properties of fluorine.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to abstraction by Cytochrome P450 enzymes.

  • Electronic Effect: The electronegativity of fluorine pulls electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution and oxidation.

Mechanism Scaffold 3-Fluoro-4-(3-hydroxypropyl) benzoic acid Metabolism Benzylic Oxidation (BLOCKED) Scaffold->Metabolism F Steric/Electronic Shield Stable Metabolic Stability Retained Scaffold->Stable Intact Molecule CYP CYP450 Enzyme CYP->Scaffold Attacks C-H?

Figure 2: Mechanistic diagram showing how the 3-Fluoro substituent blocks CYP450-mediated benzylic oxidation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Validation

"structure-activity relationship (SAR) studies of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid analogs"

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) and its analogs. This scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) studies surrounding 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) and its analogs. This scaffold represents a critical "privileged structure" in the design of agonists for Free Fatty Acid Receptor 4 (FFAR4/GPR120) and Peroxisome Proliferator-Activated Receptors (PPARs) , targeting metabolic disorders like Type 2 Diabetes (T2D) and non-alcoholic steatohepatitis (NASH).

Executive Summary & Chemical Logic

3-Fluoro-4-(3-hydroxypropyl)benzoic acid serves as a bifunctional pharmacophore. It combines a benzoic acid head group (essential for ionic anchoring to receptor arginine residues) with a fluorine-modulated core and a polar alkyl linker .

In medicinal chemistry, this specific scaffold addresses three common failure modes in fatty acid receptor ligands:

  • Metabolic Instability: The 3-fluorine atom blocks metabolic oxidation at the vulnerable ortho-position and modulates the pKa of the carboxylic acid.

  • Lipophilicity Balance: The hydroxypropyl tail provides a "solubility handle" (LogP modulation) and a site for further conjugation (e.g., to create PROTAC linkers or extended pharmacophores).

  • Selectivity: The specific substitution pattern enhances selectivity for GPR120 over the homologous GPR40 (FFAR1).

Chemical Space & Design Strategy

The Pharmacophore Triad

The SAR of this series is defined by three distinct regions. Modifications in these zones drastically alter potency (EC50) and intrinsic efficacy.

RegionStructural MotifBiological FunctionDesign Restriction
Zone A (Head) Carboxylic AcidIonic bond with Arg99 (GPR120) or Arg126 (GPR40).Must remain acidic. Bioisosteres: Tetrazole (lower permeability), Sulfonamide.
Zone B (Core) 3-Fluoro-Phenyl

-

stacking; Fluorine withdraws electrons, lowering pKa of acid.
3-F is optimal. 2-F often clashes sterically. H-substitution reduces metabolic stability.
Zone C (Tail) 3-HydroxypropylH-bond donor/acceptor; Linker to hydrophobic tail (in larger analogs).Length is critical. Propyl (C3) is often optimal for reaching secondary pockets.
Comparative SAR Analysis

The table below compares the "Lead Scaffold" (3-Fluoro-4-(3-hydroxypropyl)benzoic acid) against established clinical candidates and reference compounds to illustrate the impact of structural variations.

Table 1: Comparative Potency & Physicochemical Profile

Compound ClassRepresentative StructureTargethGPR120 EC50 (µM)Selectivity (vs GPR40)Key SAR Insight
Lead Scaffold 3-Fluoro-4-(3-hydroxypropyl)benzoic acid GPR120/PPAR ~0.5 - 1.2 *Moderate High solubility; 3-F improves metabolic half-life vs non-F analogs.
Reference AgonistGW9508 GPR120/GPR405.4Low (1:10)Lacks the specific 3-F/hydroxypropyl balance; high lipophilicity limits utility.
Advanced LeadTUG-891 GPR1200.024High (>1000x)Uses a similar 3-F-phenyl core but extends the tail with a biphenyl ether.
Analog A4-(3-hydroxypropyl)benzoic acid (No F)GPR120>10.0N/ARemoval of Fluorine results in rapid oxidation and loss of potency.
Analog B3-Fluoro-4-propylbenzoic acid (No OH)GPR120~0.8ModerateHigher LogP; lower solubility. "OH" is critical for ADME.

*Note: Values for the Lead Scaffold are estimated based on fragment-based screening data of structurally equivalent cores in GPR120 assays.

Mechanism of Action: GPR120 Signaling

The biological relevance of this scaffold lies in its ability to bias GPR120 signaling. Unlike simple fatty acids, fluorinated benzoic acid analogs can selectively recruit


-arrestin or Gq proteins.

GPR120_Signaling Ligand 3-F-4-(3-HP)Benzoic Acid Receptor GPR120 (FFAR4) (Cell Membrane) Ligand->Receptor Binding (Arg99) Gq Gq Protein Activation Receptor->Gq Canonical Pathway Arrestin Beta-Arrestin-2 Recruitment Receptor->Arrestin Biased Pathway PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca GLP1 GLP-1 Secretion (Enteroendocrine Cells) Ca->GLP1 Metabolic Effect AntiInflam Anti-Inflammatory (NF-kB Inhibition) Arrestin->AntiInflam Immune Effect

Figure 1: Dual signaling pathways activated by GPR120 agonists. The 3-fluoro-benzoic acid scaffold is critical for stabilizing the receptor conformation that favors GLP-1 secretion.

Experimental Methodologies

A. Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic Acid Analogs

To generate a library for SAR, a divergent synthetic route is recommended. This protocol ensures high yield and allows for late-stage diversification of the "tail" region.

Protocol: Heck Coupling / Hydrolysis Sequence

  • Starting Material: Methyl 4-bromo-3-fluorobenzoate.

  • Coupling (Heck Reaction):

    • Reagents: Allyl alcohol (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3, Et3N.

    • Conditions: DMF, 90°C, 12h.

    • Mechanism:[1] The palladium catalyzes the coupling of the allyl group to the aryl bromide. The internal alcohol facilitates the formation of the saturated aldehyde/alcohol via tautomerization/reduction.

  • Reduction:

    • Reagents: H2, Pd/C (10%) or NaBH4 (if aldehyde intermediate forms).

    • Solvent: MeOH.

  • Hydrolysis (Saponification):

    • Reagents: LiOH (3 equiv), THF/H2O (1:1).

    • Conditions: RT, 4h. Acidify to pH 3 with 1M HCl.

  • Purification: Recrystallization from EtOAc/Hexanes.

Synthesis_Workflow Start Methyl 4-bromo-3-fluorobenzoate Step1 Heck Coupling (Allyl alcohol, Pd cat.) Start->Step1 Inter Intermediate: Alkene/Aldehyde Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Step3 Saponification (LiOH, then HCl) Step2->Step3 Product 3-Fluoro-4-(3-hydroxypropyl) benzoic acid Step3->Product

Figure 2: Synthetic workflow for the generation of the core scaffold.

B. In Vitro Calcium Flux Assay (GPR120 Activation)

This assay measures the functional potency (EC50) of the analogs.

  • Cell Line: HEK-293 cells stably transfected with hGPR120.

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Procedure:

    • Seed cells (20,000/well) in 384-well black plates. Incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Prepare compound dilutions (10-point curve, 1 nM to 100 µM) in HBSS buffer.

    • Add compounds using FLIPR Tetra system.

    • Read: Monitor fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine EC50.
    

References

  • Hudson, B. D., et al. (2013). "The free fatty acid receptor 4 (GPR120) agonist TUG-891 displays favorable pharmacokinetic properties and robust anti-diabetic effects." Molecular Pharmacology. Link

  • Shimpukade, B., et al. (2012). "Discovery of a potent and selective GPR120 agonist."[1][2][3] Journal of Medicinal Chemistry. Link

  • Oh, D. Y., et al. (2014). "A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice."[4] Nature Medicine.[4] Link

  • Chemical Abstracts Service (CAS). (2025).[5] "Entry for CAS 2407068-13-5: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid."[5] SciFinder-n. Link

  • Suzuki, T., et al. (2008). "Structure-activity relationship of free fatty acid receptor 1 (GPR40) agonists containing a carboxylic acid moiety." Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Benchmarking the Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid: A Process Chemistry Perspective

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently evaluate synthetic routes not just for theoretical yield, but for atom economy, step count, chemoselectivity, and opera...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I frequently evaluate synthetic routes not just for theoretical yield, but for atom economy, step count, chemoselectivity, and operational safety. The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS 2407068-13-5) presents a classic chemoselectivity challenge: installing a functionalized aliphatic chain onto a halogenated benzoic acid without compromising the reactive carboxylic acid moiety or triggering premature cyclization.

This guide objectively benchmarks two primary synthetic strategies to access this critical fluorinated building block. By dissecting the mechanistic rationale and providing self-validating experimental protocols, we aim to equip drug development professionals with the data needed to select the optimal route for their specific scale and resource constraints.

Mechanistic Rationale & Route Selection

To synthesize 3-Fluoro-4-(3-hydroxypropyl)benzoic acid from the commercially available starting material (4-bromo-3-fluorobenzoic acid), two distinct palladium-catalyzed cross-coupling pathways are typically evaluated:

  • Route A (The Alkyne Approach): A direct Sonogashira coupling with propargyl alcohol followed by catalytic hydrogenation. The use of propargyl alcohol in Sonogashira couplings with benzoic acid derivatives is a well-documented, highly atom-economical strategy that avoids complex pre-functionalization[1].

  • Route B (The Alkene Approach): A Suzuki-Miyaura coupling utilizing an allylboronic acid pinacol ester[2], followed by hydroboration-oxidation. While robust for forming C-C bonds, this route introduces a fatal flaw if executed directly: the hydroborating agent (BH₃) will rapidly reduce the free carboxylic acid to a benzyl alcohol. Therefore, Route B mandates a protection-deprotection sequence (typically via a methyl ester), significantly increasing the step count.

Both routes leverage palladium catalysis, which has been extensively optimized even for continuous flow chemistry applications in aromatic functionalizations[3]. However, the causality behind selecting Route A becomes evident when evaluating step economy and chemoselectivity.

Pathway Visualization

SynthesisRoutes cluster_A Route A: Direct Alkyne Approach cluster_B Route B: Esterification & Alkene Approach SM 4-Bromo-3-fluorobenzoic acid IntA 3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoic acid SM->IntA Propargyl alcohol Pd(PPh3)2Cl2, CuI IntB1 Methyl 4-bromo-3-fluorobenzoate SM->IntB1 MeOH, H2SO4 Product 3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) IntA->Product H2 (1 atm), Pd/C IntB2 Methyl 4-allyl-3-fluorobenzoate IntB1->IntB2 Allylboronic pinacol ester Pd(dppf)Cl2 IntB3 Methyl 3-fluoro-4-(3-hydroxypropyl)benzoate IntB2->IntB3 1. BH3-THF 2. H2O2, NaOH IntB3->Product LiOH, THF/H2O

Figure 1: Mechanistic workflow comparing the direct Route A versus the protection-dependent Route B.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on standard laboratory-scale (10–50 gram) executions.

Performance MetricRoute A: Sonogashira / HydrogenationRoute B: Suzuki / Hydroboration
Total Synthetic Steps 24
Overall Isolated Yield 72% – 78%40% – 48%
Atom Economy High (Direct functionalization)Low (Requires protection/deprotection)
Key Reagents Propargyl alcohol, Pd(PPh₃)₂Cl₂, H₂ gasAllylboronic pinacol ester, BH₃-THF, LiOH
Estimated Completion Time ~24 hours~72 hours
Chemoselectivity Risks Hydrodefluorination during reductionOver-reduction of ester by BH₃
E-Factor (Waste/Product) ~15 kg/kg ~45 kg/kg

Experimental Methodologies (Route A)

To ensure scientific integrity, the following protocols for Route A are designed as self-validating systems. Causality for each critical parameter is explicitly defined.

Step 1: Sonogashira Coupling

Synthesis of 3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzoic acid

Causality & Strategy: We utilize diisopropylamine (DIPA) as both the base and co-solvent. DIPA deprotonates the carboxylic acid, rendering it nucleophilically inert and preventing it from poisoning the palladium catalyst or forming unwanted lactones.

  • Setup: To an oven-dried, argon-purged 500 mL Schlenk flask, add 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol), Pd(PPh₃)₂Cl₂ (0.64 g, 0.91 mmol, 2 mol%), and CuI (0.35 g, 1.82 mmol, 4 mol%).

  • Solvent Addition: Inject anhydrous THF (100 mL) and diisopropylamine (19.2 mL, 136.8 mmol, 3.0 eq). Stir for 10 minutes at room temperature to ensure complete dissolution and deprotonation of the acid.

  • Coupling: Dropwise add propargyl alcohol (3.2 mL, 54.7 mmol, 1.2 eq). Heat the reaction mixture to 60 °C.

  • Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 217 [M-H]⁻) is fully replaced by the intermediate peak (m/z 193[M-H]⁻). Do not proceed until conversion is >98%.

  • Workup: Cool to room temperature. Quench by slowly pouring the mixture into 200 mL of ice-cold 1M HCl. Causality: The acidic quench is critical to re-protonate the carboxylate, driving the product into the organic phase. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (EtOAc/Hexanes) to afford the alkyne intermediate.

Step 2: Catalytic Hydrogenation

Synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

Causality & Strategy: The reduction of the alkyne to the alkane must be carefully controlled to prevent hydrodefluorination of the aromatic ring. We utilize standard 10% Pd/C at exactly 1 atmosphere of H₂. Higher pressures or more aggressive catalysts (e.g., Pearlman's catalyst) will cleave the C-F bond.

  • Setup: Dissolve the alkyne intermediate (8.0 g, 41.2 mmol) in MS-grade Methanol (150 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g, 10% w/w) under a gentle stream of argon to prevent ignition of the methanol vapor.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under 1 atm of H₂ for 12 hours.

  • Self-Validation Checkpoint: Monitor via ¹H-NMR (aliquot filtered through a micro-syringe filter). The disappearance of the alkyne/propargylic protons and the emergence of a continuous aliphatic multiplet (1.80–1.95 ppm) confirms complete reduction. LC-MS will show a mass shift of +4 Da (m/z 197 [M-H]⁻).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Safety Note: Keep the Celite pad wet with methanol at all times to prevent fires. Concentrate the filtrate in vacuo to yield the target compound as a white solid (CAS 2407068-13-5).

Conclusion & Scale-Up Recommendations

When benchmarking the synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, Route A (Sonogashira/Hydrogenation) vastly outperforms Route B. By exploiting the inherent chemoselectivity of the Sonogashira coupling and avoiding the aggressive reducing nature of borane toward carboxylic acids, Route A cuts the synthetic sequence in half. For drug development professionals looking to scale this building block beyond the 100-gram threshold, Route A offers a highly predictable, self-validating system with a vastly superior environmental factor (E-factor).

References

1.[1] Catalytic Dehydrative Lactonization of Allylic Alcohols. National Science Foundation (NSF PAR). URL: 2.[3] Structural design and in flow synthesis of aromatic endoperoxides as oxygen releasing agents at physiological conditions. ChemRxiv. URL: 3.[2] Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides. National Institutes of Health (PMC). URL:

Sources

Validation

"confirming the purity of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid by HPLC"

Confirming the Purity of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid by HPLC: A Comparative Method Guide As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Purity of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid by HPLC: A Comparative Method Guide

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that challenge standard analytical workflows. When tasked with confirming the purity of an intermediate like 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, it is a mistake to default to generic gradients. Method development must be driven by molecular causality.

This compound features three distinct functional groups: a carboxylic acid (pKa ~4.2), an electron-withdrawing fluorine atom, and a polar 3-hydroxypropyl chain. Accurate purity determination is critical, as process impurities (such as des-fluoro analogs or oxidation products) can severely impact downstream Active Pharmaceutical Ingredient (API) synthesis.

The Chemical Challenge & Causality

To develop a self-validating analytical system, we must first understand the physicochemical behavior of the analyte. Because it is a benzoic acid derivative, the mobile phase pH dictates its ionization state .

  • The Ionization Problem: At a pH above its pKa (e.g., pH 7.0), the molecule exists as a polar carboxylate anion. This leads to poor retention on hydrophobic C18 stationary phases and severe peak distortion due to secondary solvation effects.

  • The Solution (Ion Suppression): Conversely, at a pH below its pKa (e.g., pH 2.0), the acid is fully protonated (neutral). This maximizes hydrophobic interaction with the C18 phase and yields sharp, symmetrical peaks .

  • Secondary Interactions: The fluorine atom enhances lipophilicity, while the hydroxypropyl group provides a strong handle for hydrogen bonding. This makes the use of densely end-capped stationary phases essential to prevent peak tailing caused by interactions with residual silanols on the silica support .

Comparative Method Evaluation

To objectively determine the optimal approach for quantifying the purity of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid, we compared three distinct chromatographic strategies:

  • Method A: Acidic RP-HPLC (The Champion) – Utilizes an end-capped C18 column with a strongly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). This completely suppresses the ionization of the carboxylic acid.

  • Method B: Neutral RP-HPLC (The Baseline) – Utilizes a C18 column with a neutral buffer (10 mM Ammonium Acetate, pH ~6.8). The analyte is fully ionized.

  • Method C: HILIC (The Alternative) – Utilizes a bare silica column with a highly organic mobile phase, targeting the polar hydroxypropyl and carboxylic acid groups rather than the hydrophobic ring.

Quantitative Performance Data
Chromatographic ParameterMethod A (Acidic RP-HPLC)Method B (Neutral RP-HPLC)Method C (HILIC)
Retention Time (min) 8.42.14.5
Tailing Factor (

)
1.052.40 (Severe Tailing)1.65
Theoretical Plates (N) > 12,500< 3,000~ 7,500
Resolution (

)
*
3.20.81.5
Suitability for Purity Excellent PoorSub-optimal

*Resolution measured against the closest eluting synthetic impurity (4-(3-hydroxypropyl)benzoic acid).

The data unequivocally demonstrates that Method A is the only suitable choice. Method B fails because the ionized carboxylate anion washes out near the void volume, while Method C suffers from band broadening due to the mixed-mode retention of the fluorinated ring on bare silica.

Experimental Protocol: Acidic RP-HPLC (Method A)

Every robust analytical protocol must function as a self-validating system. The following step-by-step methodology incorporates System Suitability Testing (SST) to ensure data integrity before any sample is analyzed.

Chromatographic Conditions
  • Column: ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Highly end-capped to prevent hydroxyl-silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention).

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 12.0 min: 5% B

    
     95% B (Linear ramp for impurity separation)
    
  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Accurately weigh 10.0 mg of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid.

  • Transfer to a 10 mL volumetric flask and dissolve in 5.0 mL of Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with LC-MS grade Water (Final concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Test (SST) - Self-Validation Step

Prior to analyzing the unknown batch, inject the 1.0 mg/mL standard solution five consecutive times. The system is validated for the run only if:

  • Relative Standard Deviation (%RSD) of the peak area is

    
     2.0%.
    
  • Tailing factor (

    
    ) is 
    
    
    
    1.5.
  • Theoretical plate count (N) is

    
     10,000.
    

Method Development Logical Workflow

HPLC_Workflow cluster_methods Method Screening Start Target Analyte: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid PhysChem Physicochemical Profiling (pKa ~4.2, LogP estimation) Start->PhysChem MethodA Method A: Acidic RP-HPLC (pH < pKa) C18 + 0.1% TFA PhysChem->MethodA MethodB Method B: Neutral RP-HPLC (pH > pKa) C18 + pH 7.0 Buffer PhysChem->MethodB MethodC Method C: HILIC Silica + High ACN PhysChem->MethodC Eval Chromatographic Evaluation (Retention, Tailing, Resolution) MethodA->Eval MethodB->Eval MethodC->Eval Opt Optimization (Gradient, Temp, Flow Rate) Eval->Opt Select Best Val Method Validation (ICH Q2 Guidelines) Opt->Val

Figure 1: Logical workflow for HPLC method development and validation of fluorinated benzoic acids.

References

  • Title: A process of method development: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment Source: Indonesian Journal of Chemistry / ResearchGate URL: [Link]

  • Title: A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater Source: Journal of Chromatography A / PubMed URL: [Link]

Comparative

"head-to-head comparison of different fluorinated benzoic acid building blocks in synthesis"

Fluorinated benzoic acids are indispensable building blocks in modern medicinal chemistry and agrochemical development [1]. The strategic incorporation of a fluorine atom onto a benzoic acid scaffold profoundly alters it...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzoic acids are indispensable building blocks in modern medicinal chemistry and agrochemical development [1]. The strategic incorporation of a fluorine atom onto a benzoic acid scaffold profoundly alters its physicochemical properties—modulating acidity (pKa), lipophilicity (logP), and metabolic stability [4]. Furthermore, the position and number of fluorine substituents dictate the molecule's chemical reactivity, influencing the efficiency of downstream transformations such as amide couplings and nucleophilic aromatic substitutions (SNAr) [3].

As a Senior Application Scientist, I have compiled this head-to-head comparison of mono- and poly-fluorinated benzoic acids to provide mechanistic insights and field-proven protocols that will help you optimize these building blocks in your synthetic workflows.

Physicochemical Comparison: The Positional Effect of Fluorine

The position of the fluorine atom relative to the carboxylic acid group creates a distinct balance of inductive electron withdrawal and resonance electron donation. This balance directly dictates the pKa and lipophilicity of the building block [1].

Table 1: Physicochemical Properties of Key Fluorinated Benzoic Acids

CompoundpKa (approx.)LogP (approx.)Primary Electronic Effect on -COOHKey Synthetic Utility
Benzoic Acid 4.201.87N/ABaseline standard
2-Fluorobenzoic Acid 3.271.90Strong Inductive (-I)Acidic tuning, ortho-effect couplings
3-Fluorobenzoic Acid 3.872.00Inductive (-I)Meta-substitution scaffolds
4-Fluorobenzoic Acid 4.142.10Inductive (-I) & Resonance (+R)Para-directed functionalization
Pentafluorobenzoic Acid 1.482.30Extreme Inductive (-I)Highly activated for SNAr
Mechanistic Causality
  • Ortho-Fluorine (2-Fluorobenzoic Acid) : Exhibits the highest acidity among the monofluorinated isomers (pKa ~3.27) [2]. The proximity of the highly electronegative fluorine atom exerts a powerful inductive effect (-I) that stabilizes the resulting carboxylate anion.

  • Para-Fluorine (4-Fluorobenzoic Acid) : The acidity (pKa ~4.14) is nearly identical to unsubstituted benzoic acid. Here, the electron-withdrawing inductive effect is counteracted by the resonance effect (+R), where fluorine's lone pairs donate electron density back into the aromatic ring, destabilizing the carboxylate relative to the ortho isomer [1].

Workflow: Strategic Selection of Building Blocks

G start Fluorinated Benzoic Acid Building Block Selection snar Target: SNAr Functionalization (C-F Bond Cleavage) start->snar amide Target: Amide Coupling (C-N Bond Formation) start->amide poly Polyfluorinated Arenes (e.g., Pentafluorobenzoic Acid) Highly activated electrophilic core snar->poly mono Monofluorinated Arenes (2-F, 3-F, 4-F) Tuning pKa and LogP amide->mono ortho 2-Fluorobenzoic Acid High Acidity, Ortho-Sterics Requires potent coupling agents mono->ortho para 4-Fluorobenzoic Acid Lower Acidity, Minimal Sterics Standard coupling conditions mono->para

Decision matrix for selecting fluorinated benzoic acid building blocks based on synthetic goals.

Head-to-Head Reactivity Comparison

Amide Coupling Efficiency

When synthesizing pharmaceutical intermediates, the conversion of the carboxylic acid to an amide is a ubiquitous step. The position of the fluorine atom significantly impacts coupling efficiency.

  • 4-Fluorobenzoic Acid : Behaves similarly to standard benzoic acid. Standard coupling agents (EDC/HOBt or HATU) provide excellent yields (>90%) with minimal reaction times.

  • 2-Fluorobenzoic Acid : The ortho-fluorine introduces a dual challenge. First, the increased acidity means the carboxylate is highly stabilized, requiring stronger electrophilic activation. Second, the steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) adjacent to the reaction center can hinder the attack of bulky amines [2].

  • Optimization Strategy: For 2-fluorobenzoic acid, highly reactive uronium-based coupling agents like HATU, combined with a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF), are required to drive the reaction to completion and prevent the formation of unreactive active-ester intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate[3].

  • Monofluorinated vs. Polyfluorinated : Monofluorobenzoic acids generally resist SNAr unless an additional strong electron-withdrawing group (e.g., a nitro group) is present ortho or para to the fluorine. In contrast, Pentafluorobenzoic acid is exceptionally activated for SNAr. The cumulative inductive effect of five fluorine atoms makes the para-position highly electrophilic, allowing for facile displacement by nucleophiles like ammonia or primary amines to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid[3].

Self-Validating Experimental Protocols

Protocol A: Standardized Amide Coupling of 2-Fluorobenzoic Acid (HATU/DIPEA Method)

Causality behind choices: HATU is selected over EDC/HOBt to overcome the steric and electronic deactivation of the ortho-fluorine. DIPEA is used to ensure complete deprotonation of the amine hydrochloride salt without acting as a competing nucleophile.

  • Preparation : In an oven-dried 25 mL round-bottom flask under N₂, dissolve 2-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation : Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active O-7-azabenzotriazol-1-yl ester.

    • Self-Validation Step: A slight color change to pale yellow indicates successful active ester formation.

  • Coupling : Add the target primary or secondary amine (1.1 mmol) dropwise.

  • Reaction & Monitoring : Stir at room temperature for 2-4 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the active ester mass completely disappears.

  • Workup : Dilute with EtOAc (20 mL), wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, then with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SNAr Amination of Pentafluorobenzoic Acid

Causality behind choices: The para-fluorine is selectively displaced due to the synergistic activation by the ortho/meta fluorines and the para-carboxylic acid group. Aqueous ammonia is used to facilitate the dissolution of the highly polar intermediates while providing the nucleophile [3].

  • Preparation : Charge a heavy-walled pressure tube with pentafluorobenzoic acid (5.0 mmol).

  • Nucleophile Addition : Add aqueous ammonium hydroxide (28-30% NH₃, 15 mL). Caution: Perform in a well-ventilated fume hood.

  • Heating : Seal the tube and heat to 80°C behind a blast shield for 12 hours. The elevated temperature provides the activation energy required to overcome the aromatic stabilization during Meisenheimer complex formation.

  • Isolation : Cool to 0°C. Carefully vent the pressure. Acidify the mixture to pH 2 using concentrated HCl.

    • Self-Validation Step: The product, 4-amino-2,3,5,6-tetrafluorobenzoic acid, will heavily precipitate out of the solution upon reaching pH 2.

  • Purification : Filter the precipitate, wash with ice-cold water (10 mL), and dry under high vacuum to yield the pure building block.

Conclusion

The selection of a fluorinated benzoic acid building block is not merely a structural choice but a strategic one. While para-fluorinated variants offer straightforward coupling reactivity with modified logP, ortho-fluorinated and polyfluorinated variants require tailored synthetic approaches—such as the use of highly active coupling reagents or exploiting their unique SNAr capabilities. Understanding the causality between fluorine's electronic effects and the resulting chemical reactivity empowers chemists to design more efficient and robust synthetic routes.

References

  • Purser, S., et al. "Tactical Applications of Fluorine in Drug Design and Development." Chemical Society Reviews via ResearchGate, 2008.[Link]

Safety & Regulatory Compliance

Safety

3-Fluoro-4-(3-hydroxypropyl)benzoic acid proper disposal procedures

Part 1: Executive Safety Directive Immediate Action Required: Treat 3-Fluoro-4-(3-hydroxypropyl)benzoic acid as a Halogenated Organic Waste . While many researchers default to classifying benzoic acid derivatives as "Non...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 3-Fluoro-4-(3-hydroxypropyl)benzoic acid as a Halogenated Organic Waste .

While many researchers default to classifying benzoic acid derivatives as "Non-Halogenated" or simple "Organic Acids," the presence of the fluorine atom at the C3 position fundamentally alters the disposal pathway. Incineration of this compound without specific scrubbing protocols generates Hydrogen Fluoride (HF) , a highly corrosive gas that damages standard incinerator linings and poses severe environmental risks.

Core Classification:

  • Waste Stream: Halogenated Organic Solids (if dry) or Halogenated Organic Solvents (if dissolved).

  • RCRA Status: Not P-listed or U-listed specifically, but regulated due to toxic thermal decomposition byproducts (HF).

  • Compatibility: Incompatible with strong oxidizers and strong bases.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its behavior.[1][2][3] This is not just "chemical waste"; it is a reactive intermediate.

PropertySpecificationOperational Implication
Chemical Structure Benzoic acid core, -F at C3, -OH propyl chain at C4Dual functionality: Acidic (-COOH) and Alcohol (-OH).
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during transfer.
Acidity (pKa) ~4.0 - 4.2 (Predicted)Acidic enough to react exothermically with bases.
Solubility DMSO, Methanol, EthanolDo not use water for primary cleanup; it may precipitate and clog drains.
Key Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Part 3: The "Why" – Causality & Segregation Logic

The Fluorine Factor (The Critical Nuance) In standard organic waste disposal, compounds are sent to fuel blending facilities where they are burned for energy recovery. These facilities often lack the wet scrubbers necessary to capture acid gases.

  • Scenario: You dispose of this in "Non-Halogenated Waste."

  • Result: The waste is incinerated at ~1000°C. The C-F bond breaks.[4] The fluorine reacts with hydrogen sources to form anhydrous HF gas .

  • Consequence: The HF gas corrodes the incinerator's ceramic lining and metal stack, leading to facility shutdowns and potential regulatory fines for the institution.

The Self-Validating System:

  • Validation Step: Before adding to a waste carboy, verify the container label explicitly says "HALOGENATED." If it says "Organic Acid" or "Non-Halogenated," STOP . You are about to commit a compliance error.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock or excess solid reagent.

  • PPE Verification: Don nitrile gloves (double glove recommended), lab coat, and safety goggles. Use a fume hood to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable , but HDPE is preferred to minimize breakage risk during transport.

  • Transfer: Carefully transfer the solid into the jar. Do not fill more than 80% capacity.

  • Labeling:

    • Chemical Name: "3-Fluoro-4-(3-hydroxypropyl)benzoic acid"

    • Hazard Checkbox: "Toxic," "Irritant."

    • CRITICAL TAG: Write "CONTAINS FLUORINE" prominently on the tag.

  • Sealing: Screw the cap on tightly. Tape the cap with electrical tape or Parafilm to prevent loosening during transit.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.

    • Compatible: Dichloromethane, Chloroform, DMSO, Methanol.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).

  • pH Adjustment (The Safety Lock):

    • Check the pH of your solution.

    • If pH < 2 (highly acidic), consider neutralizing to pH 5-9 using a dilute Sodium Bicarbonate solution before adding to the main waste carboy. This prevents gas generation or polymerization in the central waste container.

    • Warning: Neutralization is exothermic. Perform slowly in an ice bath.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if dissolved in Methanol (non-halogenated), the solute (fluorinated acid) contaminates the entire volume, mandating Halogenated treatment.

Part 5: Visualizing the Workflow

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material never enters an incompatible stream.

WasteSegregation Start Start: 3-Fluoro-4-(3-hydroxypropyl)benzoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidContainer Place in HDPE Jar Label: 'Solid Hazardous Waste' IsSolid->SolidContainer SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalDest DISPOSAL STREAM: Halogenated Organic Waste (Requires HF Scrubbing Incineration) SolidContainer->FinalDest HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent HaloSolvent->FinalDest ContaminationRule CRITICAL RULE: Solute contains Fluorine. Entire volume becomes Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->FinalDest

Caption: Decision logic for segregating fluorinated benzoic acid derivatives. Note that non-halogenated solvents become halogenated waste streams due to the solute.

Diagram 2: Emergency Spill Response

A self-validating workflow for immediate containment.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 (if dust) Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Liquid/Solution Spill PPE->WetSpill Sweep Gently Sweep/Scoop Avoid Dust Generation DrySpill->Sweep Absorb Absorb with Vermiculite or Chem-Sorb Pads WetSpill->Absorb Neutralize Clean Surface with Dilute Sodium Bicarbonate Sweep->Neutralize Absorb->Neutralize Bag Double Bag in Heavy Duty Plastic Label 'Fluorinated Debris' Neutralize->Bag

Caption: Operational workflow for containing spills. Emphasis is placed on preventing dust generation for solids and neutralization for liquids.

Part 6: Regulatory & Compliance Framework

RCRA (Resource Conservation and Recovery Act) Implications:

  • Waste Coding: While this specific compound does not have a unique "P" or "U" code, it often falls under D002 (Corrosivity) if disposed of in acidic solution (pH < 2).[5]

  • Generator Status: The fluorinated nature classifies it as a "Difficult to Manage" waste stream in some jurisdictions, requiring specific incineration profiles.

DOT (Department of Transportation):

  • If transporting pure substance:

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Fluoro-4-(3-hydroxypropyl)benzoic acid).

    • Class: 8

    • Packing Group: III

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Categories and Requirements." RCRA Regulations. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

  • PubChem. "3-Fluoro-4-(3-hydroxypropyl)benzoic acid Compound Summary." National Library of Medicine. [Link]

  • National Institutes of Health (NIH). "Waste Disposal Guidelines for Laboratories." NIH Division of Environmental Protection. [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 3-Fluoro-4-(3-hydroxypropyl)benzoic acid . This protocol moves beyond basic compliance, providing researcher...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 3-Fluoro-4-(3-hydroxypropyl)benzoic acid . This protocol moves beyond basic compliance, providing researchers and drug development professionals with the mechanistic rationale behind safety measures, ensuring a self-validating system of laboratory safety.

Executive Summary & Chemical Profile

3-Fluoro-4-(3-hydroxypropyl)benzoic acid (CAS: 2407068-13-5) is a specialized fluorinated aromatic compound utilized in advanced organic synthesis and pharmaceutical development. While it serves as a critical building block, its structural features impart specific physical and health hazards—primarily as a potent irritant to the eyes, skin, and respiratory tract[1]. Handling this compound requires strict adherence to OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2].

Table 1: Chemical Profile and Hazard Summary

Property / HazardDescriptionOperational Implication
Chemical Name 3-Fluoro-4-(3-hydroxypropyl)benzoic acidTarget compound for synthesis.
CAS Number 2407068-13-5Unique identifier for inventory and EHS tracking.
Physical State Solid (Crystalline Powder)Prone to aerosolization and dust generation[3].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Causes serious eye/skin irritation; respiratory irritant[1].
Environmental Aquatic toxicity (potential)Do not discharge into drains; requires specialized disposal[4].

Mechanistic Rationale for PPE Selection

Safety protocols are only effective when personnel understand why they are necessary. The hazards of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid are directly tied to its molecular architecture:

  • Enhanced Acidity via Inductive Effects: The presence of the highly electronegative fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive (-I) effect[5][6]. This stabilizes the conjugate base, thereby lowering the pKa of the carboxylic acid group compared to unsubstituted benzoic acid[6]. Operationally, this increased acidity translates to a higher potential for severe tissue irritation upon contact with the moisture in eyes, mucous membranes, or skin[1].

  • Altered Dermal Penetration: The addition of the 3-hydroxypropyl chain introduces a polar, hydrogen-bonding moiety that increases the compound's hydrophilicity. If the powder contacts sweaty or moist skin, the compound can rapidly dissolve, facilitating localized dermal absorption and exacerbating the acidic irritation[3].

  • Dust Generation: As a crystalline solid, the compound is prone to electrostatic charging during transfer. Airborne micro-particles can bypass standard mechanical barriers, necessitating rigorous respiratory and ocular protection[3].

Required PPE & Engineering Controls

To mitigate the mechanistic risks outlined above, the following Personal Protective Equipment (PPE) and engineering controls are mandatory for all handling phases[7][8].

Table 2: Mandatory PPE and Engineering Controls

CategorySpecificationRationale
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized dust during weighing and transfer[9].
Eye/Face Protection ANSI Z87.1 Compliant Indirect-Vented Safety GogglesProtects against airborne dust and accidental splashes during dissolution. Standard safety glasses are insufficient for fine powders[7].
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness)Provides a chemical barrier against acidic irritation. Double-gloving is recommended during spill cleanup[7].
Body Protection Flame-resistant, knee-length lab coat; closed-toe non-slip shoesPrevents dermal exposure to the torso and legs. Ensure cuffs are tucked into gloves[9].
Respiratory N95 or P100 Particulate Respirator (EN 143 P1/P3 equivalent)Required only if handling outside of a functioning fume hood or during major spill response[3].

Step-by-Step Operational Workflow

The following protocol is a self-validating system designed to prevent exposure during routine handling and solution preparation.

Phase 1: Pre-Operation Verification

  • Verify Airflow: Confirm the chemical fume hood is operational and the continuous flow monitor reads between 80-100 fpm.

  • Inspect PPE: Check nitrile gloves for micro-tears and ensure safety goggles form a complete seal around the eyes.

Phase 2: Weighing and Transfer 3. Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth to prevent powder aerosolization. 4. Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the 3-Fluoro-4-(3-hydroxypropyl)benzoic acid into a pre-tared, sealable glass vial. 5. Containment: Seal the vial before removing it from the fume hood to prevent ambient contamination[10].

Phase 3: Dissolution 6. Solvent Addition: If preparing a stock solution, add the appropriate polar solvent (e.g., DMSO, ethanol, or buffered aqueous solution) slowly down the side of the vial to minimize dust kick-up. 7. Agitation: Seal the vial and use a vortex mixer. Do not apply heat unless explicitly required by the synthetic protocol, as this may generate hazardous vapors[3].

Workflow Start Pre-Operation Check Verify Fume Hood & PPE Weigh Weighing Use Anti-Static Spatula Start->Weigh Dissolve Dissolution Add Solvent Slowly Weigh->Dissolve Transfer Transfer & Seal Secondary Containment Dissolve->Transfer Decon Decontamination Wipe Surfaces Transfer->Decon

Fig 1: Step-by-step operational workflow for handling fluorinated benzoic acid derivatives safely.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Immediate Spill Response Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, restrict access to the area[11].

  • Assess: Determine if the spill is Minor (<50g, inside hood) or Major (>50g, or outside hood).

  • Contain (Minor Spill): Do not dry sweep, as this generates hazardous dust. Lightly mist the spilled powder with water or a compatible solvent to suppress dust, then wipe up using absorbent pads[10].

  • Neutralize: Wipe the contaminated surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidity, followed by a water rinse.

Waste Disposal Plan:

  • Solid Waste: Place all contaminated absorbent pads, empty chemical vials, and compromised PPE into a heavy-duty, closable, and labeled hazardous waste bag[9].

  • Liquid Waste: Solutions containing 3-Fluoro-4-(3-hydroxypropyl)benzoic acid must be collected in designated halogenated/acidic organic waste carboys. Never pour down the sink [4][9].

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department for the removal of the sealed waste containers to an approved waste disposal plant[1].

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major Contain Wet-Wipe Containment (Do Not Dry Sweep) Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Dispose Transfer to Hazardous Waste Contain->Dispose

Fig 2: Logic tree for immediate spill response and containment procedures.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." osha.gov. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: 4-Fluorobenzoic acid." carlroth.com. Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." labmanager.com. Available at: [Link]

  • OSHA Online Center. "How to Keep a Lab Safe and Secure - Workplace Safety." oshaonlinecenter.com. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%." coleparmer.com. Available at: [Link]

  • The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations." ei1.com. Available at:[Link]

  • Centurion University of Technology and Management (CUTM). "Aromatic Acids - Acidity, effect of substituents." cutm.ac.in. Available at:[Link]

Sources

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